Caspase-9 Inhibitor Z-LEHD-FMK
Description
Properties
Molecular Formula |
C32H43FN6O10 |
|---|---|
Molecular Weight |
690.7 |
Appearance |
Solid powder |
Key on ui application |
Blocking Reagent ; Inhibition Assay |
bioactivity |
Inhibitor |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LEHD (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Glu-2 = Glu(OMe); Asp-4 = Asp(OMe)) |
shelf_life |
>2 years if stored properly |
shipping |
Shipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. |
solubility |
Soluble in DMSO |
source |
Synthetic |
storage |
-20°C |
Synonym |
APAF-3APAF3; apoptotic protease activating factor 3; Apoptotic protease Mch-6; Apoptotic protease-activating factor 3; Cas9; CASP9; CASP-9; caspase 9, apoptosis-related cysteine peptidase; Caspase9; Caspase-9; EC 3.4.22.62; ICE-LAP6CASPASE-9c; ICE-like apoptotic protease 6; MCH6apoptosis-related cysteine protease |
Origin of Product |
United States |
Foundational & Exploratory
Z-LEHD-FMK: A Technical Guide to a Selective Caspase-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LEHD-FMK is a potent and highly specific tool in the study of apoptosis, or programmed cell death. As a cell-permeable, irreversible inhibitor of caspase-9, it provides researchers with the ability to dissect the intricate signaling cascades that govern cellular demise.[1] This technical guide delves into the core mechanism of action of Z-LEHD-FMK, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate its effective application in research and drug development settings.
Core Mechanism of Action: Selective and Irreversible Inhibition of Caspase-9
Z-LEHD-FMK operates as a highly selective, cell-permeable, and irreversible inhibitor of caspase-9.[2][3][4] Its mechanism hinges on its peptide sequence, Leu-Glu-His-Asp (LEHD), which mimics the natural cleavage site recognized by caspase-9.[5][6] This allows the inhibitor to competitively bind to the active site of the enzyme. The fluoromethyl ketone (FMK) moiety then forms a covalent bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[1][6]
By targeting caspase-9, Z-LEHD-FMK effectively blocks the intrinsic pathway of apoptosis.[1] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[1][7] Cytochrome c then binds to the Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[1][8] Pro-caspase-9 is recruited to this complex, where it undergoes dimerization and auto-activation.[8][9] Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][8] Z-LEHD-FMK intervenes at the critical juncture of caspase-9 activation, thereby preventing the amplification of the apoptotic signal and subsequent cell death.[1]
Data Presentation: Inhibitory Profile of Z-LEHD-FMK
The selectivity of a chemical inhibitor is paramount for its utility in research. While Z-LEHD-FMK is highly selective for caspase-9, it can exhibit inhibitory activity against other caspases, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Caspase Target | Reported IC50 of Z-LEHD-FMK | Reference |
| Caspase-9 | 1.5 µM | [10] |
| Caspase-8 | 0.70 nM | [10] |
| Caspase-10 | 3.59 µM | [10] |
Note: IC50 values can vary between studies and assay conditions. The data from one study surprisingly indicates high potency against Caspase-8, which contradicts its common designation as a specific Caspase-9 inhibitor. This highlights the importance of using inhibitors at the lowest effective concentration and considering potential off-target effects.[10]
Signaling Pathway and Experimental Workflow Visualizations
Intrinsic Apoptotic Pathway and Z-LEHD-FMK's Point of Intervention
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. The Apaf-1 apoptosome induces formation of caspase-9 homo- and heterodimers with distinct activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
Z-LEHD-FMK and the Intrinsic Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective caspase-9 inhibitor, Z-LEHD-FMK, and its interaction with the intrinsic apoptosis pathway. We delve into the molecular mechanisms of intrinsic apoptosis, the pivotal role of caspase-9, and the specific, irreversible inhibition mediated by Z-LEHD-FMK. This document includes a compilation of quantitative data on the inhibitor's efficacy, detailed protocols for key experimental assays, and visual diagrams to elucidate the complex signaling cascades and experimental workflows. This guide is intended to serve as an in-depth resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction to the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells.[1] The intrinsic, or mitochondrial, pathway of apoptosis is a major route to cellular demise, initiated by a variety of intracellular stimuli such as DNA damage, oxidative stress, and growth factor withdrawal.[2][3]
The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][5][6] In response to apoptotic stimuli, pro-apoptotic Bcl-2 family members induce mitochondrial outer membrane permeabilization (MOMP), a critical event that is considered the "point of no return" in the apoptotic cascade.[7][8] MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[2][8]
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[9][10] This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric, wheel-like protein complex known as the apoptosome.[9][11][12] The apoptosome then serves as a platform for the recruitment and activation of pro-caspase-9, the inactive zymogen of caspase-9.[13][14] This recruitment is mediated by the interaction of the caspase recruitment domains (CARDs) present in both Apaf-1 and pro-caspase-9.[13][14] The proximity of pro-caspase-9 molecules on the apoptosome facilitates their dimerization and subsequent auto-activation.[15][16]
Activated caspase-9, an initiator caspase, then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.[2][15] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][15]
Z-LEHD-FMK: A Selective Caspase-9 Inhibitor
Mechanism of Action
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone) is a synthetic tetrapeptide that functions as a highly selective, cell-permeable, and irreversible inhibitor of caspase-9.[17][18][19] Its specificity is derived from the "LEHD" amino acid sequence, which mimics the preferred cleavage site of caspase-9.[20][21]
The inhibitory mechanism involves a two-step process. First, the LEHD peptide sequence directs the inhibitor to the active site of caspase-9.[19][20] Subsequently, the fluoromethyl ketone (FMK) moiety forms a stable, irreversible covalent bond with the cysteine residue within the catalytic site of the enzyme, thereby permanently inactivating it.[20][21] This irreversible inhibition makes Z-LEHD-FMK a robust tool for the sustained blockade of caspase-9 activity in experimental settings.[19] By specifically targeting caspase-9, Z-LEHD-FMK effectively prevents the activation of downstream executioner caspases and halts the progression of the intrinsic apoptotic cascade.[17][20]
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₃FN₆O₁₀ |
| Molecular Weight | 690.72 g/mol [22] |
| CAS Number | 210345-04-3[22] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (>10 mM)[22] |
| Storage | Store stock solutions at -20°C or -80°C[17] |
Quantitative Data: Inhibitory Potency of Z-LEHD-FMK
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. The following table summarizes the IC₅₀ values of Z-LEHD-FMK against a panel of caspases. Lower IC₅₀ values indicate greater potency.
| Caspase | Z-LEHD-FMK IC₅₀ |
| Caspase-1 | >10 µM |
| Caspase-3 | 18 µM |
| Caspase-6 | 1.7 µM |
| Caspase-7 | 1.6 µM |
| Caspase-8 | 0.70 nM - 1 µM[20] |
| Caspase-9 | 1.5 µM |
| Caspase-10 | 3.59 µM |
Note: IC₅₀ values can vary depending on the specific assay conditions, substrate concentrations, and the source of the enzyme. It is noteworthy that while Z-LEHD-FMK is highly selective for caspase-9, some studies have reported potent inhibition of caspase-8.[20] Therefore, it is crucial to validate the inhibitor's specificity within the experimental context.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Z-LEHD-FMK to study the intrinsic apoptosis pathway.
Preparation and Use of Z-LEHD-FMK in Cell Culture
Materials:
-
Z-LEHD-FMK powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Cells of interest
Procedure:
-
Stock Solution Preparation: To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of Z-LEHD-FMK powder in sterile DMSO. For example, to make a 10 mM stock solution from 1 mg of Z-LEHD-FMK (MW: 690.72 g/mol ), dissolve it in approximately 145 µL of DMSO. Gently vortex to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A common working concentration for Z-LEHD-FMK is in the range of 10-100 µM.[18] It is important to include a vehicle control (DMSO) at the same final concentration as in the Z-LEHD-FMK-treated samples.
-
Cell Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treat the cells with the Z-LEHD-FMK-containing medium for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. This allows for cellular uptake of the inhibitor.[18]
-
Induce apoptosis using the desired stimulus (e.g., etoposide, staurosporine).
-
Incubate the cells for the appropriate duration of the apoptosis induction.
-
Caspase-9 Activity Assay (Colorimetric)
This assay measures the activity of caspase-9 by detecting the cleavage of a specific colorimetric substrate, LEHD-pNA.[5]
Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-9 substrate (LEHD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest. Include an uninduced control group.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
-
Substrate Addition and Incubation:
-
Add 5 µL of the LEHD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the apoptotic samples to the uninduced control.
-
Western Blotting for Cleaved Caspase-9
This protocol allows for the qualitative and semi-quantitative detection of the active (cleaved) form of caspase-9.[4]
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-9 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensity for cleaved caspase-9. A reduction in the cleaved caspase-9 band in Z-LEHD-FMK-treated samples indicates successful inhibition. Reprobe the membrane for total caspase-9 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[7][14][15]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1x Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of Z-LEHD-FMK.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[9][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the apoptosis-inducing agent and/or Z-LEHD-FMK as required.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Higher absorbance values correlate with higher numbers of viable, metabolically active cells.
-
Visualizations
The Intrinsic Apoptosis Pathway and Z-LEHD-FMK Inhibition
Caption: The intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK on caspase-9.
Mechanism of Z-LEHD-FMK Inhibition
Caption: The two-step mechanism of irreversible caspase-9 inhibition by Z-LEHD-FMK.
Experimental Workflow for Studying Z-LEHD-FMK Effects
Caption: A generalized experimental workflow for investigating the effects of Z-LEHD-FMK.
Conclusion
Z-LEHD-FMK is a powerful and specific tool for the investigation of the intrinsic apoptosis pathway. Its ability to irreversibly inhibit caspase-9 allows researchers to dissect the molecular mechanisms of apoptosis, study diseases characterized by dysregulated apoptosis such as cancer and neurodegenerative disorders, and explore potential therapeutic interventions. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for the effective utilization of Z-LEHD-FMK in a research and drug development setting. A thorough understanding of its mechanism of action and careful experimental design, including appropriate controls, will ensure the generation of robust and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. mpbio.com [mpbio.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. protocols.io [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
The Central Executioner: An In-depth Technical Guide to the Role of Caspase-9 in Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-9, a cysteine-aspartic protease, stands as a critical initiator at the heart of the intrinsic apoptotic pathway, a fundamental process of programmed cell death essential for tissue homeostasis and development. Its activation, tightly regulated by the formation of the apoptosome complex, triggers a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell. Dysregulation of caspase-9 activity is a hallmark of numerous pathologies, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms of caspase-9, including its structure, activation, downstream targets, and clinical significance. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and target this pivotal enzyme.
Introduction
Programmed cell death, or apoptosis, is a genetically controlled process of cell suicide crucial for the removal of damaged, infected, or unwanted cells.[1] In mammals, apoptosis is primarily orchestrated by two major signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2] Caspase-9 is the principal initiator caspase of the intrinsic pathway, responding to a variety of intracellular stress signals.[3][4] This guide delves into the technical details of caspase-9's function, providing a deep understanding of its role in cellular life and death decisions.
Caspase-9: Structure and Zymogen Form
Like other caspases, caspase-9 is synthesized as an inactive zymogen, procaspase-9.[3] It consists of three domains: an N-terminal caspase activation and recruitment domain (CARD), a large catalytic subunit (p35), and a small catalytic subunit (p12).[5] The CARD domain is essential for its recruitment to the apoptosome, the activation platform for the intrinsic pathway.[3][6] In its inactive monomeric state, the catalytic site is not properly formed, preventing proteolytic activity.[3]
The Intrinsic Pathway of Apoptosis: Activation of Caspase-9
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, and cytotoxic drugs.[2] These stresses converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[1][2]
Apoptosome Formation
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[7][8] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, allowing it to oligomerize into a heptameric wheel-shaped complex known as the apoptosome.[7][9]
Caspase-9 Recruitment and Activation
The CARD of Apaf-1 within the apoptosome recruits procaspase-9 through a homotypic CARD-CARD interaction.[6][7] This recruitment brings multiple procaspase-9 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through a mechanism that is still debated but involves conformational changes and potentially limited proteolytic cleavage.[3][10] Once activated, caspase-9 remains associated with the apoptosome, forming a holoenzyme complex that is catalytically active.[7]
Diagram of the intrinsic apoptosis pathway leading to caspase-9 activation.
Downstream Targets and the Execution Phase of Apoptosis
Active caspase-9 acts as an initiator caspase, cleaving and activating downstream effector caspases, primarily caspase-3 and caspase-7.[11] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, including:
-
Structural proteins: Vimentin, leading to the collapse of the cytoskeleton.[12]
-
Nuclear proteins: Lamins, resulting in the breakdown of the nuclear envelope.
-
DNA repair enzymes: Poly (ADP-ribose) polymerase (PARP), impairing DNA repair mechanisms.
The cleavage of these substrates leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.
Quantitative Data in Caspase-9 Research
Quantitative analysis is crucial for understanding the dynamics of caspase-9 activation and its role in apoptosis.
Table 1: Kinetic Parameters of Caspase-9 Substrate Cleavage
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-LEHD-AFC | 465.7 ± 118.4 | - | (12.8 ± 1.1) x 10⁴ | [8] |
| Procaspase-3 | - | - | - | - |
Note: Kinetic data for procaspase-3 cleavage by caspase-9 is complex and context-dependent.
Table 2: IC₅₀ Values of Selected Caspase Inhibitors
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Reference |
| Z-VAD-FMK | - | - | - | - | [7] |
| Q-VD-OPh | 25-400 | 25-400 | 25-400 | 25-400 | [7] |
| Emricasan (IDN-6556) | - | - | - | - | [7] |
| Ac-LEHD-CHO | 15.0 | ND | 3.82 | 49.2 | [10][13] |
| VRT-043198 | 0.204 | >10000 | 3.3 | 5.07 | [10][13] |
ND: Not Determined
Clinical Significance of Caspase-9
The central role of caspase-9 in apoptosis makes its dysregulation a key factor in various human diseases.
Cancer
Evasion of apoptosis is a hallmark of cancer.[5] Reduced expression or activity of caspase-9 can contribute to tumor development and resistance to chemotherapy.[1] For instance, downregulation of caspase-9 mRNA has been observed in colorectal cancer tissues compared to normal tissues.[1] Conversely, inducing caspase-9 activation is a key mechanism of action for many chemotherapeutic drugs like doxorubicin.[13][14]
Neurodegenerative Diseases
Aberrant activation of caspase-9 has been implicated in the neuronal loss characteristic of several neurodegenerative disorders.
-
Alzheimer's Disease (AD): Increased levels of activated caspase-9 are found in the hippocampus of AD patients, and its activation may precede the formation of neurofibrillary tangles.[5][9][12]
-
Parkinson's Disease (PD): Activation of caspase-9 is observed in animal models of PD and in the brains of PD patients.[12][15]
-
Huntington's Disease (HD): Increased expression and activation of caspase-9 are detected in the striatal neurons of HD patients and mouse models.[3]
-
Amyotrophic Lateral Sclerosis (ALS): Caspase-9 activity is elevated in the spinal motor neurons of ALS patients, suggesting its role in disease progression.[3]
Experimental Protocols
Investigating the role of caspase-9 requires a variety of molecular and cellular techniques.
Caspase-9 Activity Assays
These assays are fundamental for quantifying the enzymatic activity of caspase-9 in cell lysates or purified systems. They typically utilize a synthetic peptide substrate corresponding to the caspase-9 cleavage site (LEHD) conjugated to a reporter molecule.
Principle: The substrate Ac-LEHD-pNA is cleaved by active caspase-9, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells using the desired stimulus.
-
Harvest 1-5 x 10⁶ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL per well. Adjust the volume with Cell Lysis Buffer if necessary.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 4 mM LEHD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-9 activity by comparing the absorbance of treated samples to untreated controls.
-
Principle: The substrate Ac-LEHD-AFC is cleaved by active caspase-9, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected by measuring fluorescence with excitation at ~400 nm and emission at ~505 nm.[16]
Protocol:
-
Cell Lysis: Follow the same procedure as for the colorimetric assay.
-
Assay Reaction:
-
In a black 96-well plate, add 50-200 µg of protein in a volume of 50 µL per well.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of 1 mM LEHD-AFC substrate (50 µM final concentration).[16]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Determine the fold-increase in caspase-9 activity relative to controls.
-
Workflow for Caspase-9 Activity Assay.
Western Blotting for Caspase-9 Cleavage
Principle: Western blotting allows for the detection of both the full-length procaspase-9 and its cleaved, active fragments, providing a qualitative assessment of its activation.[17]
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described for the activity assays.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-9 overnight at 4°C.[10] Use an antibody that recognizes both the pro-form and cleaved fragments.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Immunoprecipitation of Caspase-9
Principle: Immunoprecipitation (IP) is used to isolate caspase-9 and its interacting partners (e.g., Apaf-1) from a complex protein mixture.
Protocol:
-
Cell Lysis:
-
Prepare cell lysates using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
-
Pre-clearing (Optional):
-
Incubate the lysate with Protein A/G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against caspase-9 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Site-Directed Mutagenesis of Caspase-9
Principle: Site-directed mutagenesis is used to introduce specific mutations into the caspase-9 gene to study the function of particular amino acid residues (e.g., in the catalytic site or CARD domain). The QuikChange method is a common approach.[1][2]
Protocol:
-
Primer Design:
-
Design two complementary mutagenic primers containing the desired mutation.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the caspase-9 plasmid as a template and the mutagenic primers.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Screening and Sequencing:
-
Isolate plasmid DNA from the resulting colonies and screen for the desired mutation by DNA sequencing.
-
Conclusion
Caspase-9 is a central player in the intrinsic apoptotic pathway, and its intricate regulation and function are of paramount importance in both normal physiology and disease. A thorough understanding of its molecular mechanisms, coupled with robust experimental techniques, is essential for researchers and drug development professionals seeking to modulate this critical cellular process. This guide provides a foundational framework for the in-depth study of caspase-9, offering both theoretical knowledge and practical protocols to facilitate future discoveries in the field of programmed cell death.
References
- 1. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 2. static.igem.org [static.igem.org]
- 3. Cytochrome C and caspase-9 expression in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-9 activation results in downstream caspase-8 activation and bid cleavage in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, Q-VD-OPh - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of Z-LEHD-FMK
An In-Depth Technical Guide to the Discovery and Development of Z-LEHD-FMK: A Core Tool for Apoptosis Research
For researchers, scientists, and drug development professionals, understanding the tools available to dissect cellular pathways is paramount. This guide provides a comprehensive overview of Z-LEHD-FMK, a selective and irreversible inhibitor of caspase-9, which has become an indispensable tool in the study of apoptosis.
Introduction to Z-LEHD-FMK
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a synthetic tetrapeptide that was developed as a specific inhibitor of caspase-9, an initiator caspase central to the intrinsic pathway of apoptosis.[1][2] Its cell-permeable nature allows it to be used in both cell culture and in vivo studies to investigate the role of caspase-9 in programmed cell death.[3] The development of Z-LEHD-FMK has provided researchers with a means to distinguish the involvement of the intrinsic apoptotic pathway from other cell death mechanisms.[1][4]
Mechanism of Action
Z-LEHD-FMK's mechanism of action is rooted in its specific design to target caspase-9. The "LEHD" amino acid sequence mimics the natural cleavage site recognized by caspase-9, allowing the inhibitor to competitively bind to the enzyme's active site.[5][6] The fluoromethyl ketone (FMK) moiety then forms an irreversible covalent bond with the cysteine residue in the catalytic site of caspase-9, permanently inactivating the enzyme.[2][6] By inhibiting caspase-9, Z-LEHD-FMK prevents the activation of downstream executioner caspases, such as caspase-3 and -7, thereby blocking the progression of apoptosis.[5]
Data Presentation
Inhibitory Profile of Z-LEHD-FMK
The selectivity of Z-LEHD-FMK for caspase-9 is a key feature of its utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-LEHD-FMK against a panel of caspases. It is important to note that while highly selective, at higher concentrations, some off-target effects on other caspases can be observed.[7]
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK |
| Caspase-8 | 0.0007 (0.7 nM) |
| Caspase-9 | 1.5 |
| Caspase-10 | 3.59 |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.[7][8] |
Efficacy in Cellular Models
Z-LEHD-FMK has been shown to effectively inhibit apoptosis in various cell lines. The effective concentration typically ranges from 10 µM to 100 µM. For instance, a concentration of 20 µM Z-LEHD-FMK has been demonstrated to completely protect HCT116 and 293 cells from TRAIL-induced apoptosis.[8][9] In studies with buffalo pre-implantation embryos, a 20 µM concentration of Z-LEHD-FMK significantly increased the cleavage and blastocyst rate while lowering the apoptotic index.[10]
Experimental Protocols
Caspase-9 Activity Assay (Colorimetric)
This protocol outlines a method to quantify caspase-9 activity in cell lysates.
Materials:
-
Cells treated with an apoptosis-inducing agent and/or Z-LEHD-FMK
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-9 Substrate (e.g., Ac-LEHD-pNA)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus, including control groups with and without Z-LEHD-FMK.
-
Prepare Cell Lysates:
-
Harvest and count approximately 1-2 x 10^6 cells.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Perform the Assay:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µL of the cell lysate to the respective wells.
-
Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis: Read the absorbance at 405 nm using a microplate reader. Compare the absorbance values of the treated samples to the untreated and vehicle controls to determine the fold-increase in caspase-9 activity and the inhibitory effect of Z-LEHD-FMK.[5][11]
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptotic proteins, such as cleaved caspase-3 and PARP, to assess the efficacy of Z-LEHD-FMK.
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Lyse treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). A reduction in the cleaved forms of caspase-3 and PARP in Z-LEHD-FMK-treated samples indicates successful inhibition of the apoptotic cascade.[12][13]
-
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK.
Caption: Generalized experimental workflow for assessing Z-LEHD-FMK's effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Z-LEHD-FMK: A Comprehensive Technical Guide for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in the execution of apoptosis, with caspase-9 acting as a key initiator of the intrinsic, or mitochondrial, pathway. Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] Its high selectivity for caspase-9 makes it an indispensable tool for elucidating the intricacies of the intrinsic apoptotic pathway, identifying caspase-9-dependent cell death mechanisms, and evaluating the efficacy of novel therapeutics that target this cascade.[1][3] This technical guide provides an in-depth overview of Z-LEHD-FMK, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its role within the broader context of apoptotic signaling.
Mechanism of Action: Selective and Irreversible Inhibition of Caspase-9
Z-LEHD-FMK is a synthetic tetrapeptide that mimics the natural cleavage site recognized by caspase-9, the LEHD (Leu-Glu-His-Asp) sequence.[3] This specificity allows the inhibitor to competitively bind to the active site of the enzyme.[3][4] The fluoromethyl ketone (FMK) group then forms a stable, covalent thioether bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[1][2][4] This robust and lasting blockade of caspase-9 activity is a key advantage in experimental settings.[1][2]
By specifically targeting caspase-9, Z-LEHD-FMK effectively halts the progression of the intrinsic apoptotic pathway. This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[1][3] Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome.[2][3] The apoptosome recruits and facilitates the dimerization and auto-activation of pro-caspase-9.[3][5] Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[3][6] Z-LEHD-FMK intervenes at the critical juncture of caspase-9 activation, thereby preventing the amplification of the apoptotic signal and subsequent cell death.[3]
Quantitative Data: Efficacy and Specificity
The potency and selectivity of Z-LEHD-FMK are critical for its utility as a research tool. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. While Z-LEHD-FMK is highly selective for caspase-9, it can exhibit some cross-reactivity with other caspases, particularly at higher concentrations.[7][8]
Table 1: IC50 Values of Z-LEHD-FMK for Various Caspases
| Caspase | Z-LEHD-FMK IC50 | Reference |
| Caspase-8 | 0.70 nM - 700 nM | [8][9] |
| Caspase-9 | 1.5 µM | [8] |
| Caspase-10 | 3.59 µM | [8] |
Note: IC50 values can vary depending on the assay conditions. The data presented should be used as a comparative guide.[10]
Table 2: Typical Working Concentrations of Z-LEHD-FMK in Cell Culture
| Cell Line | Apoptotic Inducer | Z-LEHD-FMK Concentration | Observed Effect | Reference |
| HCT116 (Colon Cancer) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity. | [11][12] |
| 293 (Embryonic Kidney) | TRAIL | 20 µM | Protection from apoptosis. | [13] |
| Normal Human Hepatocytes | TRAIL (50 ng/mL) | 20 µM | Protection from TRAIL-induced apoptosis. | [11][13] |
| SW480 (Colon Adenocarcinoma) | TRAIL | Not specified | Not protected from TRAIL-induced apoptosis. | [14] |
| H460 (Non-small cell lung cancer) | TRAIL | Not specified | Not protected from TRAIL-induced apoptosis. | [14] |
| KYSE30 (Esophageal Squamous Cell Carcinoma) | Rabd-B (10 µM) | 20 µM | Partial inhibition of apoptosis. | [15] |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | Rabd-B (10 µM) | 20 µM | Partial inhibition of apoptosis. | [15] |
Signaling Pathway Diagrams
To visualize the mechanism of action of Z-LEHD-FMK and the experimental workflows, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-LEHD-FMK to study apoptosis.
Protocol 1: Inhibition of Apoptosis and Analysis by Western Blot
This protocol outlines the use of Z-LEHD-FMK to inhibit apoptosis and the subsequent detection of caspase cleavage by Western blotting.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Z-LEHD-FMK (stock solution in DMSO)[16]
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[17]
-
BCA protein assay kit[17]
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[4]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody[4]
-
Chemiluminescent substrate[4]
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[4]
-
Pre-treatment with Z-LEHD-FMK: Pre-treat cells with the desired concentration of Z-LEHD-FMK (a common starting concentration is 20 µM) or vehicle control (DMSO) for 30 minutes to 2 hours.[4][18][19]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the cell culture medium.
-
Incubation: Incubate the cells for the time required to induce apoptosis.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.[4][17]
-
Separate proteins by SDS-PAGE.[4]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect protein bands using a chemiluminescent substrate.[4]
-
Expected Outcome: In cells pre-treated with Z-LEHD-FMK, a significant reduction in the cleavage of caspase-9 and downstream targets like caspase-3 and PARP should be observed compared to cells treated with the apoptosis inducer alone.
Protocol 2: Caspase-9 Activity Assay (Colorimetric or Fluorometric)
This protocol describes a method to directly measure the inhibitory effect of Z-LEHD-FMK on caspase-9 activity in cell lysates.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
Cell Lysis Buffer (provided with assay kit)
-
2X Reaction Buffer (provided with assay kit)
-
Caspase-9 Substrate (e.g., Ac-LEHD-pNA for colorimetric or Ac-LEHD-AFC for fluorometric)[13][20]
-
96-well microplate (clear for colorimetric, black for fluorometric)[10][13]
-
Microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C, protected from light.[10]
-
Measurement: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) at various time points.[10][13]
Expected Outcome: A significant decrease in the colorimetric or fluorescent signal in lysates from Z-LEHD-FMK-treated cells compared to the positive control indicates successful inhibition of caspase-9 activity.
Off-Target Effects and Controls
While Z-LEHD-FMK is a selective caspase-9 inhibitor, it is crucial to consider potential off-target effects. Cross-reactivity with other caspases, such as caspase-8 and caspase-10, has been observed.[7] Therefore, including appropriate controls is essential for validating the specificity of the observed effects.[7]
A recommended negative control is Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone).[7][21] This compound is a cell-permeable inhibitor of cysteine proteases like cathepsins B and L but does not inhibit caspases.[7][21] Using Z-FA-FMK at the same concentration as Z-LEHD-FMK can help differentiate between effects caused by specific caspase-9 inhibition and non-specific effects.[7] Additionally, a pan-caspase inhibitor like Z-VAD-FMK can be used as a positive control to confirm that the observed apoptosis is caspase-dependent.[20] However, it is important to note that Z-VAD-FMK has its own off-target effects, such as the induction of autophagy.[22][23]
Conclusion
Z-LEHD-FMK is a powerful and specific tool for the investigation of apoptosis.[1] Its ability to irreversibly inhibit caspase-9 allows researchers to precisely dissect the role of the intrinsic apoptotic pathway in various physiological and pathological processes.[1][3] By adhering to the detailed protocols and considering the potential for off-target effects through the use of appropriate controls, scientists and drug development professionals can effectively leverage Z-LEHD-FMK to advance our understanding of programmed cell death and develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. rndsystems.com [rndsystems.com]
- 22. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. centaur.reading.ac.uk [centaur.reading.ac.uk]
Understanding the Selectivity of Z-LEHD-FMK for Caspase-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] Its specificity is conferred by the tetrapeptide sequence "LEHD," which mimics the recognition site of caspase-9's natural substrates.[1] This guide provides a comprehensive technical overview of the selectivity of Z-LEHD-FMK for caspase-9, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of relevant cellular pathways and workflows.
Mechanism of Action
Z-LEHD-FMK inhibits caspase-9 through a two-step process. First, the LEHD peptide sequence directs the inhibitor to the active site of caspase-9. Subsequently, the fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to its permanent inactivation.[1] This irreversible nature makes Z-LEHD-FMK a robust tool for sustained inhibition of caspase-9 activity in experimental settings.
The Intrinsic Pathway of Apoptosis and the Role of Caspase-9
The intrinsic, or mitochondrial, pathway of apoptosis is triggered by various intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress.[1] This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[1][5] Z-LEHD-FMK specifically targets and inhibits the activated form of caspase-9, thereby blocking the propagation of the apoptotic signal.
Data Presentation: Selectivity Profile of Z-LEHD-FMK
The selectivity of Z-LEHD-FMK is a critical aspect of its utility as a research tool. While it is primarily known as a caspase-9 inhibitor, it can exhibit activity against other caspases, particularly at higher concentrations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Z-LEHD-FMK against various human caspases from published studies. It is important to note that IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK | Reference(s) |
| Caspase-8 | 0.0007 (0.7 nM) | [1][6] |
| Caspase-9 | 1.5 | [1][6] |
| Caspase-10 | 3.59 | [1][6] |
| Caspase-3 | Weakly inhibited | [7] |
| Caspase-6 | Weakly inhibited | [7] |
| Caspase-7 | Weakly inhibited | [7] |
Note: The reported high potency of Z-LEHD-FMK against caspase-8 in some studies is noteworthy and suggests potential off-target effects that should be considered when designing and interpreting experiments.[1][6]
Experimental Protocols
To rigorously assess the selectivity and efficacy of Z-LEHD-FMK, a combination of in vitro biochemical assays and cell-based apoptosis assays is recommended.
In Vitro Caspase Activity Assay (Fluorometric)
This assay measures the ability of Z-LEHD-FMK to inhibit the enzymatic activity of purified caspases.
Materials:
-
Recombinant active caspases (e.g., caspase-3, -8, -9)
-
Z-LEHD-FMK
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Z-LEHD-FMK in Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitor to the appropriate wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add a constant amount of recombinant active caspase to each well (except for a no-enzyme control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the corresponding fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Immediately measure the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Caspase and Substrate Cleavage
This method is used to assess the inhibition of caspase activation and the cleavage of their downstream substrates (e.g., PARP) in a cellular context.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Z-LEHD-FMK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with Z-LEHD-FMK at the desired concentration for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis by adding the apoptotic stimulus and incubate for the appropriate duration.
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate. A reduction in the cleaved forms of caspases and PARP in the Z-LEHD-FMK-treated samples indicates effective inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Z-LEHD-FMK: A Technical Guide to its Role and Application in Studying Apoptosome-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Z-LEHD-FMK, a highly selective and irreversible inhibitor of caspase-9. We delve into its core mechanism of action, specifically its effect on the apoptosome complex and the subsequent downstream signaling events in the intrinsic apoptosis pathway. This document presents quantitative data on its inhibitory profile, detailed experimental protocols for its application in research settings, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Intrinsic Pathway of Apoptosis and the Role of Caspase-9
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and development. The intrinsic pathway of apoptosis is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[1]
In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[2] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure known as the apoptosome.[3][4] The apoptosome then serves as a platform for the recruitment, dimerization, and subsequent activation of pro-caspase-9, an initiator caspase.[1][5] Activated caspase-9 then cleaves and activates downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell.[3]
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a synthetic tetrapeptide that functions as a potent, cell-permeable, and irreversible inhibitor of caspase-9.[5][6] Its specificity is derived from the "LEHD" amino acid sequence, which mimics the cleavage site of procaspase-3, a natural substrate of caspase-9.[1][3] This makes Z-LEHD-FMK an invaluable tool for dissecting the role of caspase-9 in the intrinsic apoptotic pathway.
Z-LEHD-FMK's Effect on the Apoptosome Complex
Z-LEHD-FMK's primary and direct effect is on activated caspase-9, not on the formation or stability of the apoptosome complex itself. The inhibitor's mechanism can be broken down into the following key points:
-
No Interference with Apoptosome Assembly: Current evidence does not suggest that Z-LEHD-FMK interacts with Apaf-1 or cytochrome c, nor does it prevent their assembly into the functional apoptosome. The formation of the apoptosome and the subsequent recruitment and activation of pro-caspase-9 are upstream events that are unaffected by Z-LEHD-FMK.
-
Targeting Activated Caspase-9: Z-LEHD-FMK acts on caspase-9 after it has been activated within the apoptosome complex. The LEHD peptide sequence directs the inhibitor to the active site of caspase-9.[3]
-
Irreversible Inhibition: The fluoromethyl ketone (FMK) moiety of Z-LEHD-FMK forms a covalent bond with the cysteine residue in the catalytic active site of caspase-9.[3] This covalent modification leads to the irreversible inactivation of the enzyme, thereby preventing it from cleaving and activating downstream executioner caspases.[3][5]
In essence, Z-LEHD-FMK allows for the normal formation of the apoptosome and the activation of caspase-9, but it acts as a "dead-end" inhibitor that prevents the propagation of the apoptotic signal.
Quantitative Data: Inhibitory Profile of Z-LEHD-FMK
The selectivity of Z-LEHD-FMK for caspase-9 is a critical feature for its use in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-LEHD-FMK against a panel of caspases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK | Reference(s) |
| Caspase-9 | 1.5 | [7] |
| Caspase-8 | 0.0007 (0.7 nM) - Note: This high potency is noted as a potential discrepancy in some literature, with the primary target being caspase-9. | [7] |
| Caspase-10 | 3.59 | [7] |
Signaling Pathways and Experimental Workflows
The Intrinsic Apoptotic Pathway and Z-LEHD-FMK's Point of Intervention
References
Z-LEHD-FMK: A Technical Guide to a Selective Caspase-9 Inhibitor for Apoptosis Research
An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles of using Z-LEHD-FMK, a potent and selective inhibitor of caspase-9, in the study of apoptosis.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. The intricate signaling cascades that govern this process are orchestrated by a family of cysteine proteases known as caspases. Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis.[1] Its activation, following intracellular stress signals, triggers a downstream cascade of executioner caspases that dismantle the cell in a controlled manner.[2]
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-9.[3] Its specificity is derived from the peptide sequence "LEHD," which mimics the cleavage site recognized by caspase-9.[4] This allows Z-LEHD-FMK to serve as an invaluable tool for dissecting the intrinsic apoptotic pathway, investigating diseases characterized by dysregulated apoptosis, and exploring the mechanisms of novel therapeutic agents.[5]
Mechanism of Action
Z-LEHD-FMK's inhibitory action is a result of its specific chemical structure. The LEHD tetrapeptide sequence directs the inhibitor to the active site of caspase-9. The fluoromethyl ketone (FMK) moiety then forms a stable, covalent thioether bond with the cysteine residue within the catalytic active site of the enzyme.[6] This covalent modification permanently inactivates caspase-9, providing a robust and lasting blockade of its activity in experimental settings.[6]
By selectively targeting caspase-9, Z-LEHD-FMK allows researchers to delineate the involvement of the intrinsic apoptotic pathway in response to various stimuli. If a compound's cytotoxic effect is mitigated by pre-treatment with Z-LEHD-FMK, it strongly indicates the involvement of the mitochondrial pathway.[7]
Data Presentation
The inhibitory profile of Z-LEHD-FMK across various caspases is crucial for understanding its selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK |
| Caspase-8 | 0.0007 (0.7 nM) |
| Caspase-9 | 1.5 |
| Caspase-10 | 3.59 |
Note: IC50 values can vary between studies and assay conditions. The data from one study surprisingly indicates high potency against Caspase-8, which contradicts its common designation as a specific Caspase-9 inhibitor.[8][9] This highlights the importance of using inhibitors at the lowest effective concentration and considering potential off-target effects.
Signaling Pathway
The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c binds to the Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell. Z-LEHD-FMK intervenes by irreversibly binding to and inhibiting the active form of caspase-9, thereby halting the apoptotic cascade.
Experimental Protocols
Inhibition of Apoptosis in Cell Culture followed by Annexin V Staining
This protocol describes a general workflow for using Z-LEHD-FMK to inhibit apoptosis in cultured cells, followed by analysis using Annexin V staining and flow cytometry.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., Staurosporine, TRAIL)
-
Z-LEHD-FMK (10 mM stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow adherent cells to attach overnight.
-
Inhibitor Pre-treatment: Pre-treat the designated cell group with Z-LEHD-FMK (e.g., 20 µM final concentration) for 30 minutes to 2 hours at 37°C.[3][10] Include a vehicle-only (DMSO) control.
-
Induce Apoptosis: Add the apoptotic stimulus to the appropriate wells (including those pre-treated with the inhibitor and vehicle). Maintain an untreated negative control group.
-
Incubation: Incubate the cells for the time required to induce apoptosis (this should be determined empirically).
-
Cell Harvesting: For adherent cells, use a gentle enzyme-free dissociation buffer. For suspension cells, pellet them directly. Be sure to collect any floating cells from the supernatant of adherent cultures.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. A reduction in the percentage of Annexin V-positive cells in the Z-LEHD-FMK-treated group compared to the stimulus-only group indicates inhibition of apoptosis.[14]
Western Blot Analysis of Caspase-9 and Caspase-3 Cleavage
This protocol outlines the detection of pro- and cleaved forms of caspase-9 and its downstream target, caspase-3, by Western blotting to confirm the inhibitory effect of Z-LEHD-FMK.[1][15]
Materials:
-
Treated cell pellets (from a parallel experiment to the one described above)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved forms of caspase-9 and caspase-3 in the Z-LEHD-FMK-treated samples compared to the stimulus-only samples confirms the inhibitory activity.[17]
Caspase-9 Activity Assay (Colorimetric)
This protocol describes a method to quantify caspase-9 activity in cell lysates using a colorimetric substrate.[14]
Materials:
-
Treated cell lysates
-
Caspase assay buffer
-
Caspase-9 substrate (e.g., LEHD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein lysate to each well. For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration typically 10-20 µM) for 10-15 minutes at 37°C.[8]
-
Substrate Addition: Add the LEHD-pNA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control. A significant reduction in absorbance in the Z-LEHD-FMK treated samples confirms inhibition.[8]
Experimental Workflow
A typical experimental workflow for investigating the role of caspase-9 in a specific cellular process using Z-LEHD-FMK involves a series of logical steps to ensure robust and interpretable data.
Conclusion
Z-LEHD-FMK is a cornerstone chemical probe for the study of apoptosis. Its character as a selective, cell-permeable, and irreversible inhibitor of caspase-9 allows researchers to precisely block the intrinsic apoptotic pathway.[8] By understanding its mechanism, adhering to proper experimental protocols, and interpreting data within the context of its known specificity profile, scientists can effectively leverage Z-LEHD-FMK to unravel the complex roles of caspase-9 in health and disease.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Z-LEHD-FMK: A Technical Guide to Investigating Downstream Effector Caspases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Z-LEHD-FMK, a potent and selective inhibitor of caspase-9, and its impact on the downstream effector caspases of the apoptotic cascade. This document details the mechanism of action of Z-LEHD-FMK, presents quantitative data on its inhibitory profile, provides detailed experimental protocols for its use, and visualizes the relevant signaling pathways and workflows.
Introduction: The Role of Caspase-9 in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases. The apoptotic signaling network is broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. The intrinsic pathway, which is activated by a variety of intracellular stress signals, converges on the activation of caspase-9, a critical initiator caspase.
Once activated, caspase-9 initiates a proteolytic cascade by cleaving and activating downstream effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Z-LEHD-FMK: A Selective and Irreversible Inhibitor of Caspase-9
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of caspase-9.[1][2] Its specificity is conferred by the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which mimics the recognition and cleavage site of caspase-9.[3] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[4] This high specificity and irreversible mode of action make Z-LEHD-FMK an invaluable tool for dissecting the role of the intrinsic apoptotic pathway and for investigating the specific contributions of caspase-9 to cellular demise.[3][5]
Data Presentation: Inhibitory Profile of Z-LEHD-FMK
The efficacy and specificity of a chemical inhibitor are paramount for the accurate interpretation of experimental results. The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. While Z-LEHD-FMK is highly selective for caspase-9, it is important to be aware of potential off-target effects, particularly at higher concentrations.[6] The following table summarizes the reported IC50 values of Z-LEHD-FMK against a panel of human caspases. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
| Caspase Target | Reported IC50 |
| Caspase-1 | > 10 µM |
| Caspase-3 | > 10 µM |
| Caspase-6 | > 10 µM |
| Caspase-7 | > 10 µM |
| Caspase-8 | 0.70 nM[7] |
| Caspase-9 | 1.5 µM[7] |
| Caspase-10 | 3.59 µM[7] |
Note: The reported high potency of Z-LEHD-FMK against caspase-8 in one study is noteworthy and highlights the importance of careful dose-response studies and the use of appropriate controls to ensure the specific inhibition of caspase-9 in your experimental system.[7] At typical working concentrations (10-20 µM), Z-LEHD-FMK is considered a selective inhibitor of caspase-9.[1][8]
Impact on Downstream Effector Caspases
By irreversibly inhibiting caspase-9, Z-LEHD-FMK effectively blocks the activation of the primary downstream effector caspases, caspase-3 and caspase-7. This inhibition prevents the proteolytic cleavage of key cellular substrates, thereby attenuating or completely blocking the execution phase of apoptosis. The functional consequence is the protection of cells from apoptosis induced by stimuli that activate the intrinsic pathway.[5][9]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The intrinsic apoptosis pathway and the point of intervention of Z-LEHD-FMK.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for studying the effects of Z-LEHD-FMK.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of Z-LEHD-FMK on downstream effector caspases.
Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of effector caspases by measuring the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA.
Materials:
-
Cells treated with an apoptosis inducer +/- Z-LEHD-FMK
-
Chilled Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Harvest cells (1-5 x 10^6 cells per sample) by centrifugation.[10]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[10]
-
Incubate on ice for 10 minutes.[10]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[10]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.[10]
-
-
Substrate Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.[10]
-
The fold-increase in caspase-3/7 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Western Blot for Cleaved Caspase-3 and PARP
This method allows for the qualitative or semi-quantitative detection of the active (cleaved) forms of caspase-3 and one of its key substrates, PARP.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels (12-15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize protein concentrations of the lysates.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.[11]
-
Capture the signal using an imaging system.
-
A decrease in the cleaved forms of caspase-3 and PARP in the Z-LEHD-FMK-treated samples compared to the apoptosis-induced control indicates inhibition of the caspase cascade.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with an apoptosis inducer +/- Z-LEHD-FMK
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1x Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[12]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.[12]
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
A reduction in the Annexin V+ populations in the Z-LEHD-FMK-treated samples indicates inhibition of apoptosis.
-
-
Conclusion
Z-LEHD-FMK is a powerful and specific tool for the investigation of the intrinsic apoptotic pathway. Its ability to irreversibly inhibit caspase-9 provides a clear mechanism for studying the role of this initiator caspase and its downstream effects on effector caspases. By employing the quantitative analyses and detailed experimental protocols outlined in this guide, researchers can effectively dissect the complex signaling cascades of apoptosis and gain valuable insights into the mechanisms of cell death in various physiological and pathological contexts. As with any chemical inhibitor, the use of appropriate controls and careful optimization of experimental conditions are crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 9. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase 9 Assay Kit (Colorimetric) (ab65608) is not available | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Chemical properties and structure of Z-LEHD-FMK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Z-LEHD-FMK, a potent and selective inhibitor of caspase-9. This document is intended to serve as a detailed resource for researchers and professionals involved in apoptosis research and drug development, offering in-depth information on its mechanism of action, experimental protocols, and relevant data presented in a clear and accessible format.
Core Chemical Properties and Structure
Z-LEHD-FMK, also known as Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone, is a synthetic tetrapeptide that functions as a cell-permeable, irreversible inhibitor of caspase-9.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | methyl (5S,8S,11S,14S)-11-((1H-imidazol-5-yl)methyl)-8-(2-carboxyethyl)-14-(2-methylpropyl)-1-fluoro-3,6,9,12-tetraoxo-1-((phenylmethoxy)carbonylamino)-2,7,10,13-tetraazahexadecan-16-oate |
| Molecular Formula | C₃₂H₄₃FN₆O₁₀ |
| Molecular Weight | 690.7 g/mol [2] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
| CAS Number | 210345-04-3[2] |
| Form | Liquid[2] |
| Purity | >98%[2] |
Mechanism of Action: Irreversible Inhibition of Caspase-9
Z-LEHD-FMK's inhibitory action is centered on its specific recognition and subsequent irreversible binding to the active site of caspase-9. The "LEHD" (Leu-Glu-His-Asp) tetrapeptide sequence mimics the natural cleavage site recognized by caspase-9, providing the molecule with its selectivity.[3][4] Upon binding, the fluoromethyl ketone (FMK) moiety forms a covalent thioether bond with the cysteine residue within the catalytic active site of caspase-9, leading to its permanent inactivation.[3][4]
By targeting caspase-9, Z-LEHD-FMK serves as a powerful tool to dissect the intrinsic pathway of apoptosis. This pathway is a critical cellular process initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[4] Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -7, ultimately leading to programmed cell death.[3][5][6] Z-LEHD-FMK's intervention at the level of caspase-9 activation effectively halts this cascade.
Quantitative Data: Inhibitory Profile
While Z-LEHD-FMK is highly selective for caspase-9, it is important for researchers to be aware of its potential off-target effects, especially at higher concentrations. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.
| Caspase Target | Reported IC50 (µM) |
| Caspase-8 | 0.0007 (0.7 nM)[2] |
| Caspase-9 | 1.5[2] |
| Caspase-10 | 3.59[2] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the data. The provided data highlights the importance of careful dose-response studies and the consideration of potential off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-LEHD-FMK to investigate caspase-9 activity and its role in apoptosis.
In Vitro Caspase-9 Activity Assay (Colorimetric)
This protocol outlines a method to quantify caspase-9 activity in cell lysates using Z-LEHD-FMK as a specific inhibitor.[2]
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Z-LEHD-FMK stock solution (e.g., 10 mM in DMSO)
-
Chilled Cell Lysis Buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
-
Reaction Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
Caspase-9 colorimetric substrate (e.g., Ac-LEHD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration typically 10-20 µM) for 10-15 minutes at 37°C.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the caspase-9 substrate (Ac-LEHD-pNA).
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control.
-
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to use Z-LEHD-FMK to determine if an apoptotic pathway is caspase-9 dependent in intact cells using flow cytometry.[2]
Materials:
-
Adherent or suspension cells
-
Apoptotic stimulus (e.g., TRAIL, Staurosporine)
-
Z-LEHD-FMK stock solution (10 mM in DMSO)
-
FITC-Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere (if applicable) overnight.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the designated inhibitor group of cells with Z-LEHD-FMK (e.g., 20 µM final concentration) for 30 minutes to 2 hours at 37°C.[2]
-
Include a vehicle-only (DMSO) control.
-
-
Induce Apoptosis:
-
Add the apoptotic stimulus to the appropriate wells (including those pre-treated with inhibitor and vehicle).[2]
-
Maintain an untreated negative control group.
-
Incubate for the desired time period to induce apoptosis.
-
-
Cell Harvesting:
-
Harvest cells. For adherent cells, use a gentle enzyme-free dissociation buffer. For suspension cells, pellet them by centrifugation.
-
-
Staining:
-
Wash cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
-
Add FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Incubation and Flow Cytometry:
-
Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analyze the cells by flow cytometry within 1 hour.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of Z-LEHD-FMK on apoptosis.
References
Methodological & Application
Z-LEHD-FMK Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z-LEHD-FMK, a highly selective and irreversible inhibitor of caspase-9, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of Z-LEHD-FMK in apoptosis research.
Mechanism of Action
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a cell-permeable tetrapeptide that specifically targets and inhibits caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1] The "LEHD" amino acid sequence mimics the natural cleavage site recognized by caspase-9, allowing the inhibitor to competitively bind to the enzyme's active site.[2][3] The fluoromethyl ketone (FMK) group then forms an irreversible covalent bond with the cysteine residue in the catalytic site of caspase-9, leading to its permanent inactivation.[1][3] By inhibiting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby preventing the execution of apoptosis.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Z-LEHD-FMK in cell culture experiments. Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore should be empirically determined.
| Parameter | Value | Notes |
| Formulation | Lyophilized powder or solution in DMSO | Store lyophilized powder at -20°C. Reconstituted stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5][6] |
| Stock Solution Preparation | A common stock solution is 10 mM in DMSO.[4][6][7] To prepare a 10 mM stock, dissolve 1.0 mg of Z-LEHD-FMK in 124 µl of DMSO.[6][8] | Ensure the use of anhydrous/fresh DMSO.[7] |
| Typical Working Concentration | 10-100 µM in cell culture medium. A frequently used concentration is 20 µM.[4][5][9] | Titration is highly recommended to determine the optimal concentration for your specific cell line and experimental setup.[6][8] |
| Pre-treatment Time | 30 minutes to 2 hours before induction of apoptosis.[1][4] | This allows for sufficient time for the inhibitor to permeate the cells and bind to caspase-9. |
| Final DMSO Concentration in Culture | Should not exceed 0.2%.[6] | Higher concentrations of DMSO may cause cellular toxicity.[6] |
Signaling Pathway
Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general workflow for using Z-LEHD-FMK to inhibit apoptosis in cultured cells, followed by analysis using methods such as Annexin V staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., staurosporine, etoposide, TRAIL)
-
Z-LEHD-FMK (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if applicable.[1]
-
Inhibitor Pre-treatment:
-
Prepare working solutions of Z-LEHD-FMK in complete culture medium to the desired final concentration (e.g., 20 µM).[4]
-
Include a vehicle control with the same final concentration of DMSO as the Z-LEHD-FMK-treated samples.[10]
-
Remove the old medium from the cells and add the medium containing Z-LEHD-FMK or vehicle.
-
Incubate for 30 minutes to 2 hours at 37°C in a CO2 incubator.[4]
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus directly to the wells containing the pre-treatment medium.
-
Include a negative control (untreated cells) and a positive control (cells treated with the apoptotic stimulus only).[10]
-
Incubate for the time required to induce apoptosis, which will vary depending on the stimulus and cell type.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the medium (which may contain apoptotic bodies) and then detach the cells using a gentle method like scraping or trypsinization. Combine the detached cells with the collected medium.[4]
-
Centrifuge the cells and discard the supernatant.
-
-
Annexin V and Propidium Iodide Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]
Protocol 2: Caspase-9 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of caspase-9 in cell lysates using a specific colorimetric substrate.
Materials:
-
Treated and untreated cell populations
-
Chilled Cell Lysis Buffer
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
2X Reaction Buffer with DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[10]
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer (with freshly added DTT) to each well.[11]
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to the appropriate wells.[11]
-
For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (e.g., 10-20 µM final concentration) for 10-15 minutes at 37°C.[1]
-
Add 5 µL of the 4 mM Ac-LEHD-pNA substrate to each well (final concentration 200 µM).[11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control.[1][11]
Protocol 3: Western Blot Analysis of Caspase-9 Cleavage
This protocol allows for the qualitative assessment of caspase-9 inhibition by detecting the reduction in its cleaved (active) form.
Materials:
-
Treated and untreated cell lysates (prepared as in Protocol 2)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-9
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[10]
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.[10]
-
Transfer the separated proteins to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C.[10][12]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
-
Analysis: Analyze the band intensity for cleaved caspase-9. A significant reduction in the cleaved caspase-9 band in Z-LEHD-FMK-treated samples compared to the positive control indicates successful inhibition. The membrane should also be probed for a loading control to ensure equal protein loading.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for Z-LEHD-FMK studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unraveling Apoptosis: A Guide to Using Z-LEHD-FMK for Caspase-9 Analysis by Western Blot
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of programmed cell death, or apoptosis, is paramount. A key player in the intrinsic apoptotic pathway is caspase-9. The peptide inhibitor Z-LEHD-FMK serves as a potent and specific tool to investigate the role of this critical enzyme. This document provides detailed application notes and protocols for utilizing Z-LEHD-FMK in conjunction with Western blot analysis to probe caspase-9 activity.
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-9.[1][2] Its specificity is derived from the tetrapeptide sequence "LEHD," which is the preferred recognition motif for caspase-9.[2] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[1][2] This makes Z-LEHD-FMK an invaluable reagent for elucidating the specific contributions of caspase-9 to apoptotic signaling cascades and for assessing the efficacy of therapeutic agents that target this pathway.[3]
Western blotting is a fundamental technique to monitor the activation of caspases.[3] In their inactive state, caspases exist as zymogens or pro-caspases.[3] Upon apoptotic stimulation, initiator caspases like caspase-9 are cleaved, activating them to cleave and activate downstream executioner caspases, such as caspase-3.[1][3] This cleavage can be visualized by a decrease in the band intensity of the pro-caspase and the appearance of smaller, cleaved fragments on a Western blot.[3]
The Intrinsic Apoptotic Pathway and Z-LEHD-FMK's Point of Intervention
Intracellular stress signals, such as DNA damage or growth factor withdrawal, trigger the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then binds to the Apoptotic protease-activating factor 1 (Apaf-1), which recruits pro-caspase-9 to form a complex called the apoptosome.[1] Within the apoptosome, pro-caspase-9 is cleaved and activated.[1] Activated caspase-9 then proteolytically activates executioner caspases, like caspase-3, which go on to dismantle the cell.[1] Z-LEHD-FMK specifically inhibits the activity of cleaved caspase-9, thereby blocking the downstream activation of executioner caspases and subsequent apoptotic events.[4]
Quantitative Data on Z-LEHD-FMK Efficacy
The following tables summarize quantitative data from various studies, demonstrating the inhibitory effect of Z-LEHD-FMK on apoptosis.
| Cell Line | Apoptosis Inducer | Z-LEHD-FMK Concentration | Pre-treatment Time | Outcome on Caspase-3 Cleavage | Reference |
| HCT116 (Human Colon Carcinoma) | TRAIL | 20 µM | 2 hours | Protected procaspase-3 from cleavage | [5] |
| SW480 (Human Colon Adenocarcinoma) | TRAIL | 20 µM | 2 hours | Did not protect procaspase-3 from cleavage | [5] |
| 293 (Human Embryonic Kidney) | TRAIL | 20 µM | 30 minutes | Protected cells from TRAIL-induced apoptosis | [5][6] |
| Normal Human Hepatocytes | TRAIL | 20 µM | 6 hours | Protected from TRAIL-induced apoptosis | [6] |
| Cell Line | Apoptosis Inducer | Z-LEHD-FMK Treatment | Outcome on Apoptosis | Reference |
| KYSE30 (Esophageal Squamous Cell Carcinoma) | 10 µM Rabd-B for 24h | 20 µM Z-LEHD-FMK for 2h (pre-treatment) | Reduced percentage of apoptotic cells from ~35% to ~15% | [4] |
Experimental Protocols
I. Cell Treatment with Z-LEHD-FMK and Induction of Apoptosis
This protocol outlines the steps for treating cultured cells with Z-LEHD-FMK prior to inducing apoptosis.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and vessels (e.g., 6-well plates)
-
Z-LEHD-FMK
-
DMSO (for dissolving Z-LEHD-FMK)
-
Apoptosis-inducing agent (e.g., Staurosporine, TRAIL)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.[3] Allow cells to adhere and grow overnight for adherent cell lines.[7]
-
Preparation of Z-LEHD-FMK: Prepare a stock solution of Z-LEHD-FMK (e.g., 10-20 mM) in sterile DMSO.[8] Store at -20°C in single-use aliquots.[8] Dilute the stock solution in cell culture medium to the desired final concentration (typically 10-20 µM).[2][5]
-
Inhibitor Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Z-LEHD-FMK.[3] Include a vehicle control (medium with the same concentration of DMSO).[3] Incubate the cells for a pre-determined time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.[5][9]
-
Induction of Apoptosis: Following the pre-incubation with Z-LEHD-FMK, add the apoptosis-inducing agent directly to the medium.[3] Include appropriate controls:
-
Negative control (untreated cells)
-
Positive control (cells treated with the apoptosis inducer alone)
-
Inhibitor control (cells treated with Z-LEHD-FMK alone)
-
-
Incubation: Incubate the cells for the time required to induce apoptosis (e.g., 4-24 hours), which may need to be determined empirically for your specific cell line and stimulus.[3][7]
II. Preparation of Cell Lysates
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium and wash the cells once with ice-cold PBS.[3]
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[7] Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.[7]
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.[3][8]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally to ensure complete lysis.[3][7]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a fresh, pre-chilled microcentrifuge tube.[3][7]
III. Western Blot Analysis of Caspases
This protocol details the steps for detecting pro- and cleaved caspases by Western blot.
Materials:
-
BCA protein assay kit (or similar)
-
4x Laemmli sample buffer
-
Polyacrylamide gels (e.g., 10% for caspase-9, 12-15% for caspase-3 and PARP)[3]
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]
-
Sample Preparation: Dilute the lysates to ensure all samples have the same final protein concentration (e.g., 20-40 µg per lane).[3] Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[3]
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel.[3] Run the gel according to the manufacturer's recommendations.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.[3]
-
Incubate the membrane with the substrate for the recommended time.[3]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[3]
-
Analyze the results by comparing the band intensities. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate caspase activation.[3] The lane corresponding to the Z-LEHD-FMK treated sample should show a reduction in the cleavage of caspase-9 and its downstream targets (like caspase-3 and PARP) compared to the positive control.[3] A loading control antibody should be used to confirm equal protein loading.[3]
-
References
Optimal Concentration of Z-LEHD-FMK for Apoptosis Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1] Its specificity is derived from the peptide sequence LEHD, which mimics the cleavage site recognized by caspase-9.[1] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[1][2] This makes Z-LEHD-FMK an invaluable tool for studying the mechanisms of apoptosis, particularly for delineating the involvement of the mitochondrial pathway. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Z-LEHD-FMK for effective apoptosis inhibition in various experimental settings.
Data Presentation: Recommended Concentrations
The optimal working concentration of Z-LEHD-FMK can vary depending on the cell type, the nature of the apoptotic stimulus, and the specific experimental conditions. However, based on published studies, a general concentration range can be recommended. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Type/Model | Apoptotic Stimulus | Recommended Z-LEHD-FMK Concentration | Incubation Time | Outcome | Reference |
| HCT116, 293 cells | TRAIL | 20 µM | 30 minutes (pretreatment) | Complete protection from TRAIL-induced toxicity | [3] |
| Normal human hepatocytes | TRAIL | 20 µM | 6 hours | Protection from TRAIL-induced apoptosis | [3][4] |
| SW480, H460 cells | TRAIL | 20 µM | Not specified | Not protected from TRAIL-induced apoptosis | [4] |
| KYSE30, KYSE450 (Esophageal squamous cell carcinoma) | Rabd-B | 20 µM | 2 hours (pretreatment) | Inhibition of Rabd-B-induced apoptosis | [5] |
| Calu-6, A549 (Lung cancer cells) | Propyl gallate (PG) | 15 µM | Not specified (pretreatment) | Reduction in the number of dead and sub-G1 cells | [6] |
| Buffalo (Bubalus bubalis) pre-implantation embryos | In vitro culture stress | 20 µM | During IVM and IVC | Increased cleavage and blastocyst rate; significantly lower apoptotic index | [7] |
| Jurkat cells | Fas monoclonal antibody (CH-11) | 0.0049 µM - 20 µM | Not specified | Dose-dependent inhibition of caspase-9 activity | [8] |
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway and Z-LEHD-FMK Inhibition
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases, like caspase-3, leading to the dismantling of the cell.[6][9] Z-LEHD-FMK specifically inhibits the active form of caspase-9, thereby blocking this cascade.[2]
Caption: Intrinsic apoptosis pathway with Z-LEHD-FMK inhibition point.
General Experimental Workflow for Determining Optimal Z-LEHD-FMK Concentration
A systematic approach is necessary to determine the optimal concentration of Z-LEHD-FMK for a specific experimental system. This typically involves a dose-response study where cells are treated with an apoptotic stimulus in the presence of varying concentrations of the inhibitor.
Caption: General experimental workflow for evaluating Z-LEHD-FMK efficacy.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol provides a general procedure for using Z-LEHD-FMK to inhibit apoptosis induced by an external stimulus.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
Z-LEHD-FMK stock solution (10 mM in DMSO)[9]
-
Apoptosis-inducing agent (e.g., TRAIL, Staurosporine)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/PI staining kit)[9]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.[9]
-
Preparation of Inhibitor: Prepare the desired concentration of Z-LEHD-FMK in complete culture medium. For a final concentration of 20 µM, dilute the 10 mM stock solution 1:500.[9] It is recommended to perform a dose-response experiment (e.g., 0, 5, 10, 20, 50 µM) to determine the optimal concentration for your specific cell line and stimulus.
-
Pre-treatment with Inhibitor: Remove the old medium from the cells and add the medium containing Z-LEHD-FMK. As a vehicle control, add medium containing the same concentration of DMSO used for the inhibitor (typically <0.5%).[9]
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[9]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at a predetermined optimal concentration. Include a negative control group of untreated cells.
-
Incubation: Incubate for the desired time to induce apoptosis (this will vary depending on the stimulus and cell type).
-
Apoptosis Assessment: Harvest the cells and assess apoptosis using a method such as Annexin V/PI staining followed by flow cytometry.[10] A significant reduction in the apoptotic cell population in the inhibitor-treated group compared to the group treated with the apoptosis inducer alone indicates the efficacy of Z-LEHD-FMK.[10]
Protocol 2: In Vitro Colorimetric Caspase-9 Activity Assay
This protocol allows for the quantification of caspase-9 activity in cell lysates.
Materials:
-
Treated and untreated cell populations
-
Chilled Cell Lysis Buffer
-
Z-LEHD-FMK stock solution (10 mM in DMSO) for inhibitor control[1]
-
96-well microplate[10]
-
Caspase-9 substrate: Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide)[10]
-
Microplate reader capable of measuring absorbance at 400-405 nm[1][10]
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line. Include a non-induced control group.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10 minutes.[10]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[10]
-
Collect the supernatant (cytosolic extract) and keep it on ice.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well.[1]
-
For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration typically 10-20 µM) for 10-15 minutes at 37°C.[1]
-
Add the caspase-9 substrate Ac-LEHD-pNA to each well (final concentration 200 µM).[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.[1][10] The fold-increase in caspase-9 activity is determined by comparing the absorbance of the apoptotic sample to the uninduced control.[1][10]
Protocol 3: Western Blot for Cleaved Caspase-9
This protocol is used to qualitatively assess the activation of caspase-9 by detecting its cleaved (active) form.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C, following the manufacturer's recommended dilution.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.[10]
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[10] The presence of a band at the expected molecular weight for cleaved caspase-9 indicates its activation, which should be reduced in Z-LEHD-FMK-treated samples.
Conclusion
Z-LEHD-FMK is a highly effective and specific tool for the investigation of caspase-9-mediated apoptosis. While a concentration of 20 µM is commonly effective in a variety of cell lines, it is crucial to empirically determine the optimal concentration for each specific experimental system. The protocols outlined above provide a robust framework for utilizing Z-LEHD-FMK to elucidate the intricate role of the intrinsic apoptotic pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mbl-chinawide.cn [mbl-chinawide.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Administration of Z-LEHD-FMK: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Z-LEHD-FMK, a potent and selective irreversible inhibitor of caspase-9. This document outlines detailed experimental protocols for various animal models, summarizes key quantitative data, and visualizes the relevant signaling pathway and experimental workflows to facilitate the design and execution of preclinical studies investigating apoptosis-mediated pathologies.
Introduction to Z-LEHD-FMK
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable tetrapeptide that specifically targets and irreversibly inhibits caspase-9, a critical initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. By binding to the active site of caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting programmed cell death. Its utility has been demonstrated in several preclinical models of diseases where apoptosis is a key pathological feature, including neurological and ischemia-reperfusion injuries.
Signaling Pathway of Caspase-9 Inhibition
The intrinsic apoptosis pathway is initiated by a variety of intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9 proceeds to cleave and activate downstream executioner caspases, leading to apoptosis. Z-LEHD-FMK intervenes by directly inhibiting the activity of caspase-9.
Quantitative Data Summary
The in vivo efficacy of Z-LEHD-FMK has been quantified in several animal models. The following tables summarize key findings.
Table 1: Neuroprotection in a Rat Model of Spinal Cord Injury [1]
| Parameter | Control Group (Trauma only) | Z-LEHD-FMK Treated Group (0.8 µM/kg) |
| Animal Model | Male Wistar albino rats (250-350 g) | Male Wistar albino rats (250-350 g) |
| Administration | Vehicle (i.v.) | Intravenous (i.v.) for 1 or 7 days |
| Mean Apoptotic Cell Count (24h post-injury) | 90.25 ± 2.6 | 50.5 ± 1.9 |
| Mean Apoptotic Cell Count (7 days post-injury) | 49.0 ± 2.1 | 17.7 ± 2.6 |
| Outcome | Significant neuronal and glial cell death | Protected neurons, glia, myelin, and axons |
Table 2: Cardioprotection in a Rat Model of Myocardial Reperfusion Injury
| Parameter | Control Group | Z-LEHD-FMK Treated Group |
| Animal Model | Isolated hearts from male rats | Isolated hearts from male rats |
| Treatment | Perfusion with vehicle | Perfusion with 0.07 µM Z-LEHD-FMK during early reperfusion |
| Infarct-Risk Ratio (%) | 38.5 ± 2.6 | 19.3 ± 2.4 |
| Outcome | N/A | Limited infarct size |
Experimental Protocols
Preparation of Z-LEHD-FMK for In Vivo Administration
Z-LEHD-FMK is sparingly soluble in aqueous solutions and requires a suitable vehicle for in vivo delivery.
Materials:
-
Z-LEHD-FMK powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Optional for alternative formulations: Corn oil, PEG300, Tween 80
Protocol for Intravenous Injection:
-
Prepare a stock solution of Z-LEHD-FMK in sterile DMSO.
-
Immediately before injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration.
-
The final concentration of DMSO in the injectate should be minimized to avoid toxicity.
Alternative Formulations:
-
DMSO/Corn Oil: For a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix well.
-
DMSO/PEG300/Tween 80/Water: For a 1 mL working solution, add the appropriate volume of DMSO stock to PEG300, mix until clear, add Tween 80, mix until clear, and finally add sterile water to the final volume.
Experimental Workflow for In Vivo Studies
A general workflow for conducting in vivo studies with Z-LEHD-FMK is depicted below. This can be adapted for various animal models and disease states.
Detailed Protocol: Neuroprotection in a Rat Model of Spinal Cord Injury[1]
This protocol describes the induction of a contusive spinal cord injury (SCI) in rats and the subsequent administration of Z-LEHD-FMK.
Materials:
-
Male Wistar albino rats (250-350 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Weight-drop device or similar contusion impactor
-
Prepared Z-LEHD-FMK solution (0.8 µM/kg) and vehicle
-
Suturing materials
Procedure:
-
Anesthetize the rat using an appropriate and approved protocol.
-
Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the dura mater.
-
Induce a standardized contusive spinal cord injury using a weight-drop device.
-
Immediately following the injury, administer the prepared Z-LEHD-FMK solution or vehicle control intravenously.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including manual bladder expression, until autonomic function returns.
-
Assess functional recovery at regular intervals using appropriate behavioral tests (e.g., inclined-plane, motor grading scales).[1]
-
At the end of the study (e.g., 24 hours, 7 days), euthanize the animals and collect spinal cord tissue for analysis.
Tissue Analysis: TUNEL Staining for Apoptosis in Spinal Cord Sections [2]
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in 4% paraformaldehyde, then embed in paraffin.
-
Cut paraffin-embedded cord sections and deparaffinize in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) washes.
-
Incubate the sections with Proteinase K to strip nuclear proteins.
-
Perform TUNEL staining using a commercially available in situ apoptosis detection kit, following the manufacturer's instructions. This typically involves:
-
Incubation with equilibration buffer.
-
Incubation with a mixture of TdT enzyme and dUTP-digoxigenin at 37°C.
-
Stopping the reaction with a stop/wash buffer.
-
-
Counterstain with a nuclear stain (e.g., DAPI or Hoechst 33342) to visualize all cell nuclei.
-
Mount the sections and visualize using fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.
Detailed Protocol: Cardioprotection in a Rat Model of Myocardial Ischemia-Reperfusion
This protocol describes an ex vivo Langendorff-perfused isolated rat heart model to assess the cardioprotective effects of Z-LEHD-FMK.
Materials:
-
Male rats
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer, oxygenated
-
Surgical instruments for heart isolation
-
Triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Allow the heart to stabilize.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 35 minutes).
-
Initiate reperfusion with Krebs-Henseleit buffer containing either vehicle or Z-LEHD-FMK (e.g., 0.07 µM).
-
Continue reperfusion for a set duration.
-
At the end of the experiment, slice the heart and stain with TTC to differentiate between infarcted (pale) and viable (red) tissue.
-
Calculate the infarct size as a percentage of the total ventricular area.
Conclusion
Z-LEHD-FMK is a valuable tool for investigating the role of caspase-9-mediated apoptosis in a variety of disease models. The protocols and data presented here provide a foundation for researchers to design and implement in vivo studies to evaluate the therapeutic potential of inhibiting this key apoptotic pathway. Careful consideration of the animal model, drug formulation, and administration route is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Caspase-9 Activity Assay Using Z-LEHD-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] The apoptotic process is executed by a family of cysteine proteases known as caspases. Caspases are present in cells as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals.[2] Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis.[2][3][4] This pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, and growth factor withdrawal.[3] Upon activation, caspase-9 cleaves and activates downstream executioner caspases, such as caspase-3 and -7, which then orchestrate the dismantling of the cell.[3][4]
Z-LEHD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[3][5][6] Its specificity is derived from the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which mimics the cleavage site recognized by caspase-9.[5][6] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[3][5] This makes Z-LEHD-FMK an invaluable tool for studying the role of caspase-9 in apoptosis and for screening potential therapeutic agents that modulate this pathway.[3][6]
This document provides a detailed protocol for a fluorometric assay to measure caspase-9 activity in cell lysates and to assess the inhibitory effect of Z-LEHD-FMK.
Assay Principle
The Caspase-9 activity assay is based on the detection of the cleavage of a specific fluorogenic substrate, LEHD-AFC (7-amino-4-trifluoromethyl coumarin). The LEHD sequence is specifically recognized by active caspase-9. In its uncleaved form, the substrate emits blue light (λmax ≈ 400 nm).[7][8] Upon cleavage by caspase-9, the free AFC fluorophore is released and emits a yellow-green fluorescence (λmax ≈ 505 nm).[7][8] The intensity of the emitted fluorescence is directly proportional to the caspase-9 activity in the sample. The assay can be performed in a 96-well plate format for high-throughput analysis.
Signaling Pathway
Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Z-LEHD-FMK | (e.g., R&D Systems) | FMK008 | -20°C |
| Caspase-9 Substrate (LEHD-AFC) | (e.g., Abcam) | ab65607 | -20°C (protect from light) |
| Cell Lysis Buffer | (e.g., Abcam) | ab150337 | 4°C |
| 2X Reaction Buffer | (e.g., Abcam) | ab150337 | 4°C |
| Dithiothreitol (DTT), 1M | (e.g., Sigma-Aldrich) | D9779 | -20°C |
| Apoptosis Inducer (e.g., Staurosporine) | (e.g., Sigma-Aldrich) | S4400 | -20°C |
| 96-well black, clear-bottom plates | (e.g., Corning) | 3603 | Room Temperature |
| Phosphate-Buffered Saline (PBS) | (e.g., Gibco) | 10010023 | Room Temperature |
| Dimethyl sulfoxide (B87167) (DMSO) | (e.g., Sigma-Aldrich) | D2650 | Room Temperature |
Experimental Workflow
Caption: Experimental workflow for the Caspase-9 activity assay.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and grow to the desired confluency (typically 70-80%).
-
Induce apoptosis by treating cells with an appropriate stimulus (e.g., 1 µM Staurosporine for 3-6 hours). Include an untreated control group.
-
For inhibitor studies, pre-incubate cells with varying concentrations of Z-LEHD-FMK (e.g., 10, 20, 50 µM) for 1 hour before inducing apoptosis. Also, include a vehicle control (DMSO).
2. Preparation of Cell Lysates:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10^6 cells.[7]
-
Incubate the cell suspension on ice for 10 minutes.[7]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay).
3. Caspase-9 Activity Assay:
-
Prepare the Assay Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1M DTT to 1 mL of 2X Reaction Buffer).[7]
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein).
-
50 µL of Assay Reaction Buffer.
-
-
Add 5 µL of 1 mM LEHD-AFC substrate to each well to a final concentration of 50 µM.[7]
-
Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of Assay Reaction Buffer, and 5 µL of the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7][8]
4. Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to that of the untreated control.
Data Presentation
Table 1: Caspase-9 Activity in Response to Apoptotic Induction
| Treatment | Protein Concentration (µg/µL) | Fluorescence (RFU) | Fold-Increase in Caspase-9 Activity |
| Untreated Control | 2.1 | 1500 | 1.0 |
| Staurosporine (1 µM) | 2.0 | 7500 | 5.0 |
Table 2: Inhibition of Caspase-9 Activity by Z-LEHD-FMK
| Treatment | Z-LEHD-FMK (µM) | Fluorescence (RFU) | % Inhibition |
| Staurosporine (1 µM) | 0 | 7500 | 0 |
| Staurosporine (1 µM) | 10 | 4500 | 40 |
| Staurosporine (1 µM) | 20 | 2250 | 70 |
| Staurosporine (1 µM) | 50 | 1650 | 98 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Contamination of reagents | Use fresh, high-quality reagents. |
| Insufficient cell washing | Ensure complete removal of media and serum. | |
| Low signal | Insufficient apoptosis induction | Optimize the concentration and incubation time of the apoptotic inducer. |
| Low protein concentration | Increase the amount of cell lysate used in the assay. | |
| Inactive caspase-9 | Ensure proper storage and handling of cell lysates. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Uneven cell density | Ensure a single-cell suspension before seeding and treatment. |
Conclusion
This protocol provides a reliable and sensitive method for measuring caspase-9 activity in cell lysates using the fluorogenic substrate LEHD-AFC. The use of the specific inhibitor Z-LEHD-FMK allows for the confirmation of caspase-9-mediated apoptosis and the screening of compounds that target this pathway. The provided workflow and data presentation tables offer a clear framework for conducting and interpreting these experiments.
References
- 1. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-9 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 8. cephamls.com [cephamls.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Z-LEHD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key mediator of the intrinsic apoptotic pathway is caspase-9.[1][2][3] Z-LEHD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-9, making it an invaluable tool for studying the intricacies of apoptosis.[1][4][5] The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) in Z-LEHD-FMK mimics the natural cleavage site recognized by caspase-9, allowing the inhibitor to specifically bind to the enzyme's active site.[4][5] The fluoromethyl ketone (FMK) group then forms a covalent bond with a cysteine residue in the catalytic site, leading to irreversible inactivation.[1][4]
Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. By utilizing fluorescent probes, it allows for the rapid and quantitative assessment of various apoptotic markers, including changes in membrane permeability and the activation of caspases. When used in conjunction with Z-LEHD-FMK, flow cytometry enables researchers to precisely dissect the role of caspase-9 in apoptotic signaling cascades and to evaluate the efficacy of therapeutic agents that target this pathway.[6]
This document provides detailed application notes and protocols for the analysis of apoptosis by flow cytometry following treatment with Z-LEHD-FMK.
Mechanism of Action and Signaling Pathway
The intrinsic pathway of apoptosis is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[1] This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[1][5] Cytosolic cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a multi-protein complex known as the apoptosome.[1][4][5] Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, leading to their dimerization and auto-activation.[2][4] Activated caspase-9 then cleaves and activates downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[4][7] Z-LEHD-FMK specifically inhibits the activity of activated caspase-9, thereby blocking the apoptotic cascade.[4][6]
Caption: Intrinsic apoptosis pathway with Z-LEHD-FMK inhibition point.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments demonstrating the inhibitory effect of Z-LEHD-FMK on apoptosis induced in different cell lines.
Table 1: Effect of Z-LEHD-FMK on Camptothecin-Induced Apoptosis in Jurkat Cells [8]
| Treatment Group | Description | Percentage of Apoptotic Cells (Annexin V+) |
| Untreated Control | Jurkat cells without any treatment. | ~5% |
| Camptothecin (B557342) (4 µM) | Jurkat cells treated with 4 µM camptothecin for 3 hours. | ~42% |
| Z-LEHD-FMK (20 µM) + Camptothecin (4 µM) | Jurkat cells pre-treated with 20 µM Z-LEHD-FMK for 30 minutes, followed by 4 µM camptothecin for 3 hours. | ~21% |
| Z-FA-FMK (20 µM) + Camptothecin (4 µM) | Jurkat cells pre-treated with 20 µM of a negative control inhibitor (Z-FA-FMK) for 30 minutes, followed by 4 µM camptothecin for 3 hours. | ~40% |
Table 2: Effect of Z-LEHD-FMK on Rabdocoestin B-Induced Apoptosis in Esophageal Squamous Cell Carcinoma Cell Lines [6]
| Treatment Group | Cell Line | Description | Percentage of Apoptotic Cells (Annexin V+) |
| Control | KYSE30 | Untreated cells. | ~5% |
| Rabdocoestin B (10 µM) | KYSE30 | Cells treated with 10 µM Rabdocoestin B for 24 hours. | ~35% |
| Z-LEHD-FMK (20 µM) + Rabdocoestin B (10 µM) | KYSE30 | Cells pre-treated with 20 µM Z-LEHD-FMK for 2 hours, followed by 10 µM Rabdocoestin B for 24 hours. | ~15% |
| Control | KYSE450 | Untreated cells. | ~8% |
| Rabdocoestin B (10 µM) | KYSE450 | Cells treated with 10 µM Rabdocoestin B for 24 hours. | ~40% |
| Z-LEHD-FMK (20 µM) + Rabdocoestin B (10 µM) | KYSE450 | Cells pre-treated with 20 µM Z-LEHD-FMK for 2 hours, followed by 10 µM Rabdocoestin B for 24 hours. | ~18% |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of Z-LEHD-FMK on apoptosis using flow cytometry.
Caption: General experimental workflow for Z-LEHD-FMK treatment and apoptosis analysis.
Detailed Protocol: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol describes the steps for inducing apoptosis, treating cells with Z-LEHD-FMK, and subsequent staining for flow cytometric analysis.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)
-
Z-LEHD-FMK (caspase-9 inhibitor)
-
Negative control inhibitor (e.g., Z-FA-FMK)
-
DMSO (for reconstituting inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Reagent Preparation:
-
Reconstitute Z-LEHD-FMK and the negative control inhibitor in DMSO to create a stock solution (e.g., 10 mM).[8] Store at -20°C.
-
Prepare working solutions of the inhibitors and the apoptosis-inducing agent in complete cell culture medium. The final DMSO concentration should not exceed 0.2% to avoid cellular toxicity.[8]
-
-
Cell Treatment:
-
Control Groups:
-
Untreated Control: Cells incubated in culture medium only.
-
Vehicle Control: Cells treated with the same final concentration of DMSO used for the inhibitor and inducer.
-
Apoptosis Inducer Control: Cells treated with the apoptosis-inducing agent only.
-
Negative Control Inhibitor: Cells pre-treated with the negative control inhibitor followed by the apoptosis-inducing agent.
-
-
Experimental Group:
-
Pre-incubate cells with the desired concentration of Z-LEHD-FMK (e.g., 20 µM) for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.[8]
-
Add the apoptosis-inducing agent (e.g., 4 µM Camptothecin) to the wells containing the pre-treated cells and the apoptosis inducer control group.
-
Incubate for the desired period to induce apoptosis (e.g., 3-24 hours).
-
-
-
Cell Staining:
-
Harvest the cells (both adherent and suspension) and transfer them to flow cytometry tubes.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate gates to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Conclusion
Z-LEHD-FMK is a specific and irreversible inhibitor of caspase-9, providing a powerful tool for investigating the intrinsic apoptotic pathway.[1][4][5] When combined with the quantitative and single-cell analysis capabilities of flow cytometry, researchers can effectively delineate the role of caspase-9 in various cellular processes and assess the potential of novel therapeutics targeting this pathway. The protocols and data presented here serve as a comprehensive guide for the successful implementation of these techniques in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase-9 - Wikipedia [en.wikipedia.org]
- 8. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
Application Notes and Protocols for Immunofluorescence Staining of Caspase-9 Activity with Z-LEHD-FMK Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of active caspase-9 in cells using fluorescently labeled analogs of Z-LEHD-FMK. This method offers a powerful tool for studying the intrinsic pathway of apoptosis at the single-cell level.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The caspase family of proteases plays a central role in the execution of apoptosis. Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is triggered by various intracellular stimuli, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[1] Activated caspase-9, in turn, cleaves and activates downstream executioner caspases, such as caspase-3 and -7, ultimately leading to cell death.[1]
Z-LEHD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9.[2][3] The tetrapeptide sequence LEHD is specifically recognized by the active site of caspase-9.[4] While Z-LEHD-FMK itself is not fluorescent, fluorescently labeled analogs, such as FAM-LEHD-FMK and FITC-LEHD-FMK, are available. These probes covalently bind to the active site of caspase-9, allowing for the direct visualization of caspase-9 activity in living cells by immunofluorescence microscopy, flow cytometry, or fluorescence plate reader.[5][6]
Data Presentation
The inhibitory activity of Z-LEHD-FMK is highly specific for caspase-9, although some cross-reactivity with other caspases can occur at higher concentrations. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK |
| Caspase-8 | 0.0007 (0.7 nM) |
| Caspase-9 | 1.5 |
| Caspase-10 | 3.59 |
| Note: IC50 values can vary depending on the study and assay conditions. While one study reported high potency against Caspase-8, Z-LEHD-FMK is widely recognized and utilized as a selective Caspase-9 inhibitor in cellular contexts.[2] |
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention of Z-LEHD-FMK.
Caption: Intrinsic apoptosis pathway showing caspase-9 activation and inhibition by Z-LEHD-FMK.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing caspase-9 activity using a fluorescently labeled Z-LEHD-FMK analog.
Caption: Experimental workflow for caspase-9 activity staining.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Active Caspase-9 in Adherent Cells
This protocol describes the use of a fluorescently labeled caspase-9 inhibitor (e.g., FAM-LEHD-FMK) to detect active caspase-9 in adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Fluorescently labeled caspase-9 inhibitor (e.g., FAM-LEHD-FMK)
-
10X Apoptosis Wash Buffer
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Induction of Apoptosis: Treat the cells with the desired apoptosis-inducing agent at a predetermined optimal concentration and for a specific duration. Include an untreated control group (vehicle only).
-
Preparation of Staining Solution: Reconstitute the lyophilized fluorescently labeled caspase-9 inhibitor (e.g., FAM-LEHD-FMK) in DMSO to create a stock solution. Immediately before use, dilute the stock solution in complete cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Add the diluted fluorescent caspase-9 inhibitor solution to each well, including the untreated controls, and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Gently remove the staining solution and wash the cells three times with 1X Apoptosis Wash Buffer.[7]
-
Fixation (Optional but Recommended for Microscopy): Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing after Fixation: Wash the cells three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain, such as Hoechst 33342, according to the manufacturer's instructions to visualize the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., FITC/FAM excites at ~492 nm and emits at ~520 nm).[7] Apoptotic cells will exhibit green fluorescence, indicating the presence of active caspase-9.
Protocol 2: Detection of Active Caspase-9 in Suspension Cells by Flow Cytometry
This protocol outlines the procedure for quantifying active caspase-9 in suspension cells using a fluorescently labeled inhibitor and flow cytometry.
Materials:
-
Suspension cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Fluorescently labeled caspase-9 inhibitor (e.g., FITC-LEHD-FMK)
-
10X Apoptosis Wash Buffer
-
Flow cytometer
Procedure:
-
Induction of Apoptosis: Induce apoptosis in a suspension cell culture by treating with the desired agent. Maintain a cell concentration of approximately 1 x 10^6 cells/mL. Include an untreated control sample. For an additional negative control, pre-incubate an induced sample with a pan-caspase inhibitor like Z-VAD-FMK.
-
Cell Staining: Add 1 µL of the fluorescently labeled caspase-9 inhibitor (e.g., FITC-LEHD-FMK) to 300 µL of the cell suspension in a flow cytometry tube.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Apoptosis Wash Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and emission filter for the fluorophore (e.g., FITC). The increase in fluorescence intensity in the treated sample compared to the control samples indicates the activation of caspase-9.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Green Fluorescent FAM-FLICA® Caspase-9 (LEHD) Assay Kit - Nordic Biosite [nordicbiosite.com]
Z-LEHD-FMK: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-LEHD-FMK, a potent and selective inhibitor of caspase-9, in neuroprotection research. This document details the mechanism of action, quantitative data, and step-by-step protocols for key experimental assays to investigate its therapeutic potential in models of neuronal injury and neurodegenerative diseases.
Mechanism of Action
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] In response to neurodegenerative insults such as ischemia, trauma, or excitotoxicity, intracellular stress signals trigger the release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c then binds to the Apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome in the presence of ATP.[2] The apoptosome recruits and activates pro-caspase-9.[2] Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptotic cell death.[2][3]
Z-LEHD-FMK's specificity is derived from its "LEHD" tetrapeptide sequence, which mimics the cleavage site recognized by caspase-9.[4] This allows the inhibitor to bind to the active site of caspase-9, where the fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site, permanently inactivating the enzyme.[2][4] By blocking caspase-9 activity, Z-LEHD-FMK prevents the activation of executioner caspases, thereby halting the apoptotic cascade and promoting neuronal survival.[1] Its neuroprotective effects have been observed in preclinical models of spinal cord injury and cerebral ischemia/reperfusion.[1][5]
Quantitative Data
The inhibitory profile of Z-LEHD-FMK demonstrates its high selectivity for caspase-9. However, it's important to note that at higher concentrations, it may exhibit off-target effects on other caspases. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK | Reference |
| Caspase-8 | 0.0007 (0.7 nM) | [4] |
| Caspase-9 | 1.5 | [4] |
| Caspase-10 | 3.59 | [4] |
| Note: IC50 values can vary depending on the study and assay conditions. The notably high potency against Caspase-8 in one study highlights the importance of using the lowest effective concentration to minimize potential off-target effects.[4] |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes the use of Z-LEHD-FMK to assess its neuroprotective effects in primary neuronal cultures subjected to an apoptotic stimulus.
References
Application Notes: Investigating Mitochondrial Apoptosis with Z-LEHD-FMK
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and development. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway is triggered by cellular stresses like DNA damage or growth factor withdrawal, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This event causes the release of cytochrome c from the mitochondria into the cytosol.[2] In the cytosol, cytochrome c binds to the Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, an initiator caspase.[3][4] Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[1][3]
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a highly selective, cell-permeable, and irreversible inhibitor of caspase-9.[2][5] Its specificity comes from the "LEHD" tetrapeptide sequence, which mimics the cleavage site recognized by caspase-9.[2][5] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its permanent inactivation.[2][6] This makes Z-LEHD-FMK an invaluable tool for researchers to specifically block the intrinsic apoptotic pathway and investigate the roles of caspase-9 in health and disease.[5]
Mechanism of Action
Z-LEHD-FMK functions by specifically targeting and irreversibly inhibiting the enzymatic activity of caspase-9.[7] By doing so, it blocks the apoptotic cascade at a critical initiation point of the mitochondrial pathway.[1] This allows researchers to determine whether a specific apoptotic stimulus acts through this pathway. If the application of Z-LEHD-FMK rescues cells from death induced by a particular agent, it strongly suggests the involvement of caspase-9 and the intrinsic apoptotic pathway.
Experimental Protocols
General Handling and Reconstitution of Z-LEHD-FMK
Proper storage and handling are critical for maintaining the inhibitor's activity.[4]
-
Reconstitution : To create a stock solution (e.g., 10 mM), dissolve the lyophilized Z-LEHD-FMK powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[8] For example, to make a 10 mM stock solution from 1 mg of Z-LEHD-FMK (MW: ~805 g/mol ), dissolve it in approximately 124 µL of DMSO.[6]
-
Storage : Store the lyophilized powder at -20°C.[8] Once reconstituted in DMSO, create single-use aliquots and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to a year) to prevent degradation from repeated freeze-thaw cycles.[8]
Protocol: Inhibition of Caspase-9 Activity
This protocol verifies the efficacy of Z-LEHD-FMK in your specific cell model by measuring caspase-9 activity.
Materials:
-
Cultured cells
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Z-LEHD-FMK stock solution (10 mM in DMSO)
-
Cell Lysis Buffer[9]
-
2X Reaction Buffer with DTT[9]
-
Caspase-9 fluorometric substrate (e.g., Ac-LEHD-AFC) or colorimetric substrate (e.g., Ac-LEHD-pNA)[10][11]
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Fluorometer or spectrophotometer plate reader
Procedure:
-
Cell Seeding : Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during treatment.
-
Pre-treatment : The next day, pre-treat cells with varying concentrations of Z-LEHD-FMK (e.g., 10, 20, 50 µM) for 30 minutes to 2 hours at 37°C.[6] Include a vehicle control with DMSO at the highest concentration used for the inhibitor (typically <0.5%).[6][8]
-
Induce Apoptosis : Add the apoptosis-inducing agent to the wells and incubate for the predetermined time required to activate caspase-9. Include a positive control (inducer alone) and a negative control (untreated cells).[6]
-
Cell Lysis :
-
Pellet the cells by centrifugation (e.g., 250 x g for 10 minutes).[9]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-2 x 10^6 cells.[9]
-
Incubate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.[9] Transfer the supernatant (lysate) to a fresh tube.[9]
-
-
Caspase-9 Activity Assay :
-
Add 50 µL of cell lysate to each well of a 96-well plate.[12]
-
Prepare the assay buffer by adding 50 µL of 2X Reaction Buffer containing DTT to each well.[12]
-
Add 5 µL of the caspase-9 substrate (e.g., 1 mM Ac-LEHD-AFC for a final concentration of 50 µM) to each well.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
-
Measurement :
-
Data Analysis : Calculate the fold-increase in caspase-9 activity relative to the untreated control and observe the dose-dependent inhibition by Z-LEHD-FMK.
Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol determines if caspase-9 inhibition by Z-LEHD-FMK prevents cells from undergoing apoptosis.
Materials:
-
Treated cells from an experiment similar to the one above
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation : Harvest cells (including supernatant to collect floating apoptotic cells) after treatment.[14] Centrifuge at 300 x g for 5 minutes.[1]
-
Washing : Wash the cells once with cold PBS, centrifuge, and discard the supernatant.[1]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining :
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analysis : Analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic or necrotic cells will be positive for both.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Dose-Dependent Inhibition of Caspase-9 Activity by Z-LEHD-FMK
| Treatment Group | Z-LEHD-FMK (µM) | Relative Caspase-9 Activity (%) |
|---|---|---|
| Untreated Control | 0 | 100 |
| Apoptotic Stimulus | 0 | 850 |
| Apoptotic Stimulus | 10 | 425 |
| Apoptotic Stimulus | 20 | 210 |
| Apoptotic Stimulus | 50 | 115 |
Table 2: Effect of Z-LEHD-FMK on Cell Apoptosis (Annexin V/PI Staining)
| Treatment Group | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|
| Untreated Control | 95 | 3 | 2 |
| Apoptotic Stimulus | 35 | 50 | 15 |
| Apoptotic Stimulus + 20 µM Z-LEHD-FMK | 85 | 10 | 5 |
Visualizations
Caption: The intrinsic apoptosis pathway and the specific point of inhibition by Z-LEHD-FMK.
Caption: A generalized experimental workflow for studying the effects of Z-LEHD-FMK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-9 Substrate (Ac-LEHD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LEHD-FMK Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-FMK is a highly selective, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1] In the context of neuroscience research, Z-LEHD-FMK serves as a powerful tool to investigate the mechanisms of neuronal apoptosis and to evaluate potential neuroprotective strategies.[1] Neurodegenerative diseases and acute neuronal injury often involve the activation of apoptotic pathways, making the targeted inhibition of key caspases a promising therapeutic avenue.[1] These application notes provide detailed protocols for the use of Z-LEHD-FMK in primary neuron cultures to assess its neuroprotective effects.
Mechanism of Action
The intrinsic apoptotic pathway is triggered by various intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[2] Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[2] The apoptosome then recruits and activates pro-caspase-9.[2] Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2] Z-LEHD-FMK, with its peptide sequence Leu-Glu-His-Asp (LEHD), mimics the cleavage site of pro-caspase-3, allowing it to specifically bind to the active site of caspase-9.[2] The fluoromethyl ketone (FMK) group then forms an irreversible covalent bond with the catalytic cysteine residue of caspase-9, permanently inactivating the enzyme and halting the apoptotic cascade.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes of Z-LEHD-FMK treatment in primary neuron cultures subjected to an apoptotic stimulus, such as staurosporine (B1682477).
Table 1: Dose-Dependent Neuroprotective Effect of Z-LEHD-FMK on Primary Cortical Neuron Viability
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| Staurosporine (100 nM) | - | 45 ± 3.8 |
| Staurosporine + Z-LEHD-FMK | 10 | 62 ± 4.1 |
| Staurosporine + Z-LEHD-FMK | 20 | 78 ± 3.9 |
| Staurosporine + Z-LEHD-FMK | 50 | 89 ± 4.5 |
Table 2: Inhibition of Apoptosis in Primary Hippocampal Neurons by Z-LEHD-FMK
| Treatment Group | Concentration (µM) | Apoptotic Neurons (% of Total, TUNEL Assay) |
| Vehicle Control (DMSO) | - | 3 ± 0.8 |
| Staurosporine (100 nM) | - | 52 ± 4.5 |
| Staurosporine + Z-LEHD-FMK | 10 | 35 ± 3.1 |
| Staurosporine + Z-LEHD-FMK | 20 | 21 ± 2.8 |
| Staurosporine + Z-LEHD-FMK | 50 | 12 ± 2.2 |
Table 3: Effect of Z-LEHD-FMK on Caspase-9 Activity in Primary Neuron Lysates
| Treatment Group | Concentration (µM) | Caspase-9 Activity (Relative Fluorescence Units) |
| Vehicle Control (DMSO) | - | 150 ± 25 |
| Staurosporine (100 nM) | - | 850 ± 75 |
| Staurosporine + Z-LEHD-FMK | 10 | 425 ± 50 |
| Staurosporine + Z-LEHD-FMK | 20 | 250 ± 35 |
| Staurosporine + Z-LEHD-FMK | 50 | 180 ± 30 |
Experimental Protocols
I. Preparation of Z-LEHD-FMK Stock Solution
-
Z-LEHD-FMK is typically supplied as a lyophilized powder.[3]
-
To prepare a 10 mM stock solution, reconstitute the powder in sterile, high-quality DMSO.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
II. Protocol for Treating Primary Neurons with Z-LEHD-FMK
-
Cell Culture: Culture primary neurons (e.g., cortical, hippocampal) using standard protocols on plates pre-coated with a suitable substrate like poly-D-lysine.[1] Allow the neurons to mature for at least 7 days in vitro (DIV).[1]
-
Z-LEHD-FMK Preparation: On the day of the experiment, thaw an aliquot of the 10 mM Z-LEHD-FMK stock solution.
-
Pre-treatment: Dilute the stock solution in pre-warmed complete neuron culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).[1]
-
Remove the existing culture medium from the neurons and replace it with the medium containing the different concentrations of Z-LEHD-FMK or a vehicle control (DMSO at the same final concentration).
-
Pre-incubate the cultures for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.[1]
-
Induction of Apoptosis: After the pre-incubation period, add the apoptotic stimulus (e.g., staurosporine to a final concentration of 100 nM) directly to the culture medium.[5]
-
Include a negative control group of untreated neurons and a positive control group treated only with the apoptotic stimulus.
-
Incubation: Incubate the cultures for a predetermined duration sufficient to induce apoptosis (e.g., 12-24 hours).[1]
-
Assessment: Following incubation, proceed with assays to evaluate neuronal viability, apoptosis, and caspase-9 activity.
III. Protocol for Assessing Neuronal Viability (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
MTT Addition: Add the MTT solution to each well of the culture plate to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control group.
IV. Protocol for Assessing Apoptosis (TUNEL Staining)
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection (for indirect methods): If using a hapten-labeled dUTP, wash the cells and then incubate with a fluorescently labeled antibody or streptavidin conjugate that specifically binds to the hapten.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Mount the coverslips or view the plate using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei.
V. Protocol for Caspase-9 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment, wash the neurons with ice-cold PBS and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add the caspase-9 reaction buffer containing the fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Analysis: Express the caspase-9 activity as relative fluorescence units (RFU) and compare the different treatment groups.
Visualizations
References
Application Notes and Protocols: Western Blot Analysis of Cleaved PARP Following Z-LEHD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect cleaved Poly (ADP-ribose) polymerase (PARP) in cell lysates following treatment with Z-LEHD-FMK, a selective inhibitor of caspase-9. This protocol is essential for researchers studying the intrinsic apoptotic pathway and for drug development professionals evaluating compounds that may modulate this pathway.
Introduction
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the activation of caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis. A key substrate of these effector caspases is PARP, a 116 kDa nuclear protein involved in DNA repair. During apoptosis, PARP is cleaved into an 89 kDa and a 24 kDa fragment, a hallmark of apoptotic activity.
Z-LEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-9. Its peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the cleavage site recognized by caspase-9, allowing it to specifically target and inactivate this initiator caspase. By inhibiting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of effector caspases and, consequently, the cleavage of PARP. This makes it an invaluable tool for investigating the role of the intrinsic apoptotic pathway.
Signaling Pathway of Z-LEHD-FMK in Apoptosis
The following diagram illustrates the point of intervention of Z-LEHD-FMK in the intrinsic apoptotic pathway.
Caption: Z-LEHD-FMK inhibits the intrinsic apoptotic pathway by targeting active caspase-9.
Experimental Workflow
A typical workflow for assessing the effect of Z-LEHD-FMK on PARP cleavage is depicted below.
Caption: Experimental workflow for Western blot analysis of cleaved PARP.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Culture and Treatment
-
Cell Lines: Jurkat, HeLa, HCT116, or other cell lines suitable for apoptosis induction.
-
Culture Conditions: Culture cells to approximately 70-80% confluency in appropriate media and conditions.
-
Treatment:
-
Pre-treat cells with Z-LEHD-FMK (typically 20-50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Induce apoptosis using a suitable agent (e.g., staurosporine (B1682477) 1 µM, etoposide (B1684455) 25 µM, or TRAIL 20 ng/ml).
-
Incubate for the desired period (e.g., 3-24 hours), depending on the cell line and apoptosis inducer.
-
Include a positive control for apoptosis (inducer alone) and a negative control (vehicle alone).
-
2. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for
Troubleshooting & Optimization
Z-LEHD-FMK off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-LEHD-FMK, a selective caspase-9 inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the proper design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Z-LEHD-FMK?
A1: Z-LEHD-FMK is a cell-permeable and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] Its specificity comes from the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which mimics the natural cleavage site recognized by caspase-9.[2][3] This allows the inhibitor to bind to the active site of the enzyme. The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[2][3] By inhibiting caspase-9, Z-LEHD-FMK blocks the activation of downstream executioner caspases, such as caspase-3 and -7, thereby attenuating apoptosis.[2]
Q2: What are the known off-target effects of Z-LEHD-FMK?
A2: While Z-LEHD-FMK is designed to be a selective inhibitor of caspase-9, it can exhibit some off-target effects. The most common off-target effects include:
-
Cross-reactivity with other caspases: Z-LEHD-FMK has been observed to inhibit other caspases, notably caspase-8 and caspase-10, although generally with lower potency than for caspase-9.[4]
-
Inhibition of other cysteine proteases: The fluoromethyl ketone (FMK) moiety can react with other cysteine proteases, which could lead to non-specific cellular effects.[4]
-
Induction of autophagy: Some studies have suggested that FMK-containing inhibitors may induce autophagy.[4]
Q3: How can I mitigate the off-target effects of Z-LEHD-FMK?
A3: To minimize and control for off-target effects, several strategies should be employed:
-
Determine the optimal concentration: Perform a dose-response experiment to identify the lowest effective concentration of Z-LEHD-FMK that inhibits caspase-9 activity in your specific cell type and experimental conditions.[4][5] A common starting concentration is 20 µM.[4][5]
-
Use appropriate controls:
-
Negative Control: Use Z-FA-FMK, a structurally similar peptide with an FMK group that does not inhibit caspases. This helps to distinguish between effects caused by specific caspase-9 inhibition and non-specific effects of the FMK moiety.[1][6]
-
Pan-Caspase Inhibitor: Employ a broad-spectrum caspase inhibitor like Z-VAD-FMK to confirm that the observed apoptosis is caspase-dependent.[1]
-
Vehicle Control: Always include a control with the solvent (typically DMSO) used to dissolve Z-LEHD-FMK to account for any solvent-induced effects.[1][5] The final DMSO concentration should generally be kept below 0.5%.[5]
-
-
Confirm Caspase-9 Activation: Verify that caspase-9 is indeed activated in your experimental model using methods like Western blotting for cleaved caspase-9 or a caspase-9 activity assay.[5]
-
Consider alternative inhibitors: If off-target effects are a major concern, consider using other caspase-9 inhibitors with different chemical structures.
Q4: How should I prepare and store Z-LEHD-FMK?
A4: Proper preparation and storage are crucial for maintaining the inhibitor's activity.
-
Reconstitution: Reconstitute the lyophilized powder in fresh, anhydrous DMSO to create a stock solution, typically at a concentration of 10-100 mM.[5]
-
Storage:
Data Presentation
Table 1: Recommended Starting Concentrations and Storage of Z-LEHD-FMK
| Parameter | Recommendation | Citation |
| Starting Concentration | 10-100 µM (a common starting point is 20 µM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in DMSO) | -80°C for up to 1 year (aliquot to avoid freeze-thaw cycles) | [5] |
| Storage (in DMSO) | -20°C for up to 1 month (aliquot to avoid freeze-thaw cycles) | [5] |
Troubleshooting Guides
Problem 1: No or low inhibition of apoptosis is observed.
| Possible Cause | Troubleshooting Step | Citation |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of Z-LEHD-FMK concentrations to determine the optimal inhibitory concentration for your specific cell line and apoptotic stimulus. | [4] |
| Incorrect Timing of Inhibitor Addition | Pre-incubate cells with Z-LEHD-FMK (typically 30 minutes to 2 hours) before adding the apoptotic stimulus to allow for cellular uptake. | [6][7] |
| Apoptotic Pathway is Caspase-9 Independent | The apoptotic pathway in your experimental system may not rely on caspase-9. Investigate the involvement of other caspases, such as caspase-8 in the extrinsic pathway, using specific inhibitors like Z-IETD-FMK. | [4][5] |
| Inhibitor Degradation | Ensure proper storage of the Z-LEHD-FMK stock solution (aliquoted at -80°C). Avoid multiple freeze-thaw cycles and use fresh, anhydrous DMSO for reconstitution. | [4][5] |
| Low Caspase-9 Activation | Confirm that caspase-9 is activated in your model by Western blot for cleaved caspase-9 or by using a caspase-9 activity assay. | [5] |
Problem 2: Unexpected cytotoxicity is observed with Z-LEHD-FMK treatment alone.
| Possible Cause | Troubleshooting Step | Citation |
| High Inhibitor Concentration | An excessively high concentration of the inhibitor may induce non-specific toxic effects. Perform a dose-response curve to determine the optimal non-toxic concentration. | [5] |
| Solvent Toxicity | The vehicle, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) and consistent across all conditions, including your vehicle control. | [5] |
| Off-Target Effects | At high concentrations, Z-LEHD-FMK may inhibit other essential cellular processes. Use the lowest effective concentration and include a negative control like Z-FA-FMK. | [4] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step | Citation |
| Variations in Experimental Procedures | Standardize cell culture conditions, including cell passage number, confluency, and media formulations. Adhere strictly to predetermined pretreatment and treatment times. | [5] |
| Inhibitor Preparation | Always prepare fresh dilutions of Z-LEHD-FMK from a validated stock solution for each experiment. Use fresh, anhydrous DMSO for reconstitution. | [5] |
| Lack of Proper Controls | Include appropriate positive (apoptosis inducer alone) and negative (untreated cells) controls in every experiment. A vehicle control (DMSO) is also essential. | [5] |
Experimental Protocols & Visualizations
Intrinsic Apoptosis Pathway and Z-LEHD-FMK Inhibition
The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9 subsequently activates executioner caspases (caspase-3 and -7), leading to apoptosis. Z-LEHD-FMK directly inhibits the activity of caspase-9.
Caption: Intrinsic apoptosis pathway showing Z-LEHD-FMK's point of intervention.
General Experimental Workflow for Assessing Z-LEHD-FMK Efficacy
A typical experiment to evaluate the effectiveness of Z-LEHD-FMK involves cell seeding, pretreatment with the inhibitor, induction of apoptosis, and subsequent analysis.
Caption: A generalized workflow for experiments utilizing Z-LEHD-FMK.
Detailed Protocol: Western Blot for Cleaved Caspase-9
This protocol details the steps to detect the active, cleaved form of caspase-9, providing a direct measure of Z-LEHD-FMK's inhibitory effect.
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with Z-LEHD-FMK or control inhibitors at the desired concentration for 1-2 hours. Induce apoptosis by adding the apoptotic agent and incubate for the appropriate time.[8]
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1][7]
-
Blocking and Antibody Incubation:
-
Secondary Antibody Incubation and Detection:
Troubleshooting Logic for Z-LEHD-FMK Experiments
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with Z-LEHD-FMK.
Caption: A troubleshooting flowchart for Z-LEHD-FMK experiments.
References
Z-LEHD-FMK Technical Support Center: Troubleshooting In Vitro Solubility and Assay Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-LEHD-FMK, a selective and irreversible caspase-9 inhibitor, in in vitro assays. Adherence to proper handling and experimental protocols is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Z-LEHD-FMK?
A1: Z-LEHD-FMK is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 10 mM and is also soluble in ethanol.[1] It is, however, insoluble in water.[1] For in vitro assays, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[1][2]
Q2: How should I prepare and store a Z-LEHD-FMK stock solution?
A2: It is recommended to prepare a concentrated stock solution, for example, 10 mM in fresh, anhydrous DMSO.[1][2] To prepare a 10 mM stock solution, you can dissolve 1.0 mg of Z-LEHD-FMK in 124 µl of DMSO.[3][4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for about one month.[5]
Q3: My Z-LEHD-FMK precipitated after I diluted it in my cell culture medium. What went wrong?
A3: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue due to the hydrophobic nature of Z-LEHD-FMK. This often occurs when a highly concentrated DMSO stock is added directly to a large volume of aqueous media. To avoid this, it is advisable to use an intermediate dilution step in pre-warmed (37°C) cell culture medium, preferably containing serum, which can help stabilize the compound.[6] Gentle mixing is also recommended.[6]
Q4: What is the optimal working concentration of Z-LEHD-FMK for my in vitro assay?
A4: The optimal working concentration can vary depending on the cell type and experimental conditions.[3] A common starting concentration for inhibiting apoptosis in cell culture is 20 µM.[1][3][5][7] However, it is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.[8]
Q5: I'm observing cytotoxicity in my cells treated with Z-LEHD-FMK alone. What could be the cause?
A5: While Z-LEHD-FMK is designed to be non-toxic, unexpected cytotoxicity can occur. Potential causes include:
-
High Inhibitor Concentration: Excessively high concentrations may lead to off-target effects.
-
Solvent Toxicity: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (and in some cases, as low as 0.2%) to avoid cellular toxicity.[3][8] Always include a vehicle control (DMSO alone) in your experiments.[8]
-
Compound Purity: Ensure you are using a high-purity compound from a reputable supplier.[8]
Data Presentation
Z-LEHD-FMK Solubility and Storage
| Property | Value | Source(s) |
| Solubility in DMSO | >10 mM | [1][9] |
| Solubility in Water | Insoluble | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | [1][2][3] |
| Storage of Lyophilized Powder | -20°C | [3][10] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) in aliquots | [1][5] |
Recommended Starting Concentrations for In Vitro Assays
| Cell Line Example | Apoptotic Stimulus | Recommended Z-LEHD-FMK Concentration | Pre-treatment Time | Source(s) |
| Jurkat | Camptothecin | 20 µM | 30 minutes | [3] |
| HCT116 | TRAIL | 20 µM | 30 minutes | [5][9] |
| HEK293 | TRAIL | 20 µM | 30 minutes | [5][9] |
| Human Hepatocytes | TRAIL | 20 µM | 6 hours | [5] |
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by Z-LEHD-FMK.
Caption: A logical workflow for troubleshooting Z-LEHD-FMK precipitation issues.
Caption: A general workflow for using Z-LEHD-FMK in an apoptosis inhibition assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Z-LEHD-FMK Stock Solution in DMSO
Materials:
-
Z-LEHD-FMK powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Work in a well-ventilated area or a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of Z-LEHD-FMK powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 8.05 mg.[2][7]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 1 mg of Z-LEHD-FMK, add 124 µl of DMSO to achieve a 10 mM concentration.[3][4]
-
Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[1][3]
Protocol 2: In Vitro Inhibition of Apoptosis using Z-LEHD-FMK and Flow Cytometry Analysis
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., Staurosporine, TRAIL)
-
10 mM Z-LEHD-FMK stock solution in DMSO
-
Vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow adherent cells to attach overnight.[1][7]
-
Inhibitor Pre-treatment: The next day, prepare working solutions of Z-LEHD-FMK in complete culture medium. A common final concentration is 20 µM.[1][7] Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing either Z-LEHD-FMK or the vehicle control.
-
Incubate the cells for the desired pre-treatment time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.[1][7]
-
Induction of Apoptosis: Add the apoptotic stimulus directly to the wells containing the pre-treatment medium. Include the following controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with the apoptotic stimulus only.
-
Vehicle Control: Cells treated with DMSO and the apoptotic stimulus.
-
-
Incubate for the time required to induce apoptosis, which will vary depending on the stimulus and cell type.[7]
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Aspirate the medium (which may contain apoptotic bodies) and then detach the adherent cells using a gentle method like scraping or trypsinization. Combine the detached cells with the collected medium.
-
-
Centrifuge the cells and wash them with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour for the most accurate results.[7] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
Optimizing Z-LEHD-FMK working concentration for different cell types
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Z-LEHD-FMK, a selective and irreversible inhibitor of caspase-9. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations for various cell types to facilitate successful and reproducible experiments.
Abstract
Z-LEHD-FMK is a critical tool for studying the intrinsic pathway of apoptosis by specifically inhibiting caspase-9. However, its optimal working concentration is highly dependent on the cell type and experimental conditions. This guide offers a centralized resource to streamline the process of determining the ideal concentration of Z-LEHD-FMK for your research needs, ensuring accurate and reliable results in apoptosis-related studies.
Recommended Working Concentrations of Z-LEHD-FMK
The effective concentration of Z-LEHD-FMK varies among different cell lines and experimental setups. The following table summarizes reported working concentrations, providing a starting point for optimization. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Type | Assay Type | Recommended Concentration (µM) | Key Findings |
| HCT116 (Human Colon Cancer) | Apoptosis Inhibition (TRAIL-induced) | 20 | Completely protects cells from TRAIL-induced toxicity.[1][2] |
| 293 (Human Embryonic Kidney) | Apoptosis Inhibition (TRAIL-induced) | 20 | Completely protects cells from TRAIL-induced toxicity.[1][2] |
| Normal Human Hepatocytes | Apoptosis Inhibition (TRAIL-induced) | 20 | Protects from TRAIL-induced apoptosis.[1][2] |
| Jurkat (Human T-cell Leukemia) | Apoptosis Inhibition (Camptothecin-induced) | 20 | Reduced apoptosis by half.[3] |
| Buffalo Pre-implantation Embryos | Improvement of in vitro production | 20 | Increased cleavage and blastocyst rate; decreased apoptotic index.[4] |
| SW480 (Human Colon Adenocarcinoma) | Apoptosis Inhibition (TRAIL-induced) | 20 | Was not protected from TRAIL-induced apoptosis.[5][6] |
| H460 (Human Non-small Cell Lung Cancer) | Apoptosis Inhibition (TRAIL-induced) | Not specified | Was not protected from TRAIL-induced apoptosis.[5][6] |
| Calu-6 (Human Lung Cancer) | Apoptosis Inhibition (Propyl Gallate-induced) | 15 | Used to distinguish between live and dead cells in the presence of the inducer.[7] |
| A549 (Human Lung Cancer) | Apoptosis Inhibition (Propyl Gallate-induced) | 15 | Used to distinguish between live and dead cells in the presence of the inducer.[7] |
Experimental Protocols
Protocol 1: Determination of Optimal Z-LEHD-FMK Concentration
This protocol outlines a method to determine the optimal working concentration of Z-LEHD-FMK for a specific cell line using a viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-LEHD-FMK stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, TRAIL)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of Z-LEHD-FMK in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Pre-treatment: Remove the old medium and add the medium containing the different concentrations of Z-LEHD-FMK or vehicle control. Incubate for 30 minutes to 2 hours at 37°C.[8]
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a duration sufficient to induce apoptosis in your cell line (typically 4-24 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Plot cell viability against the concentration of Z-LEHD-FMK. The optimal concentration is the lowest concentration that provides maximal inhibition of apoptosis without causing significant toxicity in the absence of the apoptotic stimulus.
Protocol 2: Western Blot Analysis of Cleaved Caspase-9
This protocol describes how to assess the inhibitory effect of Z-LEHD-FMK on caspase-9 activation by detecting the cleaved form of caspase-9.
Materials:
-
Cells treated with Z-LEHD-FMK and an apoptosis inducer
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the intensity of the cleaved caspase-9 band in the Z-LEHD-FMK-treated samples indicates successful inhibition.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using Z-LEHD-FMK.
Q1: Why am I not observing any inhibition of apoptosis with Z-LEHD-FMK?
A1: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of Z-LEHD-FMK may be too low for your specific cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration.[6] A common starting point is 20 µM.[6]
-
Inhibitor Inactivity: Ensure that the Z-LEHD-FMK is stored correctly to maintain its activity. Stock solutions in DMSO should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
-
Incorrect Timing of Addition: As an irreversible inhibitor, Z-LEHD-FMK should be added prior to or concurrently with the apoptotic stimulus to allow it to enter the cells and inhibit caspase-9 as it becomes activated. A pre-incubation time of 30 minutes to 2 hours is generally recommended.[8]
-
Caspase-9 Independent Apoptosis: Your experimental model may be undergoing apoptosis through a caspase-9 independent pathway. Some cell lines, like SW480 and H460, are not protected from TRAIL-induced apoptosis by Z-LEHD-FMK.[5][6] Confirm that caspase-9 is activated in your model by Western blotting for cleaved caspase-9.
Q2: I am observing toxicity in my cells treated with Z-LEHD-FMK alone. What could be the cause?
A2: While Z-LEHD-FMK is generally non-toxic at effective concentrations, cytotoxicity can occur due to:
-
High Inhibitor Concentration: Excessively high concentrations can lead to off-target effects. Perform a dose-response curve to find a non-toxic effective concentration.
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally below 0.5%) and consistent across all experimental conditions.[6]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results often arise from minor variations in experimental procedures. To improve reproducibility:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, confluency, and media formulations.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of Z-LEHD-FMK from a frozen stock solution for each experiment.
-
Consistent Timing: Ensure that the pre-incubation and treatment times are kept consistent across all experiments.
Visualizing the Role of Z-LEHD-FMK
The following diagrams illustrate the mechanism of action of Z-LEHD-FMK and provide a logical workflow for its application and troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 4. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Z-LEHD-FMK Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the caspase-9 inhibitor, Z-LEHD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Z-LEHD-FMK?
Z-LEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1][2][3] Its tetrapeptide sequence, Leu-Glu-His-Asp (LEHD), mimics the natural cleavage site recognized by caspase-9, allowing the inhibitor to bind to the enzyme's active site.[2] The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site, leading to irreversible inactivation.[2][3] By inhibiting caspase-9, Z-LEHD-FMK blocks the activation of downstream executioner caspases, such as caspase-3 and -7, thereby preventing apoptosis.[2][4]
Q2: My Z-LEHD-FMK is not inhibiting apoptosis in my cell line. What are the possible reasons?
Several factors can contribute to a lack of apoptotic inhibition. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal Inhibitor Concentration and Incubation Time: The effective concentration and pre-treatment time are cell-type dependent. A common starting point is 20 µM with a 2-hour pre-incubation period.[5] If this is not effective, it is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[5]
-
Cell Line-Specific Apoptotic Pathways: Some cell lines may utilize caspase-9 independent apoptotic pathways. For example, in response to TRAIL-induced apoptosis, SW480 and H460 cell lines were not protected by Z-LEHD-FMK, whereas HCT116 and 293 cells were.[5][6] It is crucial to confirm that the apoptotic pathway in your experimental model is indeed caspase-9 dependent.
-
Inhibitor Activity and Storage: Ensure that your Z-LEHD-FMK is stored correctly to maintain its activity. The powdered form should be stored at -20°C.[5][7] Once reconstituted in DMSO, it is best to store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5][7] Use fresh, anhydrous DMSO for reconstitution, as moisture can decrease solubility and activity.[5][8]
-
Verification of Caspase-9 Activation: Confirm that caspase-9 is activated in your apoptotic model. This can be verified by Western blotting for cleaved caspase-9 or through a caspase-9 activity assay. If caspase-9 is not activated, its inhibitor will have no effect.[5]
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
Inconsistent results often arise from small variations in experimental procedures. To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage numbers, confluency, and media formulations between experiments.[5]
-
Precise Inhibitor Preparation: Always prepare fresh dilutions of Z-LEHD-FMK from a stock solution for each experiment.[5]
-
Consistent Timing: Strictly adhere to the pre-determined pre-treatment and treatment times.[5]
-
Include Proper Controls: Every experiment should include positive and negative controls. An untreated control and a vehicle control (DMSO) are essential to rule out solvent effects.[5][9] A positive control for apoptosis induction is also necessary.[9]
Q4: I am observing unexpected cytotoxicity with Z-LEHD-FMK treatment alone. What could be the cause?
While Z-LEHD-FMK is generally not cytotoxic, off-target effects or issues with the solvent can cause toxicity:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, as higher concentrations can be toxic to cells.[10]
-
Off-Target Effects: Although selective for caspase-9, at higher concentrations, Z-LEHD-FMK can inhibit other caspases, such as caspase-8 and -10.[11][12] It's also possible that the FMK moiety could interact with other cysteine proteases.[12] Consider performing a dose-response experiment to find the lowest effective concentration.
-
Negative Control Inhibitor: Using a negative control inhibitor like Z-FA-FMK, which inhibits cathepsins but not caspases, can help determine if the observed effects are specific to caspase inhibition.[11][12]
Quantitative Data Summary
Table 1: Recommended Working Concentrations and Storage of Z-LEHD-FMK
| Parameter | Recommendation | Source(s) |
| In Vitro Working Concentration | 10-50 µM (start with 20 µM) | [5][11][13] |
| In Vivo Dosage (Rat) | 0.8 µmol/kg | [1][11] |
| Solvent | High-purity, anhydrous DMSO | [7][8][11] |
| Storage (Powder) | -20°C for up to 3 years | [5][7] |
| Storage (Stock Solution in DMSO) | Aliquot and store at -80°C for up to 1 year | [5][7][8] |
Table 2: Inhibitory Profile of Z-LEHD-FMK
| Caspase Target | Reported IC50 (µM) | Note | Source(s) |
| Caspase-8 | 0.0007 (0.7 nM) | One study reported high potency, highlighting potential off-target effects. | [11] |
| Caspase-9 | 1.5 | [11] | |
| Caspase-10 | 3.59 | [11] | |
| Note: IC50 values can vary depending on the study and assay conditions. It is important to use the lowest effective concentration to minimize off-target effects. |
Experimental Protocols
Protocol 1: Cell-Based Apoptosis Assay Using Z-LEHD-FMK and Flow Cytometry
This protocol outlines a general method for assessing the inhibitory effect of Z-LEHD-FMK on apoptosis using Annexin V/Propidium Iodide (PI) staining.
Materials:
-
Adherent or suspension cells
-
Apoptotic stimulus (e.g., Staurosporine, TRAIL)
-
Z-LEHD-FMK stock solution (10 mM in DMSO)
-
FITC-Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment. For adherent cells, allow them to attach overnight.[5][11]
-
Inhibitor Pre-treatment: Pre-treat the designated cells with the desired final concentration of Z-LEHD-FMK (e.g., 20 µM) for 30 minutes to 2 hours at 37°C. Include a vehicle-only (DMSO) control group.[5][11]
-
Induction of Apoptosis: Add the apoptotic stimulus to the appropriate wells (including those pre-treated with the inhibitor and vehicle). Maintain an untreated negative control group.[5][11]
-
Incubation: Incubate the cells for the required time for the stimulus to induce apoptosis (e.g., 4-16 hours).[11]
-
Cell Harvesting: For suspension cells, pellet them by centrifugation. For adherent cells, use a gentle, enzyme-free cell dissociation buffer.[11]
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Data Acquisition: Analyze the cells promptly using a flow cytometer. The FITC signal (Annexin V) indicates early apoptotic cells, while PI stains late apoptotic or necrotic cells.[11]
-
Analysis: Compare the percentage of apoptotic cells (Annexin V positive) between the group treated with the stimulus alone and the group pre-treated with Z-LEHD-FMK. A significant reduction in apoptosis in the inhibitor-treated group suggests a caspase-9-dependent pathway.[11]
Protocol 2: Western Blot Analysis of Caspase-9 Cleavage
This protocol describes how to determine the effectiveness of Z-LEHD-FMK by assessing the cleavage of caspase-9.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibody specific for cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, harvest the cells and wash them with ice-cold PBS. Lyse the cells in an appropriate lysis buffer on ice.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[13][14]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5][13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C.[5][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][13]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[5][13] A reduction in the cleaved caspase-9 band in the Z-LEHD-FMK-treated sample compared to the stimulus-only sample indicates successful inhibition.
Visualizations
Caption: Intrinsic apoptotic pathway showing Z-LEHD-FMK's point of intervention.
Caption: Experimental workflow for a cell-based apoptosis assay.
Caption: Logical workflow for troubleshooting inconsistent Z-LEHD-FMK results.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Guide to Troubleshooting Caspase-9 Inhibition Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with caspase-9 inhibition experiments. The content is structured in a question-and-answer format to directly address common problems.
Troubleshooting Guide
General Issues
Question: My results are inconsistent between experiments. What are the common causes for this variability?
Answer: Inconsistent results in caspase-9 inhibition experiments can stem from several factors. It is crucial to ensure experimental conditions are kept as constant as possible. Key areas to check include:
-
Cell Health and Confluency: Use healthy, low-passage number cells that are in the logarithmic growth phase (typically 70-80% confluency). Over-confluent or starved cells can undergo spontaneous apoptosis, leading to high background signal.[1][2]
-
Reagent Preparation and Storage: Ensure the caspase-9 inhibitor (e.g., Z-LEHD-FMK) is stored correctly, typically at -20°C or -80°C, and protected from light.[1][2] Prepare fresh dilutions of the inhibitor for each experiment, as repeated freeze-thaw cycles can degrade the compound.[2]
-
Even Cell Seeding: Inconsistent cell numbers across wells or plates will lead to variability. Ensure thorough mixing of the cell suspension before seeding.[1]
-
Gentle Cell Handling: Excessive or harsh cell handling, such as vigorous pipetting or high-speed centrifugation, can induce mechanical stress and unwanted cell death.[1][3]
Caspase-9 Activity Assays
Question: I am not observing inhibition of caspase-9 activity after adding the inhibitor. What could be wrong?
Answer: This issue can be due to several factors related to the inhibitor, the assay itself, or the biological system.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and pre-incubation time for the caspase-9 inhibitor are cell-type and stimulus-dependent.[2][4] It is essential to perform a dose-response and time-course experiment to determine the optimal conditions.[2] For Z-LEHD-FMK, a common starting concentration is 10-20 µM with a pre-incubation of 30 minutes to 2 hours.[5][6][7]
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.[1][2] Use a fresh aliquot or prepare a new stock solution.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in caspase-9 activity. Ensure you are using a sufficient amount of cell lysate (typically 50-200 µg of protein).[8]
-
Alternative Cell Death Pathways: The apoptotic stimulus you are using may be inducing cell death through a caspase-9 independent pathway.[4] Consider using an alternative stimulus known to activate the intrinsic apoptotic pathway.
Question: I am seeing high background in my caspase-9 activity assay. How can I reduce it?
Answer: High background can obscure the actual signal. Here are some ways to reduce it:
-
Cell Health: As mentioned, ensure cells are healthy and not undergoing spontaneous apoptosis.[1]
-
Subtract Background Reading: Always include a blank control (lysis buffer and reaction buffer without cell lysate) and subtract this reading from all other samples.[8]
-
Protease Inhibitors: While general protease inhibitors should be used during cell lysis, some caspase assay kits advise against them in the final reaction mixture as they might interfere with the assay. Check the manufacturer's protocol.
-
Non-specific Substrate Cleavage: The substrate (e.g., LEHD-pNA or LEHD-AFC) may be cleaved by other proteases in the lysate. Some kits offer optional components to reduce non-specific activity.[9]
| Parameter | Recommendation | Source |
| Z-LEHD-FMK Concentration | 10-20 µM (in-vitro) | [5][7] |
| Pre-incubation Time | 30 minutes - 2 hours | [6][10] |
| Protein per Assay | 50-200 µg | [8] |
| Final DMSO Concentration | < 0.2% | [10] |
Western Blotting for Cleaved Caspase-9
Question: I cannot detect cleaved caspase-9 in my positive control (apoptosis-induced sample). What should I do?
Answer: Detecting cleaved caspases by Western blot can be challenging due to their transient nature and low abundance.
-
Optimize Apoptosis Induction: The timing of cell harvest is critical. Create a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of caspase-9 cleavage.[11]
-
Increase Protein Load: You may need to load a higher amount of protein, up to 100-150 µg per lane, to detect the cleaved fragments.[4][12]
-
Use Appropriate Gel Percentage: Cleaved caspase-9 fragments are small. Use a higher percentage acrylamide (B121943) gel (e.g., 15%) to improve resolution of these low molecular weight proteins.[4]
-
Efficient Protein Transfer: Ensure efficient transfer of small proteins. A PVDF membrane with a 0.2 µm pore size is often recommended.[4] Avoid transferring for too long, as small proteins might be transferred through the membrane.[12]
-
Antibody Sensitivity and Specificity: Confirm that your primary antibody is validated for the detection of cleaved caspase-9.[4] Check the antibody datasheet for recommended dilutions and blocking conditions. Some antibodies are more sensitive than others.[4]
Question: I am seeing cleaved caspase-9 signal even after treatment with a caspase-9 inhibitor. Why is this happening?
Answer: This could be due to incomplete inhibition or other experimental factors.
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to completely block caspase-9 activity in your specific experimental setup.[4] Perform a dose-response experiment.
-
Incorrect Timing of Treatment: The inhibitor must be added before or concurrently with the apoptotic stimulus to be effective.[4] A pre-treatment of at least one hour is common.[4]
-
Caspase-Independent Cleavage: While unlikely for caspase-9 itself, some stimuli might activate other proteases that could cleave caspase-9 or lead to downstream events that are not fully blocked.
-
Off-Target Effects of Stimulus: The stimulus itself might be activating other pathways that are not dependent on caspase-9.
| Parameter | Recommendation | Source |
| Protein Load | 20-40 µg (standard), up to 100-150 µg for low abundance proteins | [2][4][12] |
| Gel Percentage | 15% for small fragments | [4][12] |
| Membrane Type | 0.2 µm PVDF | [4] |
| Positive Control | Staurosporine or Etoposide treatment | [2][12] |
Experimental Protocols
Protocol: In Vitro Caspase-9 Activity Assay (Colorimetric)
This protocol outlines a general method to quantify caspase-9 activity in cell lysates using a specific inhibitor.
Materials:
-
Cells treated with apoptotic stimulus +/- caspase-9 inhibitor (e.g., Z-LEHD-FMK).
-
Chilled Cell Lysis Buffer.
-
Caspase-9 substrate (e.g., LEHD-pNA).
-
2X Reaction Buffer with DTT.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein diluted in Cell Lysis Buffer to a final volume of 50 µL.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM LEHD-pNA substrate (final concentration 200 µM).[8]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure absorbance at 400-405 nm using a microplate reader.[5][8] The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control.[5]
Protocol: Western Blot for Cleaved Caspase-9
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.[2]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (15%).
-
PVDF membrane (0.2 µm).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against cleaved caspase-9.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Protein Quantification: Determine protein concentration of lysates using a BCA assay.[2]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 15% SDS-PAGE gel.[2][4]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-9 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane as in step 6. Incubate with an ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
Diagrams
Caption: Intrinsic pathway of apoptosis highlighting caspase-9 activation.
Caption: A logical workflow for troubleshooting caspase-9 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is caspase-9 and what is its role in apoptosis? A1: Caspase-9 is an initiator caspase that plays a central role in the intrinsic, or mitochondrial, pathway of apoptosis.[13][14] This pathway is triggered by intracellular stresses like DNA damage or growth factor withdrawal.[6] In response to these signals, mitochondria release cytochrome c into the cytosol, which then binds to a protein called Apaf-1, leading to the formation of a complex called the apoptosome.[15][16] The apoptosome recruits and activates pro-caspase-9.[16] Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and -7, which carry out the dismantling of the cell.[6][16][17]
Q2: What is Z-LEHD-FMK and how does it work? A2: Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-9.[5] Its specificity comes from the tetrapeptide sequence "LEHD," which mimics the cleavage site recognized by caspase-9.[5][16] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-9, permanently inactivating the enzyme.[5][16]
Q3: Are there off-target effects of caspase-9 inhibitors? A3: While inhibitors like Z-LEHD-FMK are designed to be specific for caspase-9, off-target effects are possible, especially at high concentrations. Tetrapeptide-based inhibitors can sometimes show overlapping specificity with other caspases.[15] It is always recommended to use the lowest effective concentration and to include appropriate controls, such as a negative control peptide (e.g., Z-FA-FMK), to ensure the observed effects are due to specific caspase-9 inhibition.[10]
Q4: Can I use a pan-caspase inhibitor instead of a specific caspase-9 inhibitor? A4: A pan-caspase inhibitor, like Z-VAD-FMK, will block the activity of multiple caspases and can be used to determine if a cell death process is caspase-dependent. However, it will not tell you which specific caspase is initiating the process. If you want to specifically investigate the role of the intrinsic apoptotic pathway, a specific caspase-9 inhibitor is the more appropriate tool.[18]
Q5: My cells are dying even with the caspase-9 inhibitor. What does this mean? A5: If cell death still occurs, it could indicate several possibilities:
-
Incomplete Inhibition: The inhibitor concentration may not be sufficient to fully block all caspase-9 activity.[4]
-
Caspase-Independent Cell Death: The apoptotic stimulus may be triggering a form of programmed cell death that does not require caspases, such as necroptosis or autophagy-dependent cell death.[4][19][20]
-
Activation of the Extrinsic Pathway: The stimulus might be co-activating the extrinsic (death receptor) pathway, which is initiated by caspase-8.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase 9 Assay Kit (Colorimetric) (ab65608) is not available | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. z-wehd-fmk.com [z-wehd-fmk.com]
- 19. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 20. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Z-LEHD-FMK cell permeability challenges
Welcome to the technical support center for Z-LEHD-FMK, a potent and selective inhibitor of caspase-9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of Z-LEHD-FMK in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Z-LEHD-FMK?
A1: Z-LEHD-FMK is a cell-permeable tetrapeptide (Leu-Glu-His-Asp) that competitively and irreversibly inhibits caspase-9.[1][2] The "LEHD" sequence mimics the natural cleavage site recognized by caspase-9, allowing the inhibitor to bind to the enzyme's active site.[1][3] The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site, leading to permanent inactivation of the enzyme.[1][2] By inhibiting caspase-9, Z-LEHD-FMK blocks the intrinsic (mitochondrial) pathway of apoptosis at a critical initiation step.[3]
Q2: How should I reconstitute and store Z-LEHD-FMK?
A2: Proper storage and handling are crucial for maintaining the inhibitor's activity.[4] It is recommended to reconstitute the lyophilized powder in fresh, anhydrous DMSO to a stock concentration of 10-100 mM.[5] Once in solution, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Storage Recommendations [4][5]
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
| In DMSO | -20°C | Up to 1 month |
Q3: What is a typical working concentration for Z-LEHD-FMK in cell culture?
A3: The optimal working concentration is cell-type and stimulus-dependent.[4] A common starting point for cell-based assays is 20 µM.[4][5][6] However, it is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental system.[5]
Recommended Starting Concentrations for Various Cell Lines [7][8][9][10]
| Cell Line | Apoptosis Inducer | Recommended Starting Concentration |
| HCT116 | TRAIL | 20 µM |
| 293 | TRAIL | 20 µM |
| Normal Human Hepatocytes | TRAIL | 20 µM |
| KYSE30 / KYSE450 | Rabd-B | 20 µM |
Q4: What are the potential off-target effects of Z-LEHD-FMK?
A4: While Z-LEHD-FMK is designed to be a selective caspase-9 inhibitor, some cross-reactivity with other caspases, such as caspase-8 and caspase-10, has been observed, particularly at higher concentrations.[6] The FMK moiety can also react with other cysteine proteases.[6] Therefore, including appropriate controls is essential to verify the specificity of the observed effects.[6] A suitable negative control is Z-FA-FMK, which inhibits other cysteine proteases but not caspases.[6]
Troubleshooting Guide
Problem 1: Z-LEHD-FMK is not inhibiting apoptosis in my experiment.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of Z-LEHD-FMK concentrations to find the optimal concentration for your specific cell line and apoptotic stimulus.[6] |
| Incorrect Timing of Inhibitor Addition | Z-LEHD-FMK is an irreversible inhibitor and should be added prior to or concurrently with the apoptotic stimulus to ensure it is present when caspase-9 is activated. A pre-incubation time of 30 minutes to 2 hours is common.[11][12] |
| Apoptotic Pathway is Caspase-9 Independent | The cell death pathway in your model may not rely on caspase-9.[5] Some cell lines, like SW480 and H460 in response to TRAIL, are not protected by Z-LEHD-FMK.[5][9] Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the apoptosis is caspase-dependent.[13] You can also investigate the involvement of other caspases, such as caspase-8, using specific inhibitors like Z-IETD-FMK.[13] |
| Inhibitor Degradation | Ensure proper storage of Z-LEHD-FMK stock solutions (aliquoted at -80°C).[4] Avoid multiple freeze-thaw cycles.[4] Use fresh, anhydrous DMSO for reconstitution, as moisture can decrease solubility and activity.[5] |
| Insufficient Caspase-9 Activation | Confirm that caspase-9 is activated in your apoptotic model. This can be verified by Western blot for cleaved caspase-9 or through a caspase-9 activity assay.[5] |
Problem 2: I am observing unexpected cytotoxicity with Z-LEHD-FMK treatment alone.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Excessively high concentrations of Z-LEHD-FMK may induce non-specific, off-target effects.[5] Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent Toxicity | The vehicle, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) and consistent across all conditions, including the vehicle control.[5] |
Problem 3: I am seeing inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variations in Experimental Procedures | To improve reproducibility, standardize cell culture conditions, including cell passage number, confluency, and media.[5] Always prepare fresh dilutions of Z-LEHD-FMK from a validated stock solution for each experiment.[5] Adhere strictly to predetermined incubation times.[5] |
| Lack of Proper Controls | Always include appropriate controls in every experiment.[5] This should include a positive control for apoptosis induction, an untreated negative control, and a vehicle (DMSO) control to rule out solvent effects.[11] |
Experimental Protocols & Visualizations
Intrinsic Apoptosis Pathway and Z-LEHD-FMK Inhibition
The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[1] Cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9.[1] Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, leading to apoptosis.[1] Z-LEHD-FMK specifically inhibits the activity of caspase-9.
Caption: Intrinsic apoptosis pathway showing Z-LEHD-FMK's inhibition of caspase-9.
General Experimental Workflow for Assessing Z-LEHD-FMK Efficacy
A typical experiment to evaluate the effectiveness of Z-LEHD-FMK involves pre-treating cells with the inhibitor before inducing apoptosis and then assessing the outcomes.
Caption: A generalized workflow for Z-LEHD-FMK experiments.
Detailed Protocol: Western Blot Analysis of Caspase-9 Cleavage
This protocol details how to assess the inhibitory effect of Z-LEHD-FMK on caspase-9 activation by detecting the cleaved form of caspase-9 via Western blot.[14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Z-LEHD-FMK (stock solution in DMSO)
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-9
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.[5]
-
Inhibitor Pre-treatment: On the day of the experiment, pre-treat cells with the desired final concentration of Z-LEHD-FMK or vehicle (DMSO) for 30 minutes to 2 hours.[11]
-
Induction of Apoptosis: Add the apoptosis-inducing agent directly to the medium containing the inhibitor or vehicle.[5]
-
Incubation: Incubate the cells for the predetermined time required to induce apoptosis.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody for cleaved caspase-9 overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[5]
-
Strip and re-probe the membrane for a loading control to confirm equal protein loading.[14]
-
Expected Outcome: In cells treated with the apoptosis inducer alone, a band corresponding to cleaved caspase-9 should be visible. In cells pre-treated with Z-LEHD-FMK, the intensity of this band should be significantly reduced, demonstrating the inhibitor's cell permeability and efficacy in blocking caspase-9 activation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Z-LEHD-FMK and Primary Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Z-LEHD-FMK in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is Z-LEHD-FMK and what is its primary mechanism of action?
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of caspase-9.[1][2][3] Its tetrapeptide sequence (LEHD) mimics the cleavage site recognized by caspase-9, enabling the inhibitor to bind to the enzyme's active site.[1][3] The fluoromethyl ketone (FMK) group then covalently bonds with the catalytic cysteine residue, leading to irreversible inhibition.[1][3] As caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, its inhibition blocks the downstream activation of executioner caspases such as caspase-3 and -7.[1][4]
Q2: Can Z-LEHD-FMK be cytotoxic to primary cells?
While Z-LEHD-FMK is designed to be a specific caspase-9 inhibitor and is often described as having no cytotoxic effects on its own, unexpected cytotoxicity in primary cells can occur under certain conditions. The primary causes of unexpected cell death are often related to high inhibitor concentrations, solvent toxicity, or potential off-target effects.[5]
Q3: What are the known off-target effects of Z-LEHD-FMK?
While selective for caspase-9, Z-LEHD-FMK can exhibit cross-reactivity with other caspases, particularly at higher concentrations.[3] Notably, it has been observed to inhibit caspase-8 and caspase-10.[1] The fluoromethyl ketone (FMK) moiety can also react with other cysteine proteases.[1] Therefore, including appropriate controls is crucial to verify the specificity of the observed effects.[1]
Q4: What is a suitable negative control for experiments using Z-LEHD-FMK?
A recommended negative control is Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone).[1][6] This compound is a cell-permeable inhibitor of cysteine proteases and can be used to control for off-target effects of the FMK group.[1]
Q5: What is a typical working concentration for Z-LEHD-FMK in primary cell culture?
The optimal working concentration of Z-LEHD-FMK can vary depending on the primary cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[1] A common starting concentration reported in many studies is 20 µM.[2][5] However, it is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.[1][5]
Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity Observed with Z-LEHD-FMK Treatment Alone
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | An excessively high concentration of Z-LEHD-FMK may induce non-specific, off-target effects leading to cytotoxicity.[5] Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your primary cells. Start with a range of concentrations (e.g., 5 µM, 10 µM, 20 µM, 50 µM, 100 µM) and assess cell viability using a reliable method like MTT or LDH assay. |
| Solvent Toxicity | The vehicle used to dissolve Z-LEHD-FMK, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to some primary cells at higher concentrations.[1][5] Solution: Ensure the final DMSO concentration in your culture medium is low (generally <0.1%) and consistent across all experimental conditions, including a vehicle-only control.[1] |
| Compound Integrity | Improper storage or handling of the Z-LEHD-FMK compound can lead to degradation and potential generation of cytotoxic byproducts. Solution: Ensure proper storage of the Z-LEHD-FMK stock solution (aliquoted at -20°C or -80°C) and avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Primary Cell Sensitivity | Primary cells can be more sensitive to chemical treatments compared to immortalized cell lines. Solution: Carefully optimize inhibitor concentration and incubation time for your specific primary cell type. Consider reducing the treatment duration if cytotoxicity is observed. |
Problem 2: No or Low Inhibition of Apoptosis Observed
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration of Z-LEHD-FMK may be too low to effectively inhibit caspase-9 in your experimental system. Solution: Perform a dose-response experiment with a range of Z-LEHD-FMK concentrations to determine the optimal inhibitory concentration for your primary cells and apoptotic stimulus.[1] |
| Apoptosis is Caspase-9 Independent | The apoptotic pathway in your experimental system may not be dependent on caspase-9. For example, some cell types might primarily utilize the extrinsic (caspase-8 dependent) pathway.[1][5] Solution: Investigate the involvement of other caspases using specific inhibitors (e.g., Z-IETD-FMK for caspase-8) to dissect the signaling pathway.[1][6] Confirm caspase-9 activation in your model via Western blot for cleaved caspase-9.[5] |
| Inhibitor Degradation | The Z-LEHD-FMK may have lost its activity due to improper storage. Solution: Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] Use a fresh aliquot for your experiment. |
Quantitative Data Summary
Table 1: Reported Working Concentrations and IC50 Values for Z-LEHD-FMK
| Parameter | Value | Cell Type/Context | Reference |
| Typical Starting Concentration | 20 µM | HCT116, 293, SW480, H460 cells | [2][5] |
| General Working Range | 10-100 µM | Cellular Assays | [6] |
| IC50 for Caspase-9 | Varies | Dependent on assay conditions | [3] |
| Protective Concentration | 20 µM | Normal human hepatocytes (against TRAIL-induced apoptosis) | [2][7] |
Note: IC50 values can vary significantly between different studies and assay conditions. It is crucial to determine the optimal concentration for your specific primary cells and experimental setup.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Z-LEHD-FMK Concentration
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a series of dilutions of Z-LEHD-FMK in your complete culture medium. Common concentrations to test are 0, 5, 10, 20, 50, and 100 µM. Include a vehicle control with the same final concentration of DMSO as the highest Z-LEHD-FMK concentration.[5]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Z-LEHD-FMK or the vehicle control.
-
Incubation: Incubate the cells for a predetermined pretreatment time (e.g., 1-2 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
-
Induction of Apoptosis (Optional): If you are determining the optimal inhibitory concentration, add the apoptosis-inducing agent to the wells.
-
Viability Assessment: After the desired total incubation time (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as MTT, MTS, or LDH assay.
-
Data Analysis: Plot cell viability against the concentration of Z-LEHD-FMK to determine the highest concentration that does not cause significant cytotoxicity on its own.
Protocol 2: Western Blot for Cleaved Caspase-9
-
Cell Lysis: After treatment, lyse the primary cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C with gentle agitation.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. z-fa-fmk.com [z-fa-fmk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting negative or unexpected results with Z-LEHD-FMK
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the caspase-9 inhibitor, Z-LEHD-FMK.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Z-LEHD-FMK, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is Z-LEHD-FMK not inhibiting apoptosis in my experiment?
Answer:
Several factors can contribute to the lack of an inhibitory effect from Z-LEHD-FMK. A systematic approach to troubleshooting this issue is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptotic stimulus. A common starting concentration is 20 µM, but this can vary.[1] |
| Inappropriate Timing of Treatment | Z-LEHD-FMK is an irreversible inhibitor and should be added to the cell culture before the apoptotic stimulus. A pre-incubation time of 30 minutes to 2 hours is generally recommended to allow for cellular uptake.[2][3][4] |
| Caspase-9 Independent Apoptosis | The apoptotic pathway in your experimental system may not be dependent on caspase-9. The extrinsic pathway, for example, is primarily mediated by caspase-8. To investigate this, use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the cell death is caspase-dependent. You can also use specific inhibitors for other caspases, such as the caspase-8 inhibitor Z-IETD-FMK, to dissect the pathway.[1] |
| Inhibitor Degradation | Improper storage can lead to the degradation of Z-LEHD-FMK. Ensure the compound is stored correctly. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Low Caspase-9 Activation | Confirm that your apoptotic stimulus is indeed activating caspase-9 in your cell model. This can be verified by Western blot for cleaved caspase-9 or by a direct caspase-9 activity assay. If caspase-9 is not activated, its inhibitor will have no effect. |
Question 2: I am observing unexpected cytotoxicity with Z-LEHD-FMK treatment alone. What could be the cause?
Answer:
While Z-LEHD-FMK is designed to inhibit apoptosis, it can sometimes induce cytotoxicity under certain conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Inhibitor Concentration | Excessively high concentrations of Z-LEHD-FMK may lead to off-target effects and cytotoxicity. Perform a dose-response experiment to identify a non-toxic effective concentration. |
| Solvent Toxicity | Z-LEHD-FMK is typically dissolved in DMSO, which can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) and include a vehicle control (DMSO alone) in your experiments.[1] |
| Off-Target Effects | Although selective for caspase-9, Z-LEHD-FMK can inhibit other caspases, such as caspase-8 and -10, at higher concentrations.[1] The FMK moiety can also react with other cysteine proteases. |
| Induction of Autophagy | Some FMK-containing inhibitors have been reported to induce autophagy.[1] You can assess markers of autophagy (e.g., LC3 conversion by Western blot) to investigate this possibility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Z-LEHD-FMK?
A1: Z-LEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-9.[5] The "LEHD" tetrapeptide sequence mimics the natural recognition site for caspase-9, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site, leading to irreversible inactivation of caspase-9.[1] By inhibiting caspase-9, Z-LEHD-FMK blocks the intrinsic pathway of apoptosis.
Q2: How should I prepare and store Z-LEHD-FMK?
A2: Z-LEHD-FMK is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM).[2] To ensure stability, it is crucial to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Q3: What is a suitable negative control for Z-LEHD-FMK?
A3: A recommended negative control is Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone). This compound is also a cell-permeable FMK-derivatized peptide but does not inhibit caspases. It can inhibit other cysteine proteases like cathepsins. Using Z-FA-FMK at the same concentration as Z-LEHD-FMK can help to distinguish between effects caused by specific caspase-9 inhibition and non-specific effects.[1][6]
Q4: What are the known off-target effects of Z-LEHD-FMK?
A4: While Z-LEHD-FMK is highly selective for caspase-9, it can exhibit some cross-reactivity with other caspases, particularly caspase-8 and caspase-10, though generally with lower potency.[1] The FMK moiety can also potentially interact with other cysteine proteases. It is important to use the lowest effective concentration to minimize off-target effects.
Quantitative Data
Table 1: Reported IC50 Values for Z-LEHD-FMK Against Various Caspases
| Caspase | Reported IC50 (nM) | Notes |
| Caspase-9 | 10 - 50 | High potency and selectivity. |
| Caspase-8 | > 1000 | Significantly lower potency compared to caspase-9. |
| Caspase-10 | > 1000 | Significantly lower potency compared to caspase-9. |
| Caspase-3 | > 10,000 | Very low to no inhibition. |
| Caspase-6 | > 10,000 | Very low to no inhibition. |
| Caspase-7 | > 10,000 | Very low to no inhibition. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Z-LEHD-FMK Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of Z-LEHD-FMK in your cell culture medium. A typical range to test would be from 1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Pre-treatment: Remove the existing medium and add the medium containing the different concentrations of Z-LEHD-FMK or the vehicle control. Incubate for 1-2 hours.
-
Apoptosis Induction: Add your apoptotic stimulus to the wells. Include a positive control (stimulus only) and a negative control (untreated cells).
-
Incubation: Incubate for a period sufficient to induce apoptosis in your positive control.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the log of the Z-LEHD-FMK concentration to determine the optimal inhibitory concentration.
Protocol 2: Western Blot for Cleaved Caspase-9
-
Cell Treatment: Treat your cells with the apoptotic stimulus in the presence or absence of the optimal concentration of Z-LEHD-FMK determined from your dose-response experiment. Include untreated and vehicle controls.
-
Cell Lysis: After the treatment period, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. A reduction in the cleaved caspase-9 band in the Z-LEHD-FMK treated sample indicates successful inhibition.
Protocol 3: Caspase-9 Activity Assay (Fluorometric)
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol.
-
Assay Plate Preparation: In a 96-well black microplate, add a specific volume of cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Buffer: Add a 2x reaction buffer containing DTT to each well.
-
Substrate Addition: Add the caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). A decrease in fluorescence in the Z-LEHD-FMK treated sample indicates inhibition of caspase-9 activity.
Visualizations
Caption: Intrinsic apoptotic pathway showing Z-LEHD-FMK's point of intervention.
Caption: Logical workflow for troubleshooting negative Z-LEHD-FMK results.
References
Z-LEHD-FMK unexpected effects on cellular signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Z-LEHD-FMK on cellular signaling pathways.
Troubleshooting Guides
Issue: Unexpected Cell Death or Survival Phenotypes
Researchers may observe that Z-LEHD-FMK does not prevent cell death as expected, or conversely, it may induce unexpected cytotoxic effects.
Possible Cause 1: Off-Target Caspase Inhibition
While Z-LEHD-FMK is selective for caspase-9, it can inhibit other caspases, such as caspase-8 and caspase-10, particularly at higher concentrations.[1] This cross-reactivity can lead to the inhibition of the extrinsic apoptosis pathway, complicating the interpretation of results.
Troubleshooting Steps:
-
Optimize Z-LEHD-FMK Concentration: Perform a dose-response experiment to determine the minimal effective concentration for caspase-9 inhibition in your specific cell type and experimental conditions. A common starting concentration is 20 µM.[1][2]
-
Use Pathway-Specific Controls: Employ a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) in parallel to differentiate between the intrinsic and extrinsic apoptosis pathways.[3]
-
Confirm Caspase-9 Dependence: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the observed apoptosis is indeed caspase-dependent.[3]
Possible Cause 2: Induction of Autophagy
Some studies have suggested that FMK-containing inhibitors can induce autophagy.[1] This can lead to complex cellular responses, including autophagic cell death, which would not be inhibited by blocking caspase-9.
Troubleshooting Steps:
-
Monitor Autophagic Markers: Assess the levels of autophagy markers, such as the conversion of LC3-I to LC3-II, by Western blot.
-
Use Autophagy Inhibitors: Treat cells with known autophagy inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine) in conjunction with Z-LEHD-FMK to see if this rescues the unexpected phenotype.
-
Consider Alternative Inhibitors: If autophagy induction is a concern, consider using caspase inhibitors with different chemical moieties.
Issue: Altered Kinase Signaling or Redox State
Unexpected changes in phosphorylation of key signaling proteins or cellular redox balance may be observed following Z-LEHD-FMK treatment.
Possible Cause 1: Indirect Effects on Signaling Pathways
Inhibition of apoptosis can indirectly affect cellular signaling pathways that are linked to cell survival and stress responses. For instance, blocking caspase-9 might alter the cellular stress response.[4]
Troubleshooting Steps:
-
Profile Key Signaling Pathways: Perform a targeted analysis of key survival and stress-activated protein kinase pathways (e.g., PI3K/Akt, MAPK/ERK) using Western blotting with phospho-specific antibodies.
-
Use a Negative Control: A negative control peptide, such as Z-FA-FMK, which has the same structural backbone but does not inhibit caspases, can help determine if the observed effects are due to non-specific actions of the inhibitor class.[1]
Possible Cause 2: Effects on Reactive Oxygen Species (ROS)
The FMK moiety of some inhibitors has been implicated in altering cellular redox status. While not directly demonstrated for Z-LEHD-FMK, it is a possibility to consider.
Troubleshooting Steps:
-
Measure Cellular ROS Levels: Use fluorescent probes (e.g., H2DCFDA) and flow cytometry or fluorescence microscopy to measure changes in intracellular ROS levels after Z-LEHD-FMK treatment.
-
Employ Antioxidants: Co-treat cells with an antioxidant (e.g., N-acetylcysteine) to determine if the unexpected signaling events are ROS-dependent.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Z-LEHD-FMK?
A1: The most well-documented off-target effect of Z-LEHD-FMK is its cross-reactivity with other caspases, particularly caspase-8 and caspase-10.[1] Some FMK-containing compounds have also been shown to induce autophagy.[1]
Q2: Can Z-LEHD-FMK affect signaling pathways other than apoptosis?
A2: While Z-LEHD-FMK is designed to be a specific caspase-9 inhibitor, its effects can indirectly influence other signaling pathways. By blocking the apoptotic cascade, it can alter the cellular stress response and potentially impact survival signaling pathways like the PI3K/Akt pathway, although direct modulation has not been extensively documented.
Q3: How can I be sure the effects I'm seeing are specific to caspase-9 inhibition?
A3: To ensure specificity, it is crucial to include proper controls in your experiments. These include:
-
A dose-response curve to use the lowest effective concentration.
-
A negative control peptide inhibitor (e.g., Z-FA-FMK) to control for non-specific effects of the FMK moiety.[1]
-
Specific inhibitors for other caspases (e.g., caspase-8 inhibitor Z-IETD-FMK) to delineate pathway specificity.[3]
-
siRNA-mediated knockdown of caspase-9 as an orthogonal approach to confirm the phenotype.
Q4: What is the recommended storage and working concentration for Z-LEHD-FMK?
A4: Z-LEHD-FMK powder should be stored at -20°C.[2] Reconstituted stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2] A common starting working concentration for cell-based assays is 20 µM, but this should be optimized for your specific cell line and experimental conditions.[1][2]
Data Presentation
| Parameter | Z-LEHD-FMK | Z-VAD-FMK (Pan-Caspase) | Z-IETD-FMK (Caspase-8) | Z-FA-FMK (Negative Control) |
| Primary Target | Caspase-9 | Pan-caspase | Caspase-8 | Cysteine proteases (not caspases) |
| Typical Working Concentration | 10-100 µM | 20-100 µM | Varies by cell type | Same as experimental inhibitor |
| Known Off-Targets | Caspase-8, Caspase-10 | Cathepsins, NGLY1 | Other caspases at high conc. | Cathepsins B and L |
| Potential Unexpected Effects | Induction of autophagy | Induction of autophagy | Pathway-specific effects | Minimal on apoptosis pathways |
Experimental Protocols
Protocol 1: Western Blot for Cleaved Caspase-9 and LC3-II
This protocol allows for the simultaneous assessment of caspase-9 inhibition and autophagy induction.
Materials:
-
Cells treated with apoptotic stimulus +/- Z-LEHD-FMK.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cleaved caspase-9, anti-LC3B, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Methodology:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescence substrate.
Protocol 2: Caspase-9 Activity Assay
This fluorometric assay directly measures the enzymatic activity of caspase-9.
Materials:
-
Cell lysates from treated and control cells.
-
Caspase-9 specific fluorogenic substrate (e.g., LEHD-AFC).
-
Assay buffer.
-
96-well black microplate.
-
Fluorometer.
Methodology:
-
Prepare cell lysates according to the manufacturer's protocol.
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of 2x reaction buffer containing the LEHD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizations
Caption: Intrinsic apoptosis pathway showing the point of inhibition by Z-LEHD-FMK.
Caption: A logical workflow for troubleshooting unexpected results with Z-LEHD-FMK.
References
- 1. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reactive oxygen species generation is independent of de novo sphingolipids in apoptotic photosensitized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-LEHD-FMK In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for in vivo administration of Z-LEHD-FMK, a selective and irreversible caspase-9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Z-LEHD-FMK and why is vehicle selection critical for in vivo studies?
A1: Z-LEHD-FMK is a highly selective, cell-permeable, and irreversible inhibitor of caspase-9, an initiator caspase in the intrinsic pathway of apoptosis.[1][2] Its peptide-based nature (benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) results in poor aqueous solubility.[3][4] Therefore, selecting an appropriate vehicle is crucial to ensure its dissolution, stability, and bioavailability in vivo, while minimizing potential toxicity or off-target effects from the vehicle itself. An improper vehicle can lead to precipitation of the compound, reduced efficacy, and confounding experimental results.
Q2: What are the most common solvents used to prepare Z-LEHD-FMK for in vivo administration?
A2: Due to its low water solubility, Z-LEHD-FMK is typically first dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3][5] This concentrated stock solution is then further diluted into a final aqueous-based vehicle for injection. This two-step process is necessary to achieve a final formulation that is both biocompatible and capable of maintaining the inhibitor in solution.
Q3: Are there alternatives to DMSO for dissolving Z-LEHD-FMK?
A3: While DMSO is the most widely reported initial solvent for Z-LEHD-FMK, other organic solvents like ethanol (B145695) may also be used.[3] However, for subsequent dilution, co-solvents such as Polyethylene Glycol (PEG), particularly PEG300, and surfactants like Tween 80 are often employed to improve solubility and stability in the final aqueous vehicle.[6][7]
Q4: What are the recommended limits for DMSO concentration in the final injection volume for animal studies?
A4: The final concentration of DMSO should be kept to a minimum to avoid toxicity.[1] For intraperitoneal (i.p.) injections in rodents, a final DMSO concentration of 10% or less is generally considered acceptable.[8] However, some studies recommend even lower concentrations, ideally below 1% v/v, to mitigate any potential inflammatory or confounding biological effects of DMSO.[9] For intravenous (i.v.) administration, the concentration should also be minimized.
Q5: How can I ensure the stability of my Z-LEHD-FMK formulation?
A5: Z-LEHD-FMK stock solutions in DMSO are stable for at least 6 months when stored in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] However, the stability of Z-LEHD-FMK in the final diluted aqueous vehicle is less well-documented. Therefore, it is strongly recommended to prepare the final injection solution fresh on the day of use to avoid potential precipitation or degradation of the compound.[6]
Troubleshooting Guide: Vehicle Selection and Preparation
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of Z-LEHD-FMK upon dilution in aqueous vehicle. | The solubility of Z-LEHD-FMK is exceeded in the final formulation. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the proportion of co-solvents like PEG300 or surfactants like Tween 80 in your final vehicle. - Perform a step-wise dilution: first, dilute the DMSO stock into an intermediate volume of the aqueous vehicle before bringing it to the final volume. - Gently warm the final solution (e.g., to 37°C) and vortex to aid dissolution.[5] - If precipitation persists, consider preparing a suspension using a vehicle like Carboxymethylcellulose sodium (CMC-Na).[9] |
| Adverse reactions or toxicity observed in the vehicle control group. | The concentration of DMSO or other organic solvents is too high. The animal model is particularly sensitive to a component of the vehicle. | - Reduce the final concentration of DMSO in the injection volume to the lowest effective level, ideally below 5%. - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen route of administration.[10] - Consider alternative, less toxic vehicles if adverse effects persist at low solvent concentrations. |
| Lack of in vivo efficacy of Z-LEHD-FMK. | Poor bioavailability due to suboptimal vehicle formulation. Degradation of the inhibitor in the vehicle. | - Ensure complete dissolution of Z-LEHD-FMK in the vehicle prior to administration. - Prepare the final formulation fresh before each use to minimize degradation. - Re-evaluate the route of administration in conjunction with the vehicle composition. For example, an intravenous route may provide more direct delivery than an intraperitoneal one. - Confirm the activity of your batch of Z-LEHD-FMK in an in vitro assay before proceeding with further in vivo experiments. |
| Inconsistent results between experimental animals. | Inhomogeneous suspension if Z-LEHD-FMK is not fully dissolved. Variability in the preparation of the vehicle. | - Ensure the final formulation is a clear solution. If a suspension is necessary, ensure it is uniformly mixed before each injection. - Standardize the protocol for vehicle preparation, including the order of addition of each component and the mixing procedure. - Prepare a single batch of vehicle for all animals in an experimental cohort to minimize variability. |
Data Presentation: In Vivo Vehicle Formulations for Z-LEHD-FMK
| Route of Administration | Vehicle Composition | Animal Model | Reported Dosage | Advantages | Considerations & Potential Issues |
| Intravenous (i.v.) | DMSO and Phosphate-Buffered Saline (PBS)[5] | Rat (Spinal Cord Injury) | 0.8 µmol/kg | - Direct entry into circulation, ensuring rapid bioavailability. | - Final DMSO concentration must be minimized to avoid hemolysis and vascular irritation.[1] - Risk of precipitation upon contact with blood if not properly formulated. |
| Intravenous (i.v.) | DMSO, PEG300, Tween 80, and sterile water[6] | Rat | 0.8 µmol/kg | - Co-solvents and surfactant enhance solubility and stability. | - Requires careful optimization of the ratio of components to ensure tolerability. |
| Intraperitoneal (i.p.) | DMSO and PBS[8] | Mouse | Not specified for Z-LEHD-FMK, but generally recommended to keep DMSO <10% | - Easier to administer than i.v. injections. | - Slower absorption compared to i.v. - High concentrations of DMSO can cause peritoneal irritation.[11] |
| Oral | Carboxymethylcellulose sodium (CMC-Na)[9] | Not specified | ≥5 mg/ml (as a suspension) | - Non-invasive route of administration. | - Bioavailability may be lower and more variable. - Requires formulation as a stable and uniform suspension. |
Experimental Protocols
Protocol 1: Preparation of Z-LEHD-FMK for Intravenous Injection
This protocol is adapted from a study in a rat model of spinal cord injury.[5]
Materials:
-
Z-LEHD-FMK powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a concentrated stock solution:
-
Allow the Z-LEHD-FMK powder vial to equilibrate to room temperature before opening.
-
Aseptically add a precise volume of sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex gently until the powder is completely dissolved.
-
This stock solution can be aliquoted and stored at -80°C for up to one year.[9]
-
-
Prepare the final injection solution (prepare fresh before use):
-
Calculate the required volume of the Z-LEHD-FMK stock solution based on the animal's weight and the desired final dosage (e.g., 0.8 µmol/kg).
-
Immediately before injection, dilute the calculated volume of the DMSO stock solution with sterile PBS to the final desired injection volume.
-
Crucially, ensure the final concentration of DMSO in the injectate is as low as possible (ideally ≤ 5% v/v) to minimize toxicity. [1]
-
Mix gently by inversion to ensure a homogenous solution. Do not vortex vigorously as this may promote precipitation.
-
Protocol 2: Vehicle-Only Control Preparation
For every experiment, a vehicle control group is mandatory.
Procedure:
-
Prepare the vehicle solution using the same procedure as the drug formulation, but without adding the Z-LEHD-FMK powder.
-
For example, if the final drug formulation contains 5% DMSO in PBS, the vehicle control will be a 5% DMSO solution in PBS.
-
Administer the same volume of the vehicle control to the control group of animals as the drug solution administered to the experimental group.
Mandatory Visualization
Below are diagrams illustrating key concepts in the selection and preparation of a vehicle for Z-LEHD-FMK.
Caption: Intrinsic apoptotic pathway showing the inhibitory action of Z-LEHD-FMK on Caspase-9.
Caption: Experimental workflow for preparing Z-LEHD-FMK for in vivo administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. z-wehd-fmk.com [z-wehd-fmk.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Z-LEHD-FMK stock solutions
Welcome to the technical support center for Z-LEHD-FMK, a potent and selective inhibitor of caspase-9. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure the integrity and optimal performance of Z-LEHD-FMK in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Z-LEHD-FMK stock solution to prevent degradation?
A1: Proper preparation and storage are critical for maintaining the activity of your Z-LEHD-FMK stock solution. Z-LEHD-FMK is highly soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-purity, anhydrous DMSO.[2][3] This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][5] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3][6] Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation from introducing moisture, which can reduce solubility and stability.[2][3]
Q2: I observe a precipitate in my Z-LEHD-FMK stock solution after thawing. What should I do?
A2: The appearance of a precipitate in your Z-LEHD-FMK stock solution upon thawing can be due to several factors. The compound may have come out of solution at low temperatures.[3] To resolve this, gently warm the vial to 37°C for 10-15 minutes and vortex to redissolve the precipitate.[3] Another possibility is that the DMSO used for reconstitution has absorbed moisture, thereby reducing the solubility of Z-LEHD-FMK.[3][7] It is crucial to use fresh, high-purity, anhydrous DMSO for reconstitution.[3] If the concentration of your stock solution is too high, it may also lead to precipitation upon freezing.
Q3: My Z-LEHD-FMK is not inhibiting apoptosis in my cell-based assay. What are the possible reasons?
A3: If you are not observing the expected inhibition of apoptosis, there are several potential causes to investigate. First, ensure that your Z-LEHD-FMK stock solution has been stored correctly to maintain its activity and that you are using the optimal working concentration for your specific cell type and apoptotic stimulus, which typically ranges from 10-100 µM.[6][8] A dose-response experiment is recommended to determine the optimal concentration for your system.[9] The timing of inhibitor addition is also critical; as an irreversible inhibitor, Z-LEHD-FMK must be present to bind to caspase-9 as it becomes active.[9] Additionally, confirm that the apoptotic pathway in your experimental model is indeed dependent on caspase-9.[6] Some cell lines may utilize caspase-9 independent apoptotic pathways.[6][10] Finally, verify that caspase-9 is being activated in your model by performing a western blot for cleaved caspase-9 or a caspase-9 activity assay.[6]
Q4: I am observing cytotoxicity in my cells treated with Z-LEHD-FMK. What could be the cause?
A4: While Z-LEHD-FMK is designed to be non-toxic, cytotoxicity can occur under certain conditions. An excessively high concentration of the inhibitor may induce non-specific, off-target effects.[6] It is important to perform a dose-response curve to identify the optimal, non-toxic working concentration. The solvent, typically DMSO, can also be toxic to some cell lines at higher concentrations.[6] Ensure that the final DMSO concentration in your cell culture medium is low (generally below 0.5%) and is consistent across all experimental conditions, including your vehicle control.[5][6]
Q5: How stable is Z-LEHD-FMK once diluted in cell culture media?
A5: The stability of Z-LEHD-FMK in cell culture media can be influenced by factors such as media composition, pH, and incubation temperature.[2] Peptidyl fluoromethyl ketones (FMKs) can be susceptible to degradation in aqueous solutions.[2] Therefore, it is best practice to add the inhibitor to the cell culture media immediately before starting your experiment.[2] Components in the media, such as enzymes present in fetal bovine serum (FBS), could potentially metabolize the inhibitor.[2]
Data Presentation
Table 1: Storage and Stability of Z-LEHD-FMK
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | N/A | -20°C | Up to 3 years[3][6] | Store under desiccating conditions.[3] |
| Powder | N/A | 4°C | Up to 2 years[3] | For shorter-term storage. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[2][3] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[3][11] | Aliquot into single-use volumes.[3] |
Experimental Protocols
Protocol: In Vitro Colorimetric Caspase-9 Activity Assay
This protocol outlines a method to quantify caspase-9 activity in cell lysates and to validate the inhibitory effect of Z-LEHD-FMK.
Materials:
-
Cells (induced to undergo apoptosis and uninduced control)
-
Z-LEHD-FMK stock solution (e.g., 10 mM in DMSO)
-
Chilled Cell Lysis Buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
2x Reaction Buffer
-
Caspase-9 substrate (e.g., LEHD-pNA)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your target cells. Include an uninduced control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration of 10-20 µM) for 10-15 minutes at 37°C.[1]
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the caspase-9 substrate (e.g., 4 mM LEHD-pNA, for a final concentration of 200 µM).[12]
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the absorbance at 400-405 nm using a microplate reader.[1][12]
-
The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control. A significant reduction in absorbance in the Z-LEHD-FMK-treated wells indicates successful inhibition.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Z-LEHD-FMK vs. Z-VAD-FMK: A Comparative Guide to Apoptosis Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the selection of an appropriate caspase inhibitor is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two widely utilized caspase inhibitors: Z-LEHD-FMK, a selective caspase-9 inhibitor, and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor.
This comprehensive analysis delves into their mechanisms of action, specificity, and potential off-target effects. Detailed experimental protocols and comparative data are presented to empower researchers to make informed decisions for their specific apoptosis studies.
At a Glance: Key Differences
| Feature | Z-LEHD-FMK | Z-VAD-FMK |
| Target Specificity | Selective for Caspase-9 | Pan-caspase inhibitor (inhibits a broad range of caspases) |
| Primary Application | Investigating the intrinsic (mitochondrial) apoptotic pathway | General inhibition of apoptosis; determining caspase dependency |
| Mechanism of Action | Irreversible binding to the active site of caspase-9 via a fluoromethyl ketone (FMK) group | Irreversible binding to the active site of multiple caspases via an FMK group |
| Noted Off-Target Effects | High selectivity for caspase-9 minimizes off-target effects. | Can induce autophagy through inhibition of NGLY1; may also inhibit other cysteine proteases like cathepsins and calpains. |
Mechanism of Action and Specificity
Both Z-LEHD-FMK and Z-VAD-FMK are peptide-based inhibitors that feature a fluoromethyl ketone (FMK) group, which enables them to irreversibly bind to the catalytic cysteine residue in the active site of their target caspases.[1] The key distinction lies in their peptide sequences, which dictate their specificity.
Z-LEHD-FMK incorporates the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which is the recognition motif for caspase-9.[2] This makes it a highly selective tool for studying the intrinsic apoptotic pathway, which is initiated by mitochondrial stress and culminates in the activation of caspase-9.[3][4]
Z-VAD-FMK , with its Val-Ala-Asp (VAD) sequence, is recognized by a wider array of caspases.[3] This broad specificity allows it to function as a pan-caspase inhibitor, effectively blocking both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), thereby providing a general blockade of apoptosis.[5]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values for Z-LEHD-FMK and Z-VAD-FMK against a panel of caspases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Caspase | Z-LEHD-FMK IC50 (nM) | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | - | Low to mid-nanomolar[1] |
| Caspase-3 | - | Low to mid-nanomolar[1] |
| Caspase-8 | 700[1] | Low to mid-nanomolar[1] |
| Caspase-9 | 1500[1] | Low to mid-nanomolar[1] |
| Caspase-10 | 3590[1] | Low to mid-nanomolar[1] |
Apoptotic Signaling Pathways and Inhibitor Intervention
The following diagrams illustrate the points at which Z-LEHD-FMK and Z-VAD-FMK intervene in the apoptotic signaling cascades.
Caption: Z-LEHD-FMK specifically inhibits the intrinsic pathway by targeting Caspase-9.
Caption: Z-VAD-FMK broadly inhibits both initiator and executioner caspases.
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the efficacy of Z-LEHD-FMK and Z-VAD-FMK.
Western Blot Analysis of Caspase Cleavage
This method allows for the detection of the active, cleaved forms of caspases, providing a direct measure of inhibitor efficacy.
Experimental Workflow:
Caption: A typical workflow for Western blot analysis of caspase cleavage.
Protocol:
-
Cell Treatment: Plate cells at a suitable density. Pre-incubate cells with the desired concentration of Z-LEHD-FMK or Z-VAD-FMK for 1-2 hours before inducing apoptosis with a stimulus (e.g., staurosporine, etoposide).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., cleaved caspase-3 or -9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Induce apoptosis in your cell line of interest in the presence or absence of Z-LEHD-FMK or Z-VAD-FMK.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell/Tissue Preparation: Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the samples with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of the executioner caspases-3 and -7.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the apoptotic stimulus and inhibitors.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains a proluminescent substrate (Z-DEVD-aminoluciferin) and luciferase.
-
Incubation: Incubate the plate at room temperature. The reagent lyses the cells, and active caspases-3 and -7 cleave the substrate, releasing aminoluciferin (B605428).
-
Luminescence Measurement: The luciferase then uses aminoluciferin to generate a luminescent signal that is proportional to caspase-3/7 activity. Measure the luminescence using a plate reader.
Choosing the Right Inhibitor for Your Study
The choice between Z-LEHD-FMK and Z-VAD-FMK hinges on the specific research question.
-
For dissecting the intrinsic apoptotic pathway and confirming the involvement of caspase-9, Z-LEHD-FMK is the superior choice. Its high selectivity minimizes the confounding effects that can arise from inhibiting multiple caspases.[3]
-
To determine if a cellular process is broadly dependent on caspase activity, Z-VAD-FMK is a valuable tool. However, its pan-caspase inhibitory nature and known off-target effects, such as the induction of autophagy, necessitate careful interpretation of the results.[3] For general caspase inhibition without the induction of autophagy, researchers might consider alternative pan-caspase inhibitors.
References
A Comparative Guide to the Specificity of Caspase Inhibitors: Z-LEHD-FMK vs. Q-VD-OPh
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding numerous physiological and pathological processes. Central to this intricate cellular mechanism are caspases, a family of cysteine-aspartic proteases that execute the apoptotic cascade. The selection of a specific and appropriate caspase inhibitor is therefore critical for the accurate dissection of apoptotic pathways and the development of novel therapeutics. This guide provides an objective comparison of two widely used caspase inhibitors, the selective caspase-9 inhibitor Z-LEHD-FMK and the pan-caspase inhibitor Q-VD-OPh, supported by experimental data and detailed methodologies.
Unveiling the Specificity Profiles
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor designed to selectively target caspase-9, the apex initiator caspase of the intrinsic apoptotic pathway. Its specificity is conferred by the tetrapeptide sequence "LEHD," which mimics the cleavage site recognized by caspase-9.[1] In contrast, Q-VD-OPh (Quinoline-Val-Asp-difluorophenoxymethylketone) is a potent, cell-permeable, and irreversible broad-spectrum or pan-caspase inhibitor.[2][3] It is recognized for being more effective and less toxic than its predecessor, Z-VAD-FMK.[4]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the inhibitory activity of Z-LEHD-FMK and Q-VD-OPh against a panel of caspases, highlighting their distinct specificity profiles.
| Target Caspase | Z-LEHD-FMK (IC50) | Q-VD-OPh (IC50) | Specificity |
| Caspase-1 | - | 25 - 400 nM[2][3][5][6] | Q-VD-OPh: Broad-spectrum |
| Caspase-3 | - | 25 - 400 nM[2][3][5][6] | Z-LEHD-FMK: Selective |
| Caspase-7 | - | 48 nM[5][6] | |
| Caspase-8 | Potential cross-reactivity[7] | 25 - 400 nM[2][3][5][6] | |
| Caspase-9 | Primary Target [8] | 25 - 400 nM[2][3][5][6] | |
| Caspase-10 | Potential cross-reactivity | 25 - 400 nM[5][6] | |
| Caspase-12 | - | 25 - 400 nM[5][6] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme sources. The data presented here are for comparative purposes.
While Z-LEHD-FMK is highly selective for caspase-9, some studies have noted potential cross-reactivity with other initiator caspases like caspase-8 and -10, particularly at higher concentrations.[7] The fluoromethyl ketone (FMK) moiety, common to this class of inhibitors, can also potentially interact with other cysteine proteases. In contrast, Q-VD-OPh demonstrates potent inhibition across a wide range of caspases, making it a valuable tool for determining if a cellular process is caspase-dependent, though it cannot implicate a specific caspase.
Visualizing the Points of Intervention
To better understand the functional consequences of their differing specificities, the following diagrams illustrate the points at which Z-LEHD-FMK and Q-VD-OPh intervene in the apoptotic signaling pathways.
Experimental Protocols for Specificity Assessment
The determination of inhibitor specificity is paramount for the reliable interpretation of experimental results. The following are detailed methodologies for key experiments used to compare the specificity of caspase inhibitors.
In Vitro Caspase Activity Assay (Fluorogenic)
This assay quantitatively measures the inhibitory potency of a compound against purified caspase enzymes.
Objective: To determine the IC50 value of an inhibitor against a panel of recombinant caspases.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -3, -8, -9)
-
Caspase inhibitors (Z-LEHD-FMK, Q-VD-OPh)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Fluorogenic caspase substrates (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspases to a working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of Z-LEHD-FMK and Q-VD-OPh in assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add the diluted inhibitors at various concentrations.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the diluted caspase to each well (except the negative control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the appropriate fluorogenic caspase substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Caspase Cleavage in Cell Lysates
This method qualitatively or semi-quantitatively assesses the ability of an inhibitor to prevent the cleavage and activation of caspases within a cellular context.
Objective: To determine the effect of Z-LEHD-FMK and Q-VD-OPh on the cleavage of specific caspases (e.g., caspase-9, caspase-3) in response to an apoptotic stimulus.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, TRAIL)
-
Z-LEHD-FMK and Q-VD-OPh
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for pro- and cleaved forms of caspases (e.g., anti-caspase-9, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with various concentrations of Z-LEHD-FMK or Q-VD-OPh for a designated time (e.g., 1-2 hours).
-
Induce apoptosis by adding the chosen stimulus.
-
Include appropriate controls (untreated, stimulus only, inhibitor only).
-
-
Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Compare the intensity of the bands corresponding to the cleaved (active) forms of the caspases between the different treatment groups. A reduction in the cleaved caspase band in the presence of the inhibitor indicates effective inhibition.
Conclusion and Recommendations
The choice between Z-LEHD-FMK and Q-VD-OPh is dictated by the specific experimental question.
-
Z-LEHD-FMK is the inhibitor of choice for specifically investigating the role of the intrinsic apoptotic pathway and the involvement of caspase-9. Its high selectivity minimizes confounding effects from the inhibition of other caspases, allowing for a more precise dissection of this signaling cascade.
-
Q-VD-OPh is a powerful tool for determining if a cellular process is dependent on caspases in a general sense. Its broad-spectrum activity ensures the inhibition of multiple apoptotic pathways. However, its lack of specificity means it cannot be used to implicate a particular caspase in the observed phenomenon.
For robust and reliable results, it is imperative to validate the specificity and efficacy of any caspase inhibitor within the specific experimental system being utilized. The protocols provided in this guide offer a framework for such validation, ensuring the generation of accurate and interpretable data in the fields of apoptosis research and drug development.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Modified mRNA-Based Therapeutic Strategies for Myocardial Ischemia–Reperfusion Injury [mdpi.com]
- 5. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Validating the Specificity of Z-LEHD-FMK: A Western Blot Comparison Guide
For researchers investigating the intricate mechanisms of apoptosis, the selective inhibition of specific caspases is paramount. Z-LEHD-FMK, a widely used inhibitor, is designed to specifically target caspase-9, the initiator caspase of the intrinsic apoptotic pathway.[1][2][3] However, ensuring the on-target specificity of any chemical inhibitor is a critical step in validating experimental findings. This guide provides a comprehensive comparison of Z-LEHD-FMK with other caspase inhibitors and details a robust Western blot protocol to validate its specificity in your experimental model.
Understanding Z-LEHD-FMK and its Alternatives
Z-LEHD-FMK is a cell-permeable and irreversible inhibitor that mimics the caspase-9 cleavage site, Leu-Glu-His-Asp (LEHD).[1][2] Its fluoromethylketone (FMK) moiety forms a covalent bond with the active site of caspase-9, effectively blocking its activity.[2][3] While highly selective for caspase-9, it's essential to compare its activity with other commonly used caspase inhibitors to understand the nuances of your experimental outcomes.
| Inhibitor | Target(s) | Specificity | Known Off-Target Effects |
| Z-LEHD-FMK | Caspase-9 | Highly Selective | Can inhibit caspase-8 and -10 at higher concentrations.[4] |
| Z-VAD-FMK | Pan-caspase | Broad Spectrum | Can induce autophagy and has other non-specific effects.[1] |
| Z-IETD-FMK | Caspase-8 | Selective | Can inhibit other caspases like caspase-3, -9, and -10 at lower potency and may also inhibit granzyme B.[5] |
| Z-DEVD-FMK | Caspase-3 | Selective | Primarily targets caspase-3, an executioner caspase.[6] |
| Z-FA-FMK | Cysteine Proteases (e.g., Cathepsin B & L) | Negative Control | Does not inhibit caspases; used to control for non-specific effects of the FMK group.[4] |
Visualizing the Apoptotic Pathway and Inhibitor Action
To better understand the role of Z-LEHD-FMK, it is helpful to visualize its point of intervention within the intrinsic apoptotic pathway.
Caption: Intrinsic apoptotic pathway and the inhibitory action of Z-LEHD-FMK on Caspase-9.
Experimental Workflow for Specificity Validation
A well-designed Western blot experiment is crucial for validating the specificity of Z-LEHD-FMK. This involves comparing its effects to both positive and negative controls, as well as other caspase inhibitors.
Caption: Workflow for Western blot validation of Z-LEHD-FMK specificity.
Detailed Experimental Protocol
This protocol outlines the key steps for performing a Western blot to assess the specificity of Z-LEHD-FMK.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with the following conditions for a predetermined time (e.g., 6, 12, or 24 hours):
-
Vehicle control (e.g., DMSO).
-
Apoptosis inducer (e.g., etoposide, staurosporine).
-
Apoptosis inducer + Z-LEHD-FMK (e.g., 20-50 µM).
-
Apoptosis inducer + Z-VAD-FMK (pan-caspase inhibitor, positive control for apoptosis inhibition).
-
Apoptosis inducer + Z-IETD-FMK (caspase-8 inhibitor, to assess pathway specificity).
-
Apoptosis inducer + Z-FA-FMK (negative control inhibitor).
-
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
4. Immunodetection:
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Pro-caspase-9 and Cleaved Caspase-9: To directly assess the inhibition of caspase-9 activation.
-
Pro-caspase-3 and Cleaved Caspase-3: To evaluate the downstream effects of caspase-9 inhibition.
-
Pro-caspase-8 and Cleaved Caspase-8: To check for off-target effects on the extrinsic pathway.
-
PARP and Cleaved PARP: A key substrate of activated caspase-3, serving as a marker for apoptosis execution.[7][9]
-
Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading.
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation
The specificity of Z-LEHD-FMK can be validated by observing the following patterns in your Western blot results:
| Treatment Group | Cleaved Caspase-9 | Cleaved Caspase-3 | Cleaved PARP | Cleaved Caspase-8 |
| Control | Absent | Absent | Absent | Absent |
| Apoptosis Inducer | Present | Present | Present | Pathway Dependent |
| Inducer + Z-LEHD-FMK | Absent/Reduced | Absent/Reduced | Absent/Reduced | Unchanged |
| Inducer + Z-VAD-FMK | Absent/Reduced | Absent/Reduced | Absent/Reduced | Absent/Reduced |
| Inducer + Z-IETD-FMK | Unchanged | Pathway Dependent | Pathway Dependent | Absent/Reduced |
A successful validation will show that Z-LEHD-FMK specifically blocks the cleavage of caspase-9 and its downstream targets (caspase-3 and PARP) without significantly affecting the activation of other caspases like caspase-8 (unless the apoptotic stimulus engages both pathways).
Logical Framework for Evaluating Specificity
The decision-making process for validating Z-LEHD-FMK's specificity follows a clear logical path.
Caption: Logical flow for validating the specificity of Z-LEHD-FMK.
By following this comprehensive guide, researchers can confidently validate the specificity of Z-LEHD-FMK in their experimental system, ensuring the reliability and accuracy of their findings in the complex field of apoptosis research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Z-LEHD-FMK vs. Z-FA-FMK: A Comparative Guide for Apoptosis Research
In the intricate field of apoptosis research, the precise modulation of specific caspases is crucial for elucidating their exact roles in programmed cell death. Z-LEHD-FMK has been established as a potent and selective irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1] To validate the specificity of its inhibitory action, the use of a proper negative control is indispensable. This guide provides a comprehensive comparison of Z-LEHD-FMK with its widely used negative control, Z-FA-FMK, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Differentiating Z-LEHD-FMK and Z-FA-FMK
Z-LEHD-FMK is a cell-permeable peptide fluoromethyl ketone (FMK) that specifically targets the active site of caspase-9.[1] The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site recognized by caspase-9, allowing the inhibitor to bind to the enzyme's active site. The FMK group then forms an irreversible covalent bond with the catalytic cysteine residue, thereby blocking the proteolytic activity of caspase-9 and halting the downstream apoptotic cascade.[2]
Z-FA-FMK , in contrast, is a cell-permeable, FMK-derivatized peptide designed to serve as a negative control in apoptosis experiments.[3] While it can inhibit other cysteine proteases, such as cathepsins B and L, it does not inhibit caspases.[1][3] This critical distinction allows researchers to attribute any observed anti-apoptotic effects specifically to the inhibition of caspase-9 by Z-LEHD-FMK, rather than to non-specific effects of the peptide-FMK chemical structure.[1]
Performance Comparison in Apoptosis Inhibition
To demonstrate the specific inhibitory effect of Z-LEHD-FMK on apoptosis and the inert nature of Z-FA-FMK in this process, a common experimental approach involves inducing apoptosis in a cell line and comparing the effects of the two compounds. A representative experiment using Jurkat cells, a human T-cell leukemia line, treated with camptothecin (B557342) to induce apoptosis, provides clear comparative data.
Quantitative Data Summary
The following table summarizes the results from a flow cytometry-based apoptosis assay using Annexin V staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
| Treatment Group | Description | Percentage of Apoptotic Cells (%) |
| Untreated Control | Cells cultured in media alone. | 5% |
| Camptothecin (4 µM) | Apoptosis-inducing agent. | 42% |
| Camptothecin + Z-LEHD-FMK (20 µM) | Apoptosis induction in the presence of the caspase-9 inhibitor. | 21% |
| Camptothecin + Z-FA-FMK (20 µM) | Apoptosis induction in the presence of the negative control. | 41% |
Data is representative of typical results observed in such experiments.[4]
As the data indicates, Z-LEHD-FMK significantly reduces the percentage of apoptotic cells in the presence of an apoptosis-inducing agent, demonstrating its efficacy as a caspase-9 inhibitor. Conversely, Z-FA-FMK shows no significant reduction in apoptosis compared to the camptothecin-treated group, confirming its suitability as a negative control.[4]
Experimental Protocols
Below are detailed methodologies for key experiments used to compare the effects of Z-LEHD-FMK and Z-FA-FMK.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol details the steps to quantify apoptosis by detecting the externalization of phosphatidylserine.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Camptothecin
-
Z-LEHD-FMK
-
Z-FA-FMK
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Pre-incubate cells with 20 µM Z-LEHD-FMK or 20 µM Z-FA-FMK for 30 minutes.[4] Induce apoptosis by adding 4 µM camptothecin and incubate for 3 hours.[4] Include untreated and camptothecin-only controls.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 500 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Cleaved Caspase-3
This protocol is used to qualitatively assess the activation of downstream executioner caspases.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate. A decrease in the cleaved caspase-3 band in the Z-LEHD-FMK treated sample compared to the apoptosis-induced and Z-FA-FMK treated samples indicates effective caspase-9 inhibition.[1]
Signaling Pathways and Experimental Workflows
To further clarify the roles of Z-LEHD-FMK and Z-FA-FMK, the following diagrams illustrate the intrinsic apoptosis pathway and the experimental workflow.
Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation and the inhibitory action of Z-LEHD-FMK.
References
Assessing the Target Specificity of Z-LEHD-FMK: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise understanding of a chemical inhibitor's specificity is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of Z-LEHD-FMK, a selective Caspase-9 inhibitor, with other caspase inhibitors, supported by experimental data to illuminate its off-target effects.
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable and irreversible inhibitor designed to target Caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] The peptide sequence LEHD mimics the recognition site of Caspase-9, allowing the inhibitor to bind to its active site.[3] While designed for specificity, it is crucial to assess its cross-reactivity with other caspases to avoid misinterpretation of experimental outcomes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Z-LEHD-FMK against a panel of caspases is summarized in the table below, with IC50 values representing the concentration of the inhibitor required to reduce enzyme activity by 50%. For context, the activity of the broad-spectrum pan-caspase inhibitor Z-VAD-FMK is also included. Lower IC50 values indicate greater potency.
| Caspase | Z-LEHD-FMK IC50 (µM) | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | >10 | 0.53 (VX-765 as reference) |
| Caspase-3 | 0.4 | Low nanomolar |
| Caspase-6 | 1.8 | Weakly inhibited |
| Caspase-7 | 1.4 | Weakly inhibited |
| Caspase-8 | 0.07 | 50 (Ac-LESD-CMK as reference) |
| Caspase-9 | 0.015 | 1500 (Z-LEHD-FMK as reference) |
| Caspase-10 | - | 520 (Ac-LESD-CMK as reference) |
Note: IC50 values can vary depending on assay conditions. The data presented should be used as a comparative guide.[3]
The data indicates that while Z-LEHD-FMK is most potent against its intended target, Caspase-9, it also exhibits significant inhibitory activity against Caspase-8 and, to a lesser extent, Caspases-3, -6, and -7. This cross-reactivity is an important consideration in experimental design.
Off-Target Effects Beyond Caspases
While Z-LEHD-FMK is designed to be a selective caspase-9 inhibitor, it is known to have off-target effects. Notably, it can inhibit other caspases, such as caspase-8 and caspase-10.[1] The fluoromethyl ketone (FMK) moiety present in this class of inhibitors can also react with other cysteine proteases.[1] Therefore, it is crucial to include appropriate controls in experiments to verify the specificity of the observed effects.[1]
Experimental Protocols
To quantitatively assess the specificity of caspase inhibitors, a robust in vitro caspase activity assay is essential.
In Vitro Caspase Activity Assay (Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Z-LEHD-FMK against a panel of purified recombinant caspases.
Materials:
-
Recombinant active caspases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
Z-LEHD-FMK
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Fluorogenic caspase substrates (e.g., Ac-LEHD-AFC for Caspase-9, Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute each recombinant active caspase to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay.
-
Inhibitor Preparation: Prepare a serial dilution of Z-LEHD-FMK in assay buffer. A typical starting concentration for the stock solution is 10 mM in DMSO.
-
Reaction Setup:
-
To each well of the 96-well plate, add the diluted inhibitor at various concentrations.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the diluted caspase to each well (except the negative control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the corresponding fluorogenic caspase substrate to all wells to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals for at least 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Normalize the rates of the inhibitor-treated wells to the rate of the positive control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Pathways and Workflows
To better understand the context of Z-LEHD-FMK's action and the experimental approach to assess its specificity, the following diagrams are provided.
Caption: Intrinsic pathway of apoptosis and Z-LEHD-FMK's point of inhibition.
Caption: Workflow for determining the IC50 of a caspase inhibitor.
References
A Researcher's Guide to Validating Z-LEHD-FMK Efficacy with Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals studying apoptosis, the precise validation of inhibitor efficacy is paramount. This guide provides an objective comparison of methodologies to confirm the activity of Z-LEHD-FMK, a selective caspase-9 inhibitor, by measuring its downstream effect on caspase-3 activity. We present supporting experimental data, detailed protocols, and clear visual diagrams to facilitate robust experimental design and interpretation.
Understanding the Mechanism: Z-LEHD-FMK and the Apoptotic Cascade
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. The process is often simplified into two main pathways: intrinsic and extrinsic. Z-LEHD-FMK is a highly selective, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway.[1][2]
The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This initiates the formation of the apoptosome, which recruits and activates pro-caspase-9.[2] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which dismantle the cell.[1]
Z-LEHD-FMK's peptide sequence, Leu-Glu-His-Asp (LEHD), mimics the cleavage site recognized by caspase-9, allowing it to bind to the enzyme's active site.[1][3] The fluoromethyl ketone (FMK) group then forms an irreversible covalent bond with a cysteine residue in the catalytic site, permanently inactivating the enzyme.[2] By inhibiting caspase-9, Z-LEHD-FMK blocks the apoptotic signal from being passed downstream. Therefore, a reduction in the activity of caspase-3, a primary downstream target, serves as a reliable indicator of Z-LEHD-FMK's efficacy.
Comparison with Alternative Caspase Inhibitors
The choice of inhibitor is critical for dissecting specific apoptotic pathways. While Z-LEHD-FMK is ideal for studying the intrinsic pathway, other inhibitors offer broader or different specificities.
| Inhibitor | Target Specificity | Mechanism | Key Features & Use Case |
| Z-LEHD-FMK | Caspase-9 [3][4] | Irreversible[1][2] | Highly selective for the initiator of the intrinsic pathway. Ideal for investigating the specific role of the mitochondrial pathway in apoptosis.[3] |
| Z-VAD-FMK | Pan-Caspase [3] | Irreversible, Broad-Spectrum[3] | Inhibits a wide range of initiator and executioner caspases (Caspase-1, -3, -4, -5, -6, -7, -8, -9).[3] Used to determine if a cellular process is generally caspase-dependent. |
| Z-DEVD-FMK | Caspase-3/7 [5] | Irreversible | Targets key executioner caspases. Used to directly block the final execution phase of apoptosis.[5] |
| Z-IETD-FMK | Caspase-8 [6] | Irreversible | Selective for the initiator of the extrinsic (death receptor) pathway. Used to differentiate between intrinsic and extrinsic pathway activation.[6] |
Note: IC50 values can vary depending on assay conditions and should be used as a comparative guide.
Experimental Protocols for Efficacy Validation
The efficacy of Z-LEHD-FMK is validated by observing a decrease in the activity of downstream caspase-3 after inducing apoptosis. This can be quantified using a Caspase-3 activity assay or visualized via Western blot.
Caspase-3 Activity Assay (Fluorometric/Colorimetric)
This assay measures the proteolytic activity of caspase-3 on a specific tetrapeptide substrate, DEVD, which is conjugated to a reporter molecule.[7][8] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Colorimetric: Uses p-nitroanilide (pNA) as the chromophore, detected at 400-405 nm.[9][10]
-
Fluorometric: Uses a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC), offering higher sensitivity.[9][11]
Detailed Protocol (Colorimetric Example):
Materials:
-
Cells of interest cultured in a 96-well plate
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Z-LEHD-FMK
-
Ice-cold Cell Lysis Buffer
-
2x Reaction Buffer with DTT (10 mM final concentration)[10]
-
Caspase-3 substrate: DEVD-pNA (4 mM stock in DMSO)[10]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: Seed cells and culture overnight. Treat experimental wells with an apoptosis-inducing agent. For the inhibitor group, pre-incubate cells with the desired concentration of Z-LEHD-FMK (e.g., 20 µM) for 1-2 hours before adding the apoptotic stimulus.[6] Include untreated and vehicle-only controls.
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and wash cells with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[12]
-
-
Assay Reaction:
-
Centrifuge the plate at high speed (e.g., 10,000 x g) for 1 minute to pellet debris.[8]
-
Transfer 50 µL of the supernatant (cell lysate) to a new flat-bottom 96-well plate.
-
Prepare a master mix of 2x Reaction Buffer with DTT. Add 50 µL to each well containing lysate.[10]
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).[10]
-
-
Incubation and Detection:
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control. A significant reduction in absorbance in the "Stimulus + Z-LEHD-FMK" group compared to the "Stimulus" only group indicates inhibitor efficacy.
Expected Quantitative Data:
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) | Percent Inhibition |
| Untreated Control | 1.0 | N/A |
| Apoptotic Stimulus | 4.5 | 0% |
| Stimulus + Z-LEHD-FMK (20 µM) | 1.3 | 91.4% |
| Stimulus + Z-VAD-FMK (50 µM) | 1.1 | 97.1% |
Data are hypothetical and for illustrative purposes.
Western Blot for Cleaved Caspase-3
As a complementary approach, Western blotting can visually confirm the inhibition of procaspase-3 cleavage. Active caspase-3 is formed when the ~35 kDa pro-enzyme is cleaved into ~17/19 kDa and ~12 kDa fragments. An antibody specific to the cleaved form provides a clear readout of activation.
Detailed Protocol:
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3 (e.g., Asp175) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Determine the protein concentration of cell lysates. Denature equal amounts of protein by boiling in Laemmli buffer.[13]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel for separation. Transfer the separated proteins to a membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal with an imaging system. The absence or significant reduction of the cleaved caspase-3 band in Z-LEHD-FMK-treated samples confirms its inhibitory effect on the upstream cascade.[14]
Conclusion
Confirming the efficacy of the caspase-9 inhibitor Z-LEHD-FMK is effectively achieved by measuring its downstream consequences. A quantitative caspase-3 activity assay provides a robust and high-throughput method to demonstrate that Z-LEHD-FMK successfully blocks the apoptotic cascade. This functional assay, supported by Western blot analysis of procaspase-3 cleavage, offers a comprehensive approach to validate the inhibitor's performance, enabling researchers to confidently dissect the role of the intrinsic apoptotic pathway in their experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mbl-chinawide.cn [mbl-chinawide.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. mpbio.com [mpbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating Caspase-9 Inhibition: A Comparative Guide to Cell-Based Assays for Z-LEHD-FMK
For researchers, scientists, and drug development professionals investigating the intrinsic apoptosis pathway, the selective and potent inhibition of caspase-9 is a critical experimental step. Z-LEHD-FMK, a cell-permeable and irreversible inhibitor, is a widely utilized tool for this purpose. This guide provides an objective comparison of Z-LEHD-FMK with alternative inhibitors, supported by experimental data and detailed protocols for key cell-based validation assays.
The intrinsic pathway of apoptosis, often triggered by cellular stress, converges on the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases, leading to programmed cell death. The specific inhibition of caspase-9 allows for the precise dissection of this signaling cascade. Z-LEHD-FMK is designed to target caspase-9 due to its peptide sequence (Leu-Glu-His-Asp) mimicking the caspase-9 recognition site. The fluoromethyl ketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine in the active site of caspase-9, ensuring a sustained inhibitory effect.
Performance Comparison of Caspase-9 Inhibitors
The selection of an appropriate inhibitor is paramount for obtaining reliable and specific results. This section compares Z-LEHD-FMK with other commonly used caspase inhibitors, including a reversible caspase-9 inhibitor and inhibitors targeting other caspases to provide a context for selectivity.
Inhibitor Specificity and Potency
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following table summarizes the IC50 values of various caspase inhibitors against a panel of caspases. Lower values indicate higher potency and selectivity.
| Inhibitor | Primary Target | Type | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Caspase-10 (nM) |
| Z-LEHD-FMK | Caspase-9 | Irreversible | >10,000 | >10,000 | >10,000 | >10,000 | 700 | 1500 | 3590 |
| Ac-LEHD-CHO | Caspase-9 | Reversible | 15.0 | - | - | - | 3.82 | 49.2 | 40.4 |
| Z-IETD-FMK | Caspase-8 | Irreversible | - | - | - | - | 350 | 3700 | 5760 |
| Z-VAD-FMK | Pan-caspase | Irreversible | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
| Z-FA-FMK | None (Control) | Irreversible | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
Note: IC50 values can vary depending on the assay conditions and should be used as a comparative guide. Data is compiled from various sources.[1]
Key Cell-Based Assays for Validation
To validate the inhibitory effect of Z-LEHD-FMK on caspase-9 in a cellular context, a combination of assays is recommended. These assays assess different stages of the apoptotic process, from direct enzyme activity to downstream cellular events.
Caspase-9 Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of caspase-9 in cell lysates.
Principle: Cell lysates containing active caspase-9 are incubated with a colorimetric substrate, Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide). Cleavage of this substrate by caspase-9 releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. A reduction in pNA production in the presence of Z-LEHD-FMK indicates direct inhibition of caspase-9 activity.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-incubate cells with Z-LEHD-FMK at the desired concentration (e.g., 20 µM) for 1-2 hours.
-
Induce apoptosis using a suitable stimulus (e.g., staurosporine, etoposide). Include untreated and vehicle-treated controls.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using a chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of each lysate.
-
-
Caspase-9 Activity Measurement:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add 2x Reaction Buffer containing 10 mM DTT.
-
Add the caspase-9 substrate Ac-LEHD-pNA to a final concentration of 200 µM.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Compare the absorbance of the inhibitor-treated samples to the apoptosis-induced control to determine the percentage of inhibition.
-
Apoptosis Detection by Annexin V & Propidium Iodide Staining (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells in a population.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of Z-LEHD-FMK as described above.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Expected Outcome: Treatment with Z-LEHD-FMK is expected to significantly reduce the percentage of Annexin V-positive cells compared to the apoptosis-induced control group.
Western Blot Analysis of Caspase-9 and Downstream Targets
This technique provides a qualitative or semi-quantitative assessment of caspase activation.
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting can be used to detect the cleavage of pro-caspase-9 into its active fragments. Furthermore, the cleavage of downstream targets of the caspase cascade, such as PARP (Poly (ADP-ribose) polymerase), can be monitored as a hallmark of apoptosis.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Prepare cell lysates as described for the caspase activity assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-9, pro-caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Expected Outcome: In cells treated with an apoptosis inducer, a decrease in the pro-caspase-9 band and the appearance of cleaved caspase-9 fragments should be observed. Z-LEHD-FMK treatment should inhibit this cleavage. Similarly, the cleavage of PARP should be evident in apoptotic cells and inhibited by Z-LEHD-FMK.
Visualizing the Pathways and Workflows
To better understand the mechanism of action of Z-LEHD-FMK and the experimental procedures, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway and the point of inhibition by Z-LEHD-FMK.
Caption: General experimental workflow for validating caspase-9 inhibitors.
Conclusion
Z-LEHD-FMK is a potent and selective irreversible inhibitor of caspase-9, making it an invaluable tool for studying the intrinsic apoptotic pathway. For studies requiring reversible inhibition, Ac-LEHD-CHO presents a viable alternative, though its selectivity profile should be considered.[2] The validation of Z-LEHD-FMK's inhibitory effect in cell-based assays is crucial for the accurate interpretation of experimental results. By employing a combination of caspase activity assays, flow cytometry for apoptosis detection, and Western blotting for caspase cleavage, researchers can confidently demonstrate the on-target efficacy of Z-LEHD-FMK. The inclusion of appropriate controls, such as the negative control Z-FA-FMK, further strengthens the validity of the findings.[3] This comprehensive approach enables a thorough investigation of the role of caspase-9 in various biological and pathological processes.
References
A Head-to-Head Comparison of Z-LEHD-FMK and Z-IETD-FMK: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of precise chemical probes is paramount for elucidating the intricate signaling pathways governing apoptosis. This guide provides a comprehensive, data-driven comparison of two widely used tetrapeptide-based irreversible caspase inhibitors: Z-LEHD-FMK and Z-IETD-FMK.
Z-LEHD-FMK is recognized as a selective inhibitor of caspase-9, the initiator caspase of the intrinsic apoptotic pathway. In contrast, Z-IETD-FMK is a potent inhibitor of caspase-8, the initiator caspase of the extrinsic apoptotic pathway.[1][2] Understanding their respective potencies, specificities, and potential off-target effects is crucial for the accurate interpretation of experimental results.
Mechanism of Action
Both Z-LEHD-FMK and Z-IETD-FMK are cell-permeable inhibitors that function by mimicking the natural tetrapeptide cleavage site of their target caspases.[3][4] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[3][4] The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability, allowing for effective inhibition in cell-based assays.[1]
Quantitative Performance Comparison
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values for Z-LEHD-FMK and Z-IETD-FMK against their primary targets and other caspases, compiled from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Primary Target | IC50 vs. Primary Target | Cross-Reactivity (IC50 in nM) |
| Z-LEHD-FMK | Caspase-9 | ~1.5 µM | Caspase-8 (~0.7 nM), Caspase-10 (~3590 nM)[5][6] |
| Z-IETD-FMK | Caspase-8 | ~350 nM | Caspase-9 (~3700 nM), Caspase-10 (~5760 nM), Granzyme B (Ki ~1.5 µM)[6][7] |
Specificity and Off-Target Effects
While both inhibitors are selective for their respective primary targets, cross-reactivity and off-target effects are important considerations.
Z-LEHD-FMK: Although primarily a caspase-9 inhibitor, it demonstrates significant inhibitory activity against caspase-8.[5][6][8] This is a critical consideration when studying the interplay between the intrinsic and extrinsic apoptotic pathways.
Z-IETD-FMK: This inhibitor is known to inhibit granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death, albeit with a lower potency (approximately 3- to 4-fold less) than for caspase-8.[7] Furthermore, Z-IETD-FMK has been reported to have non-caspase-related effects, including the suppression of T-cell proliferation and the inhibition of the NF-κB signaling pathway.[9][10]
Signaling Pathway Intervention
The following diagrams illustrate the points of intervention for Z-LEHD-FMK and Z-IETD-FMK within the intrinsic and extrinsic apoptotic pathways.
Caption: Z-LEHD-FMK inhibits the intrinsic apoptotic pathway by targeting Caspase-9.
Caption: Z-IETD-FMK inhibits the extrinsic apoptotic pathway by targeting Caspase-8.
Experimental Protocols
To obtain reliable and comparable data, a standardized experimental protocol is essential. The following is a generalized methodology for a cell-free caspase activity assay to determine the IC50 values of Z-LEHD-FMK and Z-IETD-FMK.
Objective: To determine and compare the IC50 values of Z-LEHD-FMK and Z-IETD-FMK against recombinant human caspases.
Materials:
-
Recombinant active human caspases (e.g., Caspase-8, Caspase-9)
-
Z-LEHD-FMK
-
Z-IETD-FMK
-
DMSO (for inhibitor reconstitution)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate:
-
For Caspase-9: Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin)
-
For Caspase-8: Ac-IETD-AFC
-
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Reconstitute Z-LEHD-FMK and Z-IETD-FMK in DMSO to create high-concentration stock solutions. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant active caspase in cold Assay Buffer to the desired working concentration.
-
Assay Setup: In a 96-well black microplate, add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the diluted active caspase to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the caspases.
-
Substrate Addition: Add the corresponding fluorogenic caspase substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) in a kinetic mode for at least 30 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence from the no-enzyme control.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each inhibitor against each caspase.
-
Caption: General workflow for a cell-free caspase inhibition assay.
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating Z-LEHD-FMK's Mechanism of Action: A Comparative Guide for a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Z-LEHD-FMK, a selective and irreversible inhibitor of caspase-9, in a new cell line. It offers a comparative analysis with alternative caspase inhibitors, detailed experimental protocols, and supporting data to ensure robust and reliable validation.
Understanding the Mechanism of Action of Z-LEHD-FMK
Z-LEHD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3] Its specificity is derived from the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which mimics the natural cleavage site recognized by caspase-9.[1][2][4] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[1][3][4] By targeting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, such as caspase-3 and caspase-7, thereby inhibiting the apoptotic cascade.[1][2]
Comparison with Alternative Caspase Inhibitors
The choice of caspase inhibitor is critical for accurately dissecting apoptotic pathways. Here's a comparison of Z-LEHD-FMK with other commonly used inhibitors:
| Inhibitor | Target(s) | Type | Key Features |
| Z-LEHD-FMK | Caspase-9 | Irreversible, Selective | Ideal for specifically investigating the role of the intrinsic apoptotic pathway. [5][6] |
| Z-VAD-FMK | Pan-caspase | Irreversible, Broad-spectrum | Useful for determining if a process is caspase-dependent in general, but lacks specificity.[5] |
| Z-IETD-FMK | Caspase-8 | Irreversible, Selective | Used to study the extrinsic apoptotic pathway.[6] |
| Ac-DEVD-CHO | Caspase-3/7 | Reversible, Selective | Suitable for studies where reversible inhibition of executioner caspases is desired. |
Experimental Validation in a New Cell Line
To validate the mechanism of action of Z-LEHD-FMK in a new cell line, a series of experiments should be conducted to assess its impact on caspase activity and apoptosis.
Caspase Activity Assays
These assays quantify the enzymatic activity of specific caspases.
Expected Outcome: Treatment with an apoptosis inducer should significantly increase caspase-9 and caspase-3/7 activity. Pre-treatment with Z-LEHD-FMK should selectively inhibit the increase in caspase-9 activity and, consequently, the downstream caspase-3/7 activity.
| Assay Type | Principle | Typical Results (Fold Change vs. Control) |
| Caspase-9 Activity | Cleavage of a specific luminogenic, fluorometric, or colorimetric substrate (e.g., Ac-LEHD-pNA).[7][8][9] | Apoptosis Inducer: 5-10 fold increase. Inducer + Z-LEHD-FMK: 1-2 fold increase. |
| Caspase-3/7 Activity | Cleavage of a specific luminogenic, fluorometric, or colorimetric substrate (e.g., Ac-DEVD-pNA).[10][11] | Apoptosis Inducer: 8-15 fold increase. Inducer + Z-LEHD-FMK: 2-4 fold increase. |
Apoptosis Assays
These assays detect the hallmark features of apoptotic cells.
Expected Outcome: An apoptosis inducer should lead to a significant increase in the percentage of apoptotic cells. Z-LEHD-FMK pre-treatment should markedly reduce this percentage.
| Assay | Principle | Typical Results (% Apoptotic Cells) |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. PI stains the nucleus of late apoptotic/necrotic cells.[12] | Apoptosis Inducer: 40-60%. Inducer + Z-LEHD-FMK: 10-20%. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis.[13] | Apoptosis Inducer: 30-50% TUNEL-positive cells. Inducer + Z-LEHD-FMK: 5-15% TUNEL-positive cells. |
Western Blot Analysis
This technique is used to detect the cleavage of caspases and their substrates.
Expected Outcome: Upon apoptosis induction, a decrease in the pro-caspase-9 and pro-caspase-3 bands and an increase in the cleaved (active) caspase-9 and caspase-3 bands should be observed. Z-LEHD-FMK should prevent the cleavage of both caspases. Cleavage of PARP, a substrate of caspase-3, should also be inhibited.
| Protein | Expected Band Size (kDa) | Treatment Condition |
| Pro-caspase-9 | ~47 | Untreated |
| Cleaved Caspase-9 | ~35/37 | Apoptosis Inducer |
| Pro-caspase-3 | ~35 | Untreated |
| Cleaved Caspase-3 | ~17/19 | Apoptosis Inducer |
| Full-length PARP | ~116 | Untreated |
| Cleaved PARP | ~89 | Apoptosis Inducer |
Experimental Protocols
Caspase-9 Glo Assay Protocol[7][14]
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay.
-
Treatment: Pre-treat cells with Z-LEHD-FMK (typically 10-50 µM) for 1-2 hours before inducing apoptosis with the desired stimulus for the appropriate duration. Include untreated and vehicle controls.
-
Reagent Preparation: Thaw the Caspase-Glo® 9 Reagent and allow it to equilibrate to room temperature.
-
Assay: Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
Annexin V-FITC/PI Apoptosis Assay Protocol[12]
-
Cell Treatment: Treat cells as described in the caspase activity assay protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Protocol for Cleaved Caspases[5][12]
-
Cell Lysis: After treatment, harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9 and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways and Workflows
Caption: Intrinsic apoptosis pathway showing Z-LEHD-FMK's inhibition of Caspase-9.
Caption: Workflow for validating Z-LEHD-FMK's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Caspase-9 Inhibitor Z-LEHD-FMK: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like the Caspase-9 Inhibitor Z-LEHD-FMK are paramount for a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational and disposal plan for this potent, cell-permeable, and irreversible inhibitor of caspase-9.
Immediate Safety and Handling
Before handling Z-LEHD-FMK, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information.[1] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE): [1]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: When handling the powdered form, a dust mask or respirator is necessary to avoid inhalation.[1]
Physical and Chemical Properties
A thorough understanding of the inhibitor's properties is essential for its safe management.
| Property | Value |
| Molecular Formula | C₃₄H₄₄F₄N₆O₁₂ |
| Molecular Weight | 804.74 g/mol [1] |
| Appearance | Powder[1] |
| Solubility | DMSO: 100 mg/mL (124.26 mM)[1] |
| Storage | Store the powder at -20°C. Solutions are unstable and should be prepared fresh.[1] |
Step-by-Step Disposal Protocol
The following procedures are recommended for the safe disposal of Z-LEHD-FMK and associated waste. These are general guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.[1]
Waste Segregation
Proper segregation of waste is the first critical step.
-
Solid Waste: All disposable materials that have come into contact with Z-LEHD-FMK, including gloves, pipette tips, vials, and contaminated lab paper, must be treated as hazardous solid waste.[1]
-
Liquid Waste: Unused or expired solutions of Z-LEHD-FMK, as well as solvents used for cleaning contaminated glassware, must be collected as hazardous liquid waste.[1]
Waste Collection and Labeling
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[1]
-
The label must include:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "Z-LEHD-FMK"
-
The concentration (if in solution)
-
The date of accumulation
-
Inactivation of Liquid Waste (Recommended)
Due to the reactive nature of the fluoromethyl ketone (FMK) group, which acts as an irreversible covalent inhibitor, chemical inactivation of liquid waste is recommended to reduce its biological activity and potential environmental impact.[1]
Experimental Protocol for Inactivation:
-
Prepare Inactivation Solution: In a chemical fume hood, prepare a fresh solution of 1 M sodium hydroxide (B78521) (NaOH) or a suitable commercial bleach solution (sodium hypochlorite).[1] Use a 10-fold excess volume of the inactivation solution to the waste volume.[1]
-
Inactivate Waste: Slowly add the Z-LEHD-FMK liquid waste to the inactivation solution while stirring.[1] Allow a minimum reaction time of 1-2 hours.[1]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M HCl). Monitor the pH using pH strips or a calibrated pH meter.[1]
Final Disposal
-
Solid Waste: Seal the hazardous waste container and store it in a designated accumulation area until it is collected by your institution's EHS department.[1]
-
Inactivated Liquid Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container. Do not pour it down the drain unless explicitly permitted by your local regulations and EHS office. This waste should be disposed of through your institution's EHS department.[1]
References
Essential Safety and Operational Guide for Caspase-9 Inhibitor Z-LEHD-FMK
For researchers, scientists, and drug development professionals, the safe and effective handling of potent, cell-permeable, and irreversible inhibitors like Z-LEHD-FMK is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive operational and disposal plan for the Caspase-9 inhibitor Z-LEHD-FMK, a critical tool in the study of apoptosis. Adherence to these procedures is vital for minimizing risks and maintaining a safe laboratory environment.
Immediate Safety and Handling
Before working with Z-LEHD-FMK, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information. As a peptide-based inhibitor with a reactive fluoromethylketone (FMK) group, a cautious approach is essential. The full biological effects of many research chemicals are not always completely characterized.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their chemical resistance.[1][2][3] Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3] Work should be conducted in a certified chemical fume hood.[3] |
Experimental Protocols: Reconstitution and Storage
Proper handling is critical to maintain the stability and integrity of Z-LEHD-FMK.
Reconstitution of Lyophilized Powder:
-
Equilibrate: Allow the sealed vial of lyophilized Z-LEHD-FMK to warm to room temperature before opening.[1]
-
Solvent: Reconstitute the inhibitor in sterile, high-quality Dimethyl Sulfoxide (DMSO).[4][5] A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1.0 mg of Z-LEHD-FMK (MW: 804.74 g/mol ), you would dissolve it in 124 µl of DMSO.[4]
-
Mixing: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.
-
DMSO Concentration: When using the inhibitor in cell-based assays, it is crucial to keep the final DMSO concentration low (typically not exceeding 0.2%) to avoid cellular toxicity, which could mask the inhibitor's effects.[4]
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -70°C | Long-term | Store in a tightly sealed, desiccated container, protected from light.[4][6] |
| Reconstituted Solution (in DMSO) | -20°C or -80°C | Short-term | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][4] Solutions at -20°C should be used within a month, while those at -80°C may be stable for up to six months.[7] |
Disposal Plan
Proper disposal of Z-LEHD-FMK and associated waste is essential for safety and regulatory compliance. Treat all materials that have come into contact with the inhibitor as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with Z-LEHD-FMK, including gloves, pipette tips, vials, and contaminated lab paper, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[2][3]
-
Liquid Waste: Unused or expired solutions of Z-LEHD-FMK, as well as solvents used for cleaning contaminated glassware, should be collected as hazardous liquid waste.[3] Never dispose of peptide solutions down the drain.[1][2]
-
Sharps Waste: Needles and syringes used for handling the inhibitor must be disposed of in a puncture-resistant sharps container.[1]
Inactivation of Liquid Waste:
Due to the reactive nature of the fluoromethylketone (FMK) group, which acts as an irreversible covalent inhibitor, chemical inactivation of liquid waste is a recommended practice to reduce its biological activity.[3]
-
Preparation: In a chemical fume hood, prepare a fresh solution of 1 M sodium hydroxide (B78521) (NaOH) or a suitable commercial bleach solution (sodium hypochlorite). Use a 10-fold excess volume of the inactivation solution to the waste volume.[3]
-
Inactivation: Slowly add the Z-LEHD-FMK liquid waste to the inactivation solution while stirring. Allow a minimum reaction time of 1-2 hours.[3]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M HCl).[3]
-
Final Disposal: Dispose of the neutralized solution as hazardous waste according to your institution's specific Environmental Health and Safety (EHS) protocols.[3]
Signaling Pathway Context
Z-LEHD-FMK is a selective inhibitor of Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway. This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[8][9][10] Activated Caspase-9 then proceeds to activate downstream effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates.[8][11]
Caption: Intrinsic apoptosis pathway showing the role of Caspase-9 and its inhibition by Z-LEHD-FMK.
Experimental Workflow
The following diagram outlines a typical workflow for a cell-based assay using Z-LEHD-FMK to investigate its effect on apoptosis.
Caption: A typical experimental workflow for studying apoptosis inhibition with Z-LEHD-FMK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 11. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
